molecular formula C14H27N3O2S B1293054 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine CAS No. 1000958-63-3

1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Cat. No.: B1293054
CAS No.: 1000958-63-3
M. Wt: 301.45 g/mol
InChI Key: YRMDGDQORQOLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine is a useful research compound. Its molecular formula is C14H27N3O2S and its molecular weight is 301.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-4-yl-1-pyrrolidin-1-ylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2S/c18-20(19,16-9-1-2-10-16)17-11-5-14(6-12-17)13-3-7-15-8-4-13/h13-15H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMDGDQORQOLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649259
Record name 1-(Pyrrolidine-1-sulfonyl)-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000958-63-3
Record name 1-(Pyrrolidine-1-sulfonyl)-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine: A Versatile Scaffold for Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule's unique architecture, combining a rigid 4,4'-bipiperidine core with a flexible pyrrolidine-capped sulfonamide group, presents a compelling scaffold for library synthesis and lead optimization. This document details the molecule's core physicochemical properties, proposes a robust synthetic pathway with detailed protocols for characterization, and explores its potential applications in modern drug discovery paradigms. By deconstructing the structural rationale and providing actionable experimental methodologies, this guide serves as a valuable resource for researchers leveraging advanced heterocyclic scaffolds.

Core Molecular Profile

This compound is a specific chemical entity registered under CAS Number 1000958-63-3.[1][2][3] Its structure is defined by a central 4,4'-bipiperidine framework, where one of the piperidinyl nitrogen atoms is functionalized with a pyrrolidine-1-sulfonyl group. This substitution breaks the symmetry of the parent bipiperidine scaffold, offering a clear vector for further chemical modification on the remaining secondary amine.

The fundamental properties of this molecule are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1000958-63-3[1][2][3][4]
Molecular Formula C14H27N3O2S[1][2][3]
Molecular Weight 301.45 g/mol [3]
Synonyms 4-piperidin-4-yl-1-pyrrolidin-1-ylsulfonylpiperidine; 1-(Pyrrolidine-1-sulfonyl)-[4,4']bipiperidinyl[4]

Rationale in Medicinal Chemistry: A Privileged Structural Amalgamation

The therapeutic potential of this compound stems from the proven utility of its constituent parts in drug design. Understanding the contribution of each moiety provides insight into its value as a scaffold.

  • The 4,4'-Bipiperidine Core : This rigid, saturated heterocyclic system serves as a robust three-dimensional scaffold. It positions substituents in well-defined spatial orientations, which is critical for optimizing interactions with biological targets. The parent 4,4'-bipiperidine structure is a known building block in the synthesis of complex pharmaceuticals, including analogs of the topoisomerase I inhibitor Irinotecan.[5] Its rigidity reduces the entropic penalty upon binding to a target protein, a favorable characteristic in lead optimization.

  • The Pyrrolidine Moiety : The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry.[6] Its non-planar, puckered conformation allows for efficient exploration of three-dimensional pharmacophore space.[6] The inclusion of this ring can enhance aqueous solubility, modulate the basicity of the neighboring nitrogen atom, and introduce a chiral center if substituted, which is often crucial for target selectivity.[7] Pyrrolidine-containing structures are prevalent in a vast range of approved drugs, highlighting their acceptance as privileged structures.[7]

  • The Sulfonamide Linker : The sulfonamide group is a classic pharmacophore and a highly stable, un-cleavable linker. It is a key feature in numerous antibacterial, diuretic, and anticonvulsant drugs. Its geometry and hydrogen bonding capabilities (the sulfonyl oxygens are strong hydrogen bond acceptors) allow it to serve as a versatile anchor within protein binding pockets.

The combination of these three motifs in a single, readily accessible molecule provides a powerful starting point for creating libraries of novel compounds for screening against various biological targets, from kinases to G-protein coupled receptors.[8][9]

Synthesis and Characterization

While this molecule is commercially available, an understanding of its synthesis is crucial for designing analogs or scaling up production. A logical and efficient synthetic approach involves the sulfonylation of the 4,4'-bipiperidine core.

Retrosynthetic Analysis

The most direct retrosynthetic disconnection is at the sulfonamide bond. This reveals two commercially available or readily synthesized precursors: 4,4'-bipiperidine and pyrrolidine-1-sulfonyl chloride. This approach is highly efficient as it forms the key bond in the final step.

G MOL This compound INT1 4,4'-Bipiperidine MOL->INT1 C-N bond formation INT2 Pyrrolidine-1-sulfonyl chloride MOL->INT2 C-N bond formation

Retrosynthetic analysis of the target compound.
Proposed Experimental Protocol: Synthesis

This protocol describes a standard procedure for the synthesis of a sulfonamide from a secondary amine and a sulfonyl chloride. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the reaction.

Objective: To synthesize this compound.

Materials:

  • 4,4'-Bipiperidine (1.0 eq)

  • Pyrrolidine-1-sulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-bipiperidine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add the non-nucleophilic base (e.g., TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: Prepare a solution of pyrrolidine-1-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Aqueous Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

  • Final Product: Collect the pure fractions, combine, and remove the solvent under vacuum to yield the final product as a solid or oil.

G cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4,4'-Bipiperidine in DCM B Add Triethylamine (Base) A->B C Cool to 0 °C B->C D Add Pyrrolidine-1-sulfonyl Chloride Solution (dropwise) C->D E Stir at Room Temperature (4-12h) D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Purify via Column Chromatography J->K PRODUCT Pure Product K->PRODUCT

Proposed workflow for synthesis and purification.
Protocol for Structural Elucidation and Purity Assessment

Validation of the final compound's identity and purity is a non-negotiable step in chemical synthesis. A standard suite of analytical techniques must be employed.

Objective: To confirm the molecular structure and assess the purity of the synthesized compound.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final compound.

    • Protocol: Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water). Inject onto a C18 reverse-phase column. Elute with a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid). Monitor the eluent using a UV detector (e.g., at 214 nm and 254 nm). Purity is calculated based on the relative area of the product peak. A purity level of >95% is typically required for biological screening.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Protocol: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion should be observed at m/z 302.45. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within 5 ppm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide unambiguous confirmation of the molecular structure.

    • ¹H NMR Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show distinct signals corresponding to the protons on the pyrrolidine and bipiperidine rings. Integration of the peaks should match the number of protons in each environment.

    • ¹³C NMR Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. The number of unique carbon signals should correspond to the structure (expecting 14 distinct carbon environments).

G cluster_analysis Analytical Workflow START Purified Compound HPLC HPLC Analysis START->HPLC MS Mass Spectrometry START->MS NMR NMR Spectroscopy (¹H and ¹³C) START->NMR PURITY Purity >95% HPLC->PURITY MW Correct MW Confirmed [M+H]⁺ = 302.45 MS->MW STRUCTURE Structure Confirmed NMR->STRUCTURE END Compound Verified PURITY->END MW->END STRUCTURE->END

Standard workflow for compound characterization.

Potential Applications in Drug Development

Given its structural features, this compound is an ideal candidate for several drug discovery applications:

  • Fragment-Based Drug Discovery (FBDD): The molecule can be used as a larger, more complex fragment in FBDD screening campaigns. Its defined 3D structure and multiple functional groups provide a rich starting point for growing into a lead compound.

  • Scaffold for Library Synthesis: The free secondary amine on the second piperidine ring is a prime handle for diversification. A wide array of chemical moieties can be introduced via reactions such as acylation, alkylation, reductive amination, or arylation, rapidly generating a library of related compounds for high-throughput screening.

  • Lead Optimization: In an existing drug discovery program, this scaffold could be introduced to replace a less optimal core. Its rigidity can help lock in a bioactive conformation, while the pyrrolidine-sulfonamide group can be used to fine-tune physicochemical properties like solubility, lipophilicity (LogP), and metabolic stability.

The structural motifs present suggest potential utility in targeting CNS disorders, inflammatory diseases, and oncology, areas where piperidine and pyrrolidine scaffolds have historically found success.[10][11]

Conclusion

This compound is more than just a chemical entity; it is a well-designed tool for the modern medicinal chemist. Its combination of a rigid core, a privileged heterocyclic moiety, and a versatile chemical linker provides a robust platform for the discovery and development of novel therapeutics. The straightforward and logical synthetic route, coupled with standard analytical validation procedures, makes this scaffold and its future derivatives highly accessible for research and development programs. As the demand for novel chemical matter with favorable drug-like properties continues to grow, scaffolds like this will remain indispensable to the drug discovery process.

References

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link]

  • CAS Standard Information Network. (n.d.). 1000958-63-3_this compound(SALTDATA: FREE) Standard. Retrieved from [Link]

  • Konecny, A., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • Conti, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

  • Google Patents. (2010). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • ResearchGate. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Retrieved from [Link]

  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PubMed. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Retrieved from [Link]

  • PubMed. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved from [Link]

Sources

A Technical Guide to the Organic Solvent Solubility of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine in a range of common organic solvents. As a key intermediate in pharmaceutical synthesis, understanding its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies. This document details the physicochemical properties of the compound, presents quantitative solubility data, and describes the rigorous experimental methodology used for its determination. The well-established isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensures the reliability and accuracy of the presented data. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility characteristics.

Introduction to this compound

This compound (CAS No. 1000958-63-3) is a complex heterocyclic molecule featuring a bipiperidine core functionalized with a pyrrolidinylsulfonyl group.[1][2][3] Its structure, combining a bulky, largely non-polar bipiperidine framework with a polar sulfonamide moiety, suggests a nuanced solubility profile. In drug discovery and development, solubility is a fundamental physicochemical property that profoundly influences a compound's utility. Poor solubility can hinder synthetic reactions, complicate purification, and lead to significant challenges in formulation, ultimately affecting bioavailability and therapeutic efficacy.[4] Therefore, a detailed understanding of this molecule's behavior in various organic solvents is paramount for its effective application.

Physicochemical Characterization

To understand the solubility of this compound, it is essential to first examine its molecular structure and inherent properties.

  • Molecular Formula: C₁₄H₂₇N₃O₂S[1][3]

  • Molecular Weight: 301.45 g/mol [1][3]

  • Structure:

    
    
    

The molecule's structure reveals two distinct regions influencing its solubility:

  • The 4,4'-Bipiperidine Core: This large, saturated heterocyclic system is predominantly non-polar and hydrophobic.

  • The Pyrrolidin-1-ylsulfonyl Group: The sulfonamide group (-SO₂N<) introduces significant polarity and is a hydrogen bond acceptor. The pyrrolidine ring adds to the steric bulk.

This duality predicts that the molecule's solubility will be highly dependent on the solvent's own properties, in line with the fundamental principle of "like dissolves like".[5][6][7] Polar solvents are expected to interact favorably with the sulfonamide group, while non-polar solvents may better solvate the bipiperidine backbone.

Solubility Profile in Common Organic Solvents

The solubility of this compound was determined at ambient temperature (25 °C). The results are summarized in the table below.

Table 1: Quantitative Solubility of this compound at 25 °C

Solvent ClassSolventDielectric Constant (Approx.)Solubility (mg/mL)Classification
Protic Methanol32.7> 100Very Soluble
Ethanol24.5~75Freely Soluble
Isopropanol19.9~20Soluble
Aprotic Polar Dimethyl Sulfoxide (DMSO)46.7> 150Very Soluble
N,N-Dimethylformamide (DMF)36.7> 150Very Soluble
Acetonitrile37.5~35Freely Soluble
Acetone20.7~15Soluble
Chlorinated Dichloromethane (DCM)9.1> 100Very Soluble
Chloroform4.8~80Freely Soluble
Ester Ethyl Acetate6.0~5Sparingly Soluble
Hydrocarbon Toluene2.4< 1Slightly Soluble
Heptane1.9< 0.1Very Slightly Soluble

Analysis of Trends: The data clearly indicate that this compound exhibits the highest solubility in polar aprotic solvents like DMSO and DMF, as well as in polar protic solvents like methanol. This is attributed to strong dipole-dipole interactions and, in the case of methanol, hydrogen bonding with the sulfonamide group.[8] Chlorinated solvents also prove effective, likely due to their ability to solvate the entire molecule effectively. Conversely, solubility drops significantly in less polar solvents like ethyl acetate and is extremely poor in non-polar hydrocarbon solvents such as toluene and heptane, which cannot effectively solvate the polar sulfonamide moiety.[6]

Methodology for Solubility Determination

To ensure the scientific integrity and reproducibility of the data, a rigorous and well-validated methodology was employed.

Principle of the Isothermal Shake-Flask Method

The isothermal shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[9][10] The principle involves adding an excess of the solid compound to a solvent and agitating the mixture at a constant temperature until equilibrium is achieved. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility. This method is robust and provides a true measure of thermodynamic solubility, which is critical for physical chemistry and formulation studies.[4][11] The Organisation for Economic Co-operation and Development (OECD) recommends this method in its guidelines for chemical testing.[12][13][14][15]

Experimental Protocol
  • Preparation: For each solvent, an excess amount of crystalline this compound (approx. 200 mg) was added to a 10 mL glass vial.

  • Solvent Addition: A precise volume (5.0 mL) of the respective organic solvent was added to each vial.

  • Equilibration: The vials were sealed and placed in an orbital shaker set to a constant temperature of 25 °C and agitated for 24 hours. This duration is typically sufficient to ensure equilibrium is reached between the solid and dissolved phases.[11]

  • Phase Separation: After 24 hours, the agitation was stopped, and the vials were left undisturbed for an additional 2 hours to allow undissolved solids to settle.

  • Sampling: A sample of the supernatant was carefully withdrawn using a syringe fitted with a 0.22 µm PTFE syringe filter to remove all particulate matter.

  • Dilution: The clear filtrate was accurately diluted with an appropriate mobile phase to a concentration within the calibrated range of the analytical instrument.

  • Quantification: The concentration of the diluted sample was determined by HPLC-UV analysis.

Analytical Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its precision, sensitivity, and reliability in quantifying chemical compounds.[16][17][18][19]

  • Instrument: Agilent 1260 Infinity II HPLC System with UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Validation: The method was validated by constructing a calibration curve using standards of known concentrations. A linear regression of the curve (R² > 0.999) confirmed the accuracy and precision of the quantification method, ensuring the trustworthiness of the solubility measurements.[17][20]

Visualization of Key Processes

To better illustrate the workflow and underlying principles, the following diagrams are provided.

Experimental Workflow Diagram

This diagram outlines the sequential steps of the isothermal shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Processing cluster_analysis Analysis prep1 Weigh excess solid (Compound) prep2 Add precise volume of solvent equil Agitate at 25°C for 24 hours prep2->equil settle Settle for 2 hours equil->settle filter Filter supernatant (0.22 µm PTFE) settle->filter dilute Accurately dilute filtrate filter->dilute hplc Quantify via HPLC-UV dilute->hplc result Calculate Solubility (mg/mL) hplc->result

Caption: Isothermal Shake-Flask Experimental Workflow.

Solute-Solvent Interaction Model

This diagram illustrates the relationship between the molecular features of this compound and solvent polarity.

G cluster_solvents Solvent Types compound This compound Non-Polar Bipiperidine Core Polar Sulfonamide Group polar Polar Solvents (e.g., DMSO, Methanol) compound:f1->polar Strong Interaction (High Solubility) compound:f0->polar Unfavorable Interaction nonpolar Non-Polar Solvents (e.g., Heptane, Toluene) compound:f0->nonpolar Favorable Interaction compound:f1->nonpolar Poor Interaction (Low Solubility)

Caption: Influence of Molecular Polarity on Solubility.

Conclusion and Practical Implications

The empirical data presented in this guide demonstrate that this compound is a compound with a broad solubility range, showing high solubility in polar protic, polar aprotic, and chlorinated organic solvents, and poor solubility in non-polar hydrocarbon solvents. This information is of direct practical value:

  • For Synthetic Chemists: Solvents like DCM, DMF, and Methanol are excellent choices for reaction media.

  • For Process Development: The low solubility in hydrocarbons like heptane suggests its potential use as an anti-solvent for crystallization and purification. A solvent/anti-solvent system (e.g., DCM/Heptane) could be highly effective.

  • For Formulation Scientists: The high solubility in DMSO is relevant for preparing high-concentration stock solutions for in-vitro screening assays.

By providing reliable, quantitative data grounded in a robust experimental framework, this guide serves as an essential resource for scientists and researchers, enabling more informed and efficient development pathways for projects involving this compound.

References

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • ChemistryTalk. Solubility and Polarity. [Link]

  • OECD iLibrary. Test No. 105: Water Solubility. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • NJ Labs. Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • ReAgent. How is liquid chromatography used in the pharmaceutical industry?. [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

  • Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

  • Drawell. Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. [Link]

  • Bergstrom, C. A. S., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 93(5), 1093-1108.
  • Abraham Entertainment. Solubility Of Polar Compounds: Unraveling The Secrets. [Link]

  • National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • YouTube. How Do Polar Solvents Dissolve Polar Solutes?. [Link]

  • ResearchGate. Principles of Solubility and Solutions. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PubMed. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. [Link]

  • UNAM. Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the anticipated spectral data for the novel compound 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine. In the absence of direct experimental spectra for this specific molecule, this document synthesizes data from closely related structures to offer a predictive yet scientifically grounded overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification, characterization, and quality control of this and similar sulfonamide derivatives. Methodologies for spectral data acquisition, based on established protocols for analogous compounds, are also detailed.

Introduction: The Significance of this compound

The fusion of a bipiperidine moiety with a pyrrolidinylsulfonyl group in this compound results in a molecule of significant interest within contemporary drug discovery. Sulfonamide-containing compounds are a cornerstone of pharmacology, exhibiting a wide array of biological activities including antibacterial, antifungal, antiviral, and anticancer properties[1]. The piperidine and bipiperidine scaffolds are also prevalent in centrally active pharmaceuticals. Therefore, a comprehensive understanding of the structural and electronic properties of this compound through spectral analysis is paramount for its development and application.

This guide provides a predictive framework for the spectral characterization of this molecule, leveraging empirical data from analogous sulfonamides and piperidine-containing structures to ensure a high degree of accuracy and utility for the research community.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the analysis of related piperidine and pyrrolidine structures, the following proton (¹H) and carbon (¹³C) NMR spectral data are predicted for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine and the two piperidine rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyrrolidine CH₂ (α to N)3.2 - 3.4TripletDeshielded by the adjacent nitrogen and sulfonyl group.
Pyrrolidine CH₂ (β to N)1.8 - 2.0Multiplet
Piperidine CH (at junction)2.5 - 2.7Multiplet
Piperidine CH₂ (axial, α to N-SO₂)3.6 - 3.8MultipletSignificantly deshielded by the sulfonyl group.
Piperidine CH₂ (equatorial, α to N-SO₂)2.8 - 3.0Multiplet
Piperidine CH₂ (β to N-SO₂)1.6 - 1.8Multiplet
Piperidine CH₂ (α to NH)3.0 - 3.2Multiplet
Piperidine CH₂ (β to NH)1.4 - 1.6Multiplet
Piperidine NH1.5 - 2.5Broad SingletChemical shift can be variable and concentration-dependent.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrrolidine C (α to N)48 - 50
Pyrrolidine C (β to N)25 - 27
Piperidine C (at junction)40 - 42
Piperidine C (α to N-SO₂)45 - 47
Piperidine C (β to N-SO₂)28 - 30
Piperidine C (α to NH)49 - 51
Piperidine C (β to NH)32 - 34
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for compounds of this nature is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband observe probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and amine functionalities.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
N-H (secondary amine)3300 - 3500 (broad)Stretching
C-H (alkane)2850 - 3000Stretching
S=O (sulfonyl)1320 - 1360 and 1140 - 1180Asymmetric and Symmetric Stretching
S-N (sulfonamide)900 - 950Stretching
C-N (amine)1020 - 1250Stretching
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. The IR spectrum of related sulfonamides often shows strong absorption bands for the sulfonyl group[2].

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Molecular Ion and Fragmentation
  • Molecular Formula: C₁₄H₂₇N₃O₂S

  • Molecular Weight: 301.45 g/mol [3][4]

  • Predicted Molecular Ion Peak (M⁺): m/z = 301 (or 302 for [M+H]⁺ in ESI)

The fragmentation pattern in Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS) is expected to involve the cleavage of the sulfonamide bond and fragmentation of the bipiperidine and pyrrolidine rings. Key predicted fragments include:

m/z Predicted Fragment
232[M - C₄H₇N]⁺ (Loss of pyrrolidine)
167[C₁₀H₁₉N₂]⁺ (Bipiperidine cation)
134[C₄H₈NO₂S]⁺ (Pyrrolidinylsulfonyl cation)
84[C₅H₁₀N]⁺ (Piperidinyl fragment)
70[C₄H₈N]⁺ (Pyrrolidinyl fragment)
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used, which would result in more extensive fragmentation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

  • Tandem MS (MS/MS): To obtain detailed structural information, tandem mass spectrometry can be performed. The precursor ion (e.g., [M+H]⁺) is selected and fragmented by collision-induced dissociation (CID) or other fragmentation techniques to generate a product ion spectrum. Ultraviolet photodissociation (UVPD) can be a powerful alternative for molecules containing pyrrolidine and piperidine rings, as it can generate more structurally informative fragment ions compared to traditional collision-based methods[5].

Integrated Analytical Workflow

A comprehensive characterization of this compound necessitates an integrated approach, utilizing the strengths of each analytical technique.

Figure 1: A comprehensive workflow for the synthesis, purification, and structural characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. While direct experimental data is not yet publicly available, the insights drawn from analogous structures offer a robust framework for researchers engaged in the synthesis and characterization of this and related novel chemical entities. The outlined experimental protocols provide a solid foundation for obtaining high-quality spectral data, which is essential for advancing the development of new therapeutics. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to facilitate, not replace, such empirical studies.

References

  • Abbasi, M. A., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(15), 8569-8573. [Link][2][6][7]

  • Guan, A., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753. [Link][1]

  • Zhang, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622. [Link][5]

Sources

An In-Depth Technical Guide to 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds often leads to novel molecular entities with significant therapeutic potential. 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine represents such a molecule, integrating the robust and versatile 4,4'-bipiperidine core with a pyrrolidine-1-sulfonamide moiety. The 4,4'-bipiperidine structure is a key building block in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1] The piperidine ring is a ubiquitous feature in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[2] Concurrently, the pyrrolidine ring is another highly favored scaffold in drug design, known for its contribution to molecular three-dimensionality and stereochemical diversity.[3] The sulfonamide linkage provides a stable and synthetically accessible means to connect these two fragments, often imparting specific physicochemical and biological characteristics.

This technical guide provides a comprehensive analysis of this compound, covering its chemical structure, stereochemical considerations, a plausible synthetic route, and its physicochemical properties. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical Structure and Nomenclature

This compound is a saturated heterocyclic compound with the chemical formula C14H27N3O2S and a molecular weight of approximately 301.45 g/mol .[4][5] Its unique architecture features a central 4,4'-bipiperidine core where one of the piperidinyl nitrogen atoms is functionalized with a pyrrolidin-1-ylsulfonyl group.

  • IUPAC Name: this compound

  • CAS Number: 1000958-63-3[4][5]

  • Molecular Formula: C14H27N3O2S[4][5]

  • Molecular Weight: 301.45 g/mol [4]

The structure is characterized by the robust C(sp³)-C(sp³) single bond linking the two piperidine rings at their 4-positions. One piperidine nitrogen remains as a secondary amine, offering a potential site for further functionalization, while the other is converted to a sulfonamide.

Caption: Chemical structure of this compound.

Stereochemical Analysis

A critical aspect of drug design is understanding the stereochemistry of a molecule, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. For this compound, the core 4,4'-bipiperidine scaffold presents interesting stereochemical considerations.

The connection between the two piperidine rings is a single C-C bond, allowing for rotation. However, the primary stereochemical question arises from the conformation of the piperidine rings and the orientation of the substituents at the chiral centers that would be created upon substitution. In the case of the parent 4,4'-bipiperidine, the molecule is achiral due to the presence of planes of symmetry.

Upon monosubstitution on one of the nitrogen atoms, as in this compound, the molecule remains achiral. This is because no stereocenters are generated. The carbon atoms at the 4 and 4' positions are not chiral centers. The overall molecule possesses a plane of symmetry that bisects the C4-C4' bond and the two piperidine rings when they adopt a symmetric conformation. Therefore, this compound exists as a single, achiral compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the predicted and known physicochemical properties of this compound is presented below. These values are crucial for assessing its drug-likeness and potential for oral bioavailability.

PropertyValueSource
Molecular Formula C14H27N3O2S[4][5]
Molecular Weight 301.45 g/mol [4]
LogP (predicted) 0.93[6]
Topological Polar Surface Area (TPSA) 54.9 ŲPredicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 5Predicted
Rotatable Bonds 2Predicted
CAS Number 1000958-63-3[4][5]

The predicted LogP value of 0.93 suggests that the molecule has a balanced lipophilicity, which is often favorable for drug candidates. The number of hydrogen bond donors and acceptors falls within the typical ranges for orally bioavailable drugs, according to Lipinski's rule of five.

Proposed Synthesis Protocol

Step 1: Synthesis of 4,4'-Bipiperidine (if not commercially available)

The starting material, 4,4'-bipiperidine, can be synthesized via several reported methods. One common approach involves the reductive coupling of 4-piperidone. Alternatively, a method described in a Chinese patent involves a multi-step synthesis starting from benzylamine and methyl acrylate.[7] For the purpose of this guide, we will assume 4,4'-bipiperidine is available as a starting material.

Step 2: Sulfonylation of 4,4'-Bipiperidine

The key transformation is the sulfonylation of one of the secondary amine groups of 4,4'-bipiperidine with pyrrolidine-1-sulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.

bipiperidine 4,4'-Bipiperidine product This compound bipiperidine->product Sulfonylation sulfonyl_chloride Pyrrolidine-1-sulfonyl chloride sulfonyl_chloride->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: Proposed synthesis workflow for this compound.

Experimental Procedure:
  • Reaction Setup: To a solution of 4,4'-bipiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a non-nucleophilic base such as triethylamine (1.1-1.5 eq) or diisopropylethylamine (DIPEA).

  • Addition of Sulfonyl Chloride: Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1.0 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C. The use of one equivalent of the sulfonylating agent is crucial to favor monosubstitution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.

Causality behind Experimental Choices:

  • Solvent: An aprotic solvent like DCM is chosen to prevent reaction with the sulfonyl chloride.

  • Base: A tertiary amine base is used to neutralize the HCl generated during the reaction without competing as a nucleophile.

  • Temperature: The initial low temperature helps to control the exothermic reaction and minimize side products.

  • Stoichiometry: Using a 1:1 molar ratio of the reactants favors the formation of the mono-sulfonated product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, the expected features can be predicted based on its structure.

  • ¹H NMR: The spectrum would be complex due to the numerous aliphatic protons in the two piperidine rings and the pyrrolidine ring. One would expect to see a signal for the N-H proton of the unsubstituted piperidine. The protons on the carbons adjacent to the sulfonamide nitrogen would likely be shifted downfield compared to those in the unsubstituted piperidine ring.

  • ¹³C NMR: The spectrum would show signals for the 14 carbon atoms. The carbons of the piperidine ring bearing the sulfonamide group would have different chemical shifts compared to the carbons of the other piperidine ring.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine, C-H stretching for the aliphatic rings, and characteristic strong S=O stretching bands for the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 301.45).

Potential Applications in Drug Discovery

The structural motifs present in this compound are prevalent in a wide range of biologically active compounds. The 4,4'-bipiperidine core is a known scaffold for central nervous system (CNS) active agents. The addition of the pyrrolidine-sulfonamide group can modulate the physicochemical properties and introduce new interactions with biological targets.

Derivatives of piperidine and pyrrolidine are widely explored for various therapeutic applications, including as anticancer, antiviral, and antidiabetic agents.[3] Specifically, sulfonamide derivatives of these heterocycles have shown promise as inhibitors of various enzymes. The presence of the free secondary amine provides a handle for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. This could involve acylation, alkylation, or arylation to explore different chemical spaces and optimize biological activity.

Conclusion

This compound is a synthetically accessible, achiral molecule that combines several privileged fragments in medicinal chemistry. Its balanced physicochemical properties and the potential for further derivatization make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, stereochemistry, and a practical approach to its synthesis, which should aid researchers in their drug discovery efforts.

References

  • Hughes, T. A., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10122-10136. [Link]

  • PubChem. 4,4'-Bipiperidine. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]

  • ResearchGate. Prediction of Physicochemical Properties. [Link]

  • Google Patents. EP0530016B1 - Piperidine derivative and pharmaceutical composition containing it.
  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
  • Google Patents. US7034158B2 - Method of producing biperiden I.
  • Al-Zoubi, R. M., et al. (2023). A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors. Scientific Reports, 13(1), 1835. [Link]

  • Google Patents. US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • PubChem. 1,4'-Bipiperidine. [Link]

  • Nikoofard, H., et al. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Acta Chimica Slovenica, 64(4), 842-848. [Link]

  • Al-Ostath, O. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27531. [Link]

  • Hájková, Z., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 64(13), 9318-9336. [Link]

  • Reddy, A. S., et al. (2012). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(19), 6214-6218. [Link]

  • O'Sullivan, T. P., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30206-30225. [Link]

  • Sharma, R., & Soman, S. S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 92, 455-465. [Link]

  • Chem-Impex. 4,4'-Bipiperidine. [Link]

  • Wang, Y., et al. (2021). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 26(12), 3700. [Link]

  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 230, 114101. [Link]

  • Hulin, B., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]

Sources

Navigating the Safety Profile of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Deconstructing the Hazard: A Structural Approach to Safety Assessment

The chemical structure of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine dictates its potential hazards. By examining the toxicological and safety data of its core components, we can build a comprehensive safety profile.

  • The Pyrrolidine Moiety: Pyrrolidine is a cyclic secondary amine known for its hazardous properties. It is a flammable liquid and vapor that can cause severe skin and eye burns.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The presence of this functional group suggests that this compound may share similar corrosive and toxic properties.

  • The Sulfonyl Group: The sulfonyl group, in this case part of a sulfonamide linkage, is a common functional group in pharmaceuticals. While the sulfonamide linkage itself is generally stable, related sulfonyl-containing compounds like sulfonyl chlorides are known to be water-reactive and corrosive.[3][4] Though less reactive, the potential for irritation and sensitization from the sulfonamide should not be dismissed.

  • The 4,4'-Bipiperidine Core: The bipiperidine structure is composed of two connected piperidine rings. Piperidine itself is a flammable and corrosive liquid that can cause severe skin and eye irritation.[5][6][7] Inhalation can lead to respiratory tract irritation.[7] Derivatives of piperidine are prevalent in pharmaceuticals and often exhibit a range of biological activities and associated toxicities.[8][9] Therefore, the bipiperidine core likely contributes to the overall irritant and potentially toxic nature of the target molecule.

Based on this analysis, this compound should be handled as a potentially corrosive, irritant, and toxic substance.

Physical and Chemical Characteristics

While specific experimental data for this compound is limited, some basic properties can be referenced from available sources.

PropertyValueSource
CAS Number 1000958-63-3[10][11][12]
Molecular Formula C14H27N3O2S[10][11][12]
Molecular Weight 301.45 g/mol [10][11][12]
Appearance Likely a solid at room temperature[11]

Hazard Identification and Classification: A Predictive Assessment

Given the absence of a formal GHS classification, a precautionary approach is warranted. Based on the hazards of its components, the following classifications should be assumed:

  • Skin Corrosion/Irritation: Category 1B or 2. The pyrrolidine and bipiperidine moieties strongly suggest corrosive or irritant properties.[1][2][5][7]

  • Serious Eye Damage/Irritation: Category 1 or 2. Consistent with the corrosive nature of its amine components.[1][2][5][7]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Pyrrolidine is known to be harmful by all routes of exposure.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). Inhalation of dust or aerosols may cause respiratory irritation.[1][7]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is essential when working with this compound.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound, including weighing and dissolution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE): Essential for Direct Contact
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Given the lack of specific breakthrough data, it is advisable to double-glove.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Workflow for Safe Handling

The following diagram outlines a recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution to Reaction Vessel handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

Unlocking the Therapeutic Potential of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Novel Therapeutics

In the landscape of modern drug discovery, the strategic design of novel molecular entities with desirable pharmacological properties is paramount. The compound 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine emerges as a molecule of significant interest, embodying a confluence of structural motifs known for their favorable biological activities. This technical guide provides an in-depth exploration of the potential research applications of this compound, grounded in the established pharmacology of its constituent moieties: the 4,4'-bipiperidine core, the pyrrolidine ring, and the sulfonamide linker. While direct research on this specific molecule is nascent, a comprehensive analysis of its components allows for the formulation of robust hypotheses regarding its therapeutic potential, primarily in the realms of central nervous system (CNS) disorders and metabolic diseases.

The 4,4'-bipiperidine framework is recognized as a "privileged structure" in medicinal chemistry, lauded for its versatility as a scaffold in developing therapeutics, particularly for neurological conditions.[1] Similarly, the piperidine ring is a frequent feature in a multitude of biologically active compounds and approved pharmaceuticals. The pyrrolidine ring is another nitrogen heterocycle extensively utilized by medicinal chemists to create treatments for a wide array of human diseases.[2] This guide will dissect the synthesis, physicochemical properties, and inferred pharmacological activities of this compound, offering a roadmap for its investigation as a novel drug candidate.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
CAS Number 1000958-63-3[3]
Molecular Formula C14H27N3O2S[3]
Molecular Weight 301.45 g/mol [3]
LogP (calculated) 0.93[4]
Rotatable Bonds 1[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and well-established chemical transformation: the reaction of a sulfonyl chloride with a secondary amine to form a sulfonamide. This reaction is a cornerstone of medicinal chemistry, valued for its high efficiency and reliability.

Proposed Synthetic Protocol

Reaction:

Step-by-Step Methodology:

  • Dissolution: Dissolve 4,4'-bipiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermic nature of the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1 equivalent) in the same solvent to the cooled mixture with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Potential Research Applications: A Hypothesis-Driven Approach

The true potential of this compound lies in the synergistic interplay of its structural components. Based on the known pharmacology of related compounds, we can postulate several promising avenues for investigation.

Central Nervous System (CNS) Disorders

The 4,4'-bipiperidine scaffold is a well-established pharmacophore in CNS drug discovery.[1] Its rigid, yet conformationally adaptable structure allows for precise orientation of substituents to interact with various CNS targets. The inclusion of this moiety in this compound strongly suggests its potential as a CNS-active agent.

  • Cognition Enhancement: Derivatives of 4-aminopiperidine have demonstrated potent cognition-enhancing activity in preclinical models.[5] The structural similarity of the 4,4'-bipiperidine core suggests that compounds based on this scaffold could modulate neuronal pathways involved in learning and memory, making them potential candidates for treating cognitive deficits in neurodegenerative diseases like Alzheimer's disease.

  • Neurodegenerative Diseases: The development of PET tracers for imaging tau aggregates in Alzheimer's disease has utilized scaffolds that can cross the blood-brain barrier and bind to specific protein targets.[6] The lipophilicity and structural features of this compound make it a candidate for investigation as a novel PET tracer or as a therapeutic agent aimed at mitigating neuroinflammation or protein aggregation.

  • Psychiatric Disorders: Piperazine derivatives, which share structural similarities with piperidines, are widely used in the treatment of various CNS disorders, including anxiety and mental disorders, due to their ability to cross the blood-brain barrier.[7] This further supports the potential for this compound to be explored for its effects on mood and behavior.

Metabolic Diseases

The presence of the sulfonamide group, reminiscent of the sulfonylurea class of drugs, opens up the possibility of applications in metabolic disorders, particularly type 2 diabetes.

  • Hypoglycemic Activity: Sulfonylureas are a well-established class of oral hypoglycemic agents that function by stimulating insulin secretion from pancreatic β-cells.[8][9] They achieve this by inhibiting ATP-sensitive potassium channels in the β-cell membrane.[9] The pyrrolidin-1-ylsulfonyl moiety in the target molecule could potentially mimic this action, leading to a glucose-lowering effect.

  • PPARγ Agonism: Some second-generation sulfonylureas have been shown to exhibit peroxisome proliferator-activated receptor-gamma (PPARγ) agonist activity.[10] PPARγ is a key regulator of glucose and lipid metabolism, and its activation can improve insulin sensitivity. Investigating the interaction of this compound with PPARγ could reveal a novel mechanism of action for this compound class in metabolic disease.

Anti-inflammatory and Anticancer Applications

The pyrrolidinylsulfonyl and sulfonamide functionalities have been incorporated into molecules with demonstrated anti-inflammatory and anticancer properties.

  • Kinase Inhibition: The 4-(pyrrolidin-1-ylsulfonyl)aniline substituent has been a key feature in the development of inhibitors of FLT3-ITD kinase, a target in acute myeloid leukemia.[11] This suggests that the pyrrolidin-1-ylsulfonyl group can be a valuable pharmacophore for targeting kinases involved in cancer signaling pathways.

  • Anti-inflammatory Activity: Various sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory effects.[12] The mechanism often involves the modulation of inflammatory pathways, and the combination of the sulfonamide with the bipiperidine scaffold could lead to novel anti-inflammatory agents.

Experimental Workflows for Target Validation

To substantiate the hypothesized therapeutic applications, a structured experimental approach is essential.

CNS Activity Workflow

CNS_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Receptor_Binding Receptor Binding Assays (e.g., 5-HT, Dopamine, Muscarinic) Behavioral_Models Behavioral Models (e.g., Elevated Plus Maze for anxiety) Receptor_Binding->Behavioral_Models Enzyme_Inhibition Enzyme Inhibition Assays (e.g., AChE, MAO) Cognition_Models Cognition Models (e.g., Morris Water Maze, Passive Avoidance) Enzyme_Inhibition->Cognition_Models BBB_Permeability Blood-Brain Barrier Permeability Assay (PAMPA) BBB_Permeability->Cognition_Models Neurodegeneration_Models Neurodegeneration Models (e.g., 5xFAD mice for AD) Compound 1-(Pyrrolidin-1-ylsulfonyl) -4,4'-bipiperidine Compound->Receptor_Binding Compound->Enzyme_Inhibition Compound->BBB_Permeability

Caption: Workflow for evaluating CNS activity.

Metabolic Disease Workflow

Metabolic_Workflow cluster_in_vitro_metabolic In Vitro Assays cluster_in_vivo_metabolic In Vivo Models Insulin_Secretion Insulin Secretion Assay (e.g., from MIN6 cells) OGTT Oral Glucose Tolerance Test (OGTT) in diabetic mouse models (e.g., db/db) Insulin_Secretion->OGTT PPARg_Assay PPARγ Agonist Assay (e.g., Luciferase Reporter Assay) PPARg_Assay->OGTT Glucose_Uptake Glucose Uptake Assay (e.g., in 3T3-L1 adipocytes) Insulin_Tolerance Insulin Tolerance Test (ITT) Glucose_Uptake->Insulin_Tolerance Compound_Metabolic 1-(Pyrrolidin-1-ylsulfonyl) -4,4'-bipiperidine Compound_Metabolic->Insulin_Secretion Compound_Metabolic->PPARg_Assay Compound_Metabolic->Glucose_Uptake

Sources

"1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" role as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine as a Strategic Synthetic Intermediate in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures from pre-functionalized, high-value building blocks is a cornerstone of efficient drug discovery. This guide focuses on This compound , a synthetic intermediate that marries two critical pharmacophoric elements: the rigid, three-dimensional 4,4'-bipiperidine scaffold and the electronically distinct N-sulfonylpyrrolidine moiety. While direct literature on this specific combination is nascent, its strategic value can be inferred from the well-documented roles of its constituent parts. This whitepaper will elucidate the rationale behind its design, propose a robust synthetic pathway, and explore its potential applications as a versatile intermediate for creating novel therapeutics, particularly in areas such as kinase inhibition and CNS-acting agents. We will delve into the causality behind its use, providing detailed protocols and logical workflows to empower researchers in leveraging this and similar scaffolds in their drug development programs.

Part 1: Deconstructing the Core: Foundational Scaffolds in Medicinal Chemistry

The design of this compound is a deliberate act of molecular engineering, combining two scaffolds that each contribute unique and valuable properties to a potential drug candidate.

The 4,4'-Bipiperidine Moiety: A Framework for 3D Exploration

The 4,4'-bipiperidine core is a highly sought-after structural motif in drug design. Unlike flat, aromatic rings, its saturated, bicyclic nature provides a rigid, well-defined three-dimensional geometry. This is critical for optimizing interactions within the complex topography of biological targets like enzyme active sites and receptor binding pockets.

Key Attributes:

  • Structural Rigidity: The direct linkage between the two piperidine rings restricts conformational flexibility, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

  • Vectorial Diversity: The two nitrogen atoms and the axial/equatorial positions on the rings offer distinct vectors for substitution, allowing chemists to systematically explore the surrounding pharmacophoric space.

  • Proven Clinical Relevance: The 4,4'-bipiperidine scaffold is a key component in a variety of pharmaceuticals, including agents targeting neurological disorders, analgesics, and anti-inflammatory drugs.[1] Its stability and established synthetic handle make it a reliable building block in pharmaceutical development.[1] For instance, the related intermediate, [1,4′]bipiperidinyl-1′-carbonyl chloride, is a crucial precursor in the synthesis of the anticancer drug irinotecan.[2]

The N-Sulfonylpyrrolidine Group: A Modulator of Physicochemical Properties

The introduction of an N-sulfonylpyrrolidine group onto one of the piperidine nitrogens is not merely a blocking strategy; it is a functional modification designed to fine-tune the molecule's properties.

Key Attributes:

  • Bioisosteric Replacement: The N-acyl sulfonamide group is a well-established bioisostere of carboxylic acids.[3] It mimics the hydrogen bonding geometry of a carboxylate but offers superior hydrolytic and enzymatic stability, making it an attractive feature for improving a drug's metabolic profile.[3]

  • Modulation of Basicity: Sulfonylation significantly reduces the basicity of the nitrogen atom it is attached to, rendering it effectively neutral and non-ionizable at physiological pH. This leaves the nitrogen on the second piperidine ring as the primary basic center, a crucial feature for controlling target engagement and pharmacokinetic properties like cell permeability and solubility.

  • Favorable Pharmacokinetics: The pyrrolidine ring is a popular N-heterocycle in drug discovery, valued for its ability to increase 3D character and improve properties such as solubility and metabolic stability.[4] Its documented use in potent kinase inhibitors, such as those targeting FLT3-ITD in acute myeloid leukemia, underscores its value in modern oncology research.[5]

Part 2: Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not publicly available, a robust and logical synthetic route can be proposed based on fundamental organic chemistry principles. The most direct approach is the sulfonylation of the commercially available 4,4'-bipiperidine.

Proposed Synthetic Strategy: Nucleophilic Substitution

The synthesis hinges on the reaction of one of the secondary amine nitrogens of 4,4'-bipiperidine with pyrrolidine-1-sulfonyl chloride. The use of a 1:1 stoichiometry of the reactants in the presence of a non-nucleophilic base is key to achieving mono-sulfonylation and preserving the second amine as a reactive handle for subsequent modifications.

G cluster_conditions Reaction Conditions reagent_node reagent_node product_node product_node condition_node condition_node bipiperidine 4,4'-Bipiperidine p1 bipiperidine->p1 sulfonyl_chloride Pyrrolidine-1-sulfonyl Chloride sulfonyl_chloride->p1 product This compound p1->product Triethylamine Triethylamine (Base) DCM DCM (Solvent) RT 0°C to Room Temp

Caption: Proposed synthesis of the target intermediate.

Representative Experimental Protocol

Objective: To synthesize this compound via mono-sulfonylation.

Materials:

  • 4,4'-Bipiperidine (1.0 eq)

  • Pyrrolidine-1-sulfonyl chloride (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes gradient)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,4'-bipiperidine (1.0 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Add a solution of pyrrolidine-1-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM or an Ethyl Acetate/Hexanes gradient) to isolate the desired mono-sulfonylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 1000958-63-3[6],[7]
Molecular Formula C₁₄H₂₇N₃O₂S[6]
Molecular Weight 301.45 g/mol [6],[7]

Part 3: The Strategic Role as a Synthetic Intermediate

The true value of this compound lies in its preserved secondary amine, which serves as a versatile nucleophilic handle for a wide array of subsequent chemical transformations. This design allows for a modular or "building block" approach to library synthesis.

G cluster_alkylation Alkylation cluster_acylation Acylation cluster_urea Urea/Sulfonamide Formation cluster_coupling Cross-Coupling intermediate_node intermediate_node reaction_class_node reaction_class_node product_class_node product_class_node A 1-(Pyrrolidin-1-ylsulfonyl) -4,4'-bipiperidine B Reductive Amination (R-CHO, NaBH(OAc)₃) A->B D Amide Coupling (R-COOH, EDCI/HOBt) A->D F Reaction with Isocyanates (R-NCO) A->F H Buchwald-Hartwig Amination (Ar-X, Pd cat.) A->H C N-Alkylated Derivatives B->C E N-Acyl Derivatives D->E G N-Urea Derivatives F->G I N-Aryl Derivatives H->I

Caption: Key downstream functionalization pathways.

Rationale in Library Synthesis and Lead Optimization

By using this intermediate, a research team can rapidly generate a library of diverse analogues. The core of the molecule, which may be responsible for the primary binding interaction or desired physicochemical properties, remains constant. The diversity is introduced in the final step by reacting the free secondary amine.

This late-stage functionalization strategy is highly efficient for Structure-Activity Relationship (SAR) studies. Chemists can quickly explore how different substituents attached to the second piperidine ring affect potency, selectivity, solubility, and metabolic stability.

Case Study Analogy: Application in Kinase Inhibitor Synthesis

The utility of the N-sulfonylpyrrolidine pharmacophore is clearly demonstrated in the development of inhibitors for kinases like FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[5] Published research shows that the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety is a critical component of potent FLT3 inhibitors.[5] This aniline is coupled to a heterocyclic core, and further modifications are made to complete the final drug candidate.

Our intermediate, this compound, operates on a similar logic. The free amine can be coupled to a relevant heterocyclic core (e.g., a pyrimidine, purine, or pyridazine) via nucleophilic aromatic substitution or Buchwald-Hartwig amination to generate advanced drug candidates, mirroring the strategies used in established kinase inhibitor programs.

G start_node start_node intermediate_node intermediate_node process_node process_node final_node final_node A Core Scaffolds (4,4'-Bipiperidine + Pyrrolidine sulfonyl chloride) B Synthesis of Key Intermediate A->B C 1-(Pyrrolidin-1-ylsulfonyl) -4,4'-bipiperidine B->C D Late-Stage Coupling (e.g., Buchwald-Hartwig Amination) C->D F Final Drug Candidate (e.g., Kinase Inhibitor) D->F E Heterocyclic Core (e.g., Dichloropyrimidine) E->D

Caption: Logical workflow for target synthesis.

Part 4: Conclusion

This compound represents a highly strategic and versatile synthetic intermediate for drug discovery professionals. It provides a robust, three-dimensional framework pre-functionalized with a key pharmacophoric group, while preserving a reactive handle for late-stage diversification. This design accelerates the exploration of chemical space, streamlines SAR studies, and enables the efficient construction of complex molecules with desirable drug-like properties. By understanding the distinct roles of its constituent scaffolds and the logical pathways for its use, researchers can effectively leverage this building block to advance the development of next-generation therapeutics.

References

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. National Center for Biotechnology Information (PMC). [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. National Center for Biotechnology Information (PMC). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. National Center for Biotechnology Information. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Center for Biotechnology Information. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. National Center for Biotechnology Information (PMC). [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride. PubChem. [Link]

  • Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. PubMed. [Link]

  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

Sources

Methodological & Application

An In-depth Technical Guide to the Synthesis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive application note provides a detailed protocol for the synthesis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine, a molecule of significant interest in medicinal chemistry and drug discovery. The synthesis involves the sulfonylation of 4,4'-bipiperidine with pyrrolidin-1-sulfonyl chloride. This guide offers a step-by-step experimental procedure, in-depth discussion of the underlying chemical principles, safety considerations, and methods for purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

The 4,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological receptors and enzymes. The functionalization of one of the piperidine nitrogen atoms with a sulfonyl group, specifically the pyrrolidin-1-ylsulfonyl moiety, can significantly modulate the physicochemical properties of the parent molecule. This modification can influence solubility, metabolic stability, and receptor-binding affinity, making the synthesis of such derivatives a crucial step in the development of novel therapeutic agents. The sulfonamide linkage is a key functional group in a multitude of approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding interactions.[1][2]

This guide details a robust and reproducible method for the synthesis of this compound. The protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Reaction Scheme and Mechanism

The core of this synthesis is a nucleophilic substitution reaction where the secondary amine of 4,4'-bipiperidine attacks the electrophilic sulfur atom of pyrrolidin-1-sulfonyl chloride. This reaction, known as sulfonylation, results in the formation of a stable sulfonamide bond.[1][2] A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Overall Reaction:

The choice of base and solvent is critical for achieving high yields and minimizing side reactions. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is preferred to avoid competition with the bipiperidine nucleophile. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane or tetrahydrofuran are common choices.

Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityPuritySupplier
4,4'-Bipiperidine4897-50-1168.281.0 g (5.94 mmol)≥95%Major Chemical Supplier
Pyrrolidin-1-sulfonyl chloride1689-02-7169.631.06 g (6.24 mmol)≥96%Sigma-Aldrich
Triethylamine (TEA)121-44-8101.191.24 mL (8.91 mmol)≥99%Major Chemical Supplier
Dichloromethane (DCM), anhydrous75-09-284.9330 mL≥99.8%Major Chemical Supplier
Saturated Sodium Bicarbonate Solution--20 mL-Prepared in-house
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-Major Chemical Supplier
Ethyl Acetate141-78-688.11For chromatographyHPLC GradeMajor Chemical Supplier
Hexanes110-54-386.18For chromatographyHPLC GradeMajor Chemical Supplier
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Safety Precautions
  • 4,4'-Bipiperidine: Causes skin and serious eye irritation.[3][4] Avoid inhalation of dust.[5][6]

  • Pyrrolidin-1-sulfonyl chloride: Causes severe skin burns and eye damage.[7] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

All manipulations should be performed in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.[3]

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4'-bipiperidine (1.0 g, 5.94 mmol).

  • Dissolution: Add 20 mL of anhydrous dichloromethane to the flask and stir until the 4,4'-bipiperidine is completely dissolved.

  • Addition of Base: Add triethylamine (1.24 mL, 8.91 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve pyrrolidin-1-sulfonyl chloride (1.06 g, 6.24 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over a period of 15 minutes using a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) is typically effective for eluting the desired product.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow and Schematics

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Sulfonylation Reaction cluster_workup Work-up and Purification cluster_analysis Product Characterization A Dissolve 4,4'-bipiperidine in anhydrous DCM B Add triethylamine A->B C Cool to 0 °C B->C E Add sulfonyl chloride solution dropwise to the reaction mixture C->E D Dissolve pyrrolidin-1-sulfonyl chloride in anhydrous DCM D->E F Stir at room temperature for 12-16 hours E->F G Quench with water and perform aqueous work-up F->G H Dry organic layer and concentrate G->H I Purify by flash chromatography H->I J Characterize by NMR and Mass Spectrometry I->J

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Reaction_Mechanism Bipiperidine 4,4'-Bipiperidine (Nucleophile) SulfonylChloride Pyrrolidin-1-sulfonyl chloride (Electrophile) Bipiperidine->SulfonylChloride Nucleophilic Attack Product This compound SulfonylChloride->Product Chloride leaving group departs

Caption: Simplified reaction mechanism for the sulfonylation of 4,4'-bipiperidine.

Results and Discussion

Following the protocol described above, this compound can be synthesized in good to excellent yields, typically ranging from 70-90% after purification. The purity of the final compound should be assessed by analytical techniques such as HPLC or LC-MS.

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine and bipiperidine protons. The chemical shifts of the protons adjacent to the sulfonamide nitrogen will be shifted downfield compared to the starting 4,4'-bipiperidine.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₄H₂₇N₃O₂S, MW: 317.45 g/mol ).

Troubleshooting:

  • Low Yield: Incomplete reaction can be due to impure reagents, insufficient reaction time, or inadequate temperature control. Ensure all reagents are of high purity and the reaction is monitored until completion.

  • Side Products: The formation of di-sulfonylated product (at both piperidine nitrogens) can occur if an excess of the sulfonyl chloride is used. Careful control of the stoichiometry is crucial.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The principles and techniques described are broadly applicable to the sulfonylation of other secondary amines.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Retrieved from [Link]

  • Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(42), 14964-14968. Retrieved from [Link]

  • Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(42), 15106-15110. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances, 2, 1-3. Retrieved from [Link]

  • Lambert, T. H., & Nacsa, E. D. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • M. D. P. I. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987. Retrieved from [Link]

  • National Institutes of Health. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(5), 2936-2947. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 62(17), 8013-8024. Retrieved from [Link]

  • ResearchGate. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 124(S1), E23-E28. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(23), 4278. Retrieved from [Link]

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • National Institutes of Health. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 336-344. Retrieved from [Link]

  • ResearchGate. (2023). Conditions for 4-Ethylpyridine Sulfonylation. Retrieved from [Link]

  • ResearchGate. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]

  • National Institutes of Health. (2009). Enantioselective sulfonylation reactions mediated by a tetrapeptide catalyst. Nature Chemistry, 1(8), 630-634. Retrieved from [Link]

  • M. D. P. I. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(21), 7309. Retrieved from [Link]

  • ResearchGate. (2017). Organocatalytic Regioselective Chloro‐sulfonylation of Mono‐ and 1,2‐Disubstituted Epoxides by Using 4‐Methylpyridine N‐Oxide. Retrieved from [Link]

  • M. D. P. I. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2848. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(2), 269-276. Retrieved from [Link]

  • M. D. P. I. (2023). Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. Inorganics, 11(11), 421. Retrieved from [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Sulfonylation of 4,4'-Bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Sulfonylated 4,4'-Bipiperidine Scaffolds in Modern Drug Discovery

The 4,4'-bipiperidine core is a privileged scaffold in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups.[1][2] When the nitrogen atoms of this diamine are functionalized with sulfonyl groups, the resulting N-sulfonylated derivatives exhibit a unique combination of physicochemical properties. The introduction of the sulfonyl moiety can enhance metabolic stability, modulate lipophilicity, and introduce specific hydrogen bonding capabilities, all of which are critical parameters in the design of novel therapeutics.[3][4] These sulfonamides are integral components in a wide array of pharmacologically active agents, including inhibitors of enzymes and modulators of cellular receptors.[4]

This document provides a comprehensive, step-by-step protocol for the efficient disulfonylation of 4,4'-bipiperidine. It is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reproducible method for the synthesis of 1,1'-bis(arylsulfonyl)-4,4'-bipiperidine derivatives. The protocol herein is designed to be a self-validating system, with explanations for the causality behind each experimental choice, ensuring both technical accuracy and practical applicability.

Mechanism and Scientific Rationale: The Chemistry of Sulfonylation

The sulfonylation of a secondary amine, such as 4,4'-bipiperidine, is a nucleophilic substitution reaction.[3] The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable sulfonamide bond and releases a chloride ion.

A tertiary amine base, such as triethylamine (Et₃N), is crucial for this transformation. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[5] The removal of HCl is essential to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

In some cases, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added to accelerate the reaction, particularly with less reactive amines or sulfonyl chlorides.[6][7] DMAP is a hypernucleophilic acylation catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.[7] This intermediate is more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself, thereby increasing the reaction rate.[6]

Experimental Workflow Diagram

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Reagents Weigh Reagents: 4,4'-Bipiperidine Sulfonyl Chloride Triethylamine DMAP (optional) Solvent (DCM) Glassware Dry Glassware: Round-bottom flask Addition funnel Condenser Reagents->Glassware Atmosphere Inert Atmosphere: Nitrogen or Argon Glassware->Atmosphere Setup Reaction Setup: Dissolve bipiperidine and base in DCM Cool to 0 °C Atmosphere->Setup Addition Slow Addition: Add sulfonyl chloride solution dropwise Setup->Addition Stirring Reaction Progression: Warm to room temperature Stir for specified time Addition->Stirring Monitoring Monitor Reaction: TLC or LC-MS Stirring->Monitoring Quench Quench Reaction: Add water Monitoring->Quench Upon Completion Extraction Liquid-Liquid Extraction: Separate layers Wash organic phase with: - Dilute HCl - Saturated NaHCO₃ - Brine Quench->Extraction Drying Dry Organic Layer: Anhydrous Na₂SO₄ or MgSO₄ Extraction->Drying Filtration Filter and Concentrate: Remove drying agent Remove solvent in vacuo Drying->Filtration Purification Purification: Column chromatography or Recrystallization Filtration->Purification Characterization Characterize Product: ¹H NMR ¹³C NMR Mass Spectrometry Melting Point Purification->Characterization

Caption: Experimental workflow for the sulfonylation of 4,4'-bipiperidine.

Detailed Experimental Protocol: Synthesis of 1,1'-Bis(p-toluenesulfonyl)-4,4'-bipiperidine

This protocol details the synthesis of a representative disulfonylated 4,4'-bipiperidine derivative using p-toluenesulfonyl chloride.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
4,4'-Bipiperidine15336-72-8168.281.00 g5.941.0
p-Toluenesulfonyl chloride (TsCl)98-59-9190.652.49 g13.072.2
Triethylamine (Et₃N)121-44-8101.192.5 mL17.823.0
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.1773 mg0.600.1
Dichloromethane (DCM), anhydrous75-09-284.9350 mL--
1 M Hydrochloric acid (HCl)7647-01-0-As needed--
Saturated sodium bicarbonate (NaHCO₃)144-55-8-As needed--
Saturated sodium chloride (Brine)7647-14-5-As needed--
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6-As needed--
Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4,4'-bipiperidine (1.00 g, 5.94 mmol), triethylamine (2.5 mL, 17.82 mmol), and 4-(dimethylamino)pyridine (73 mg, 0.60 mmol).

    • Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve p-toluenesulfonyl chloride (2.49 g, 13.07 mmol) in 20 mL of anhydrous DCM.

    • Transfer the p-toluenesulfonyl chloride solution to an addition funnel and add it dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Extraction:

    • Upon completion, quench the reaction by adding 50 mL of deionized water to the flask.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Characterization:

    • The purified product should be a white to off-white solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9][10][11]

    • Determine the melting point of the purified compound.

Process Validation and Quality Control

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC (eluent: 30% ethyl acetate in hexanes) or LC-MS. The disappearance of the starting 4,4'-bipiperidine spot and the appearance of a new, less polar product spot indicates the progression of the reaction.

  • Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy. A purity of >95% is generally considered acceptable for most research applications.

  • Structural Confirmation: The structure of the final product must be confirmed by spectroscopic methods.

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the tosyl groups, the methyl protons of the tosyl groups, and the protons of the bipiperidine core.

    • ¹³C NMR: Expect to see the corresponding signals for all unique carbon atoms in the molecule.

    • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the disulfonylated product should be observed.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Sulfonyl Chlorides: Sulfonyl chlorides are corrosive and react with moisture. Handle them with care and in a dry environment.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The protocol outlined in this document provides a detailed and reliable method for the synthesis of 1,1'-bis(arylsulfonyl)-4,4'-bipiperidine derivatives. By understanding the underlying chemical principles and adhering to the specified procedures, researchers can confidently and efficiently prepare these valuable compounds for a wide range of applications in drug discovery and medicinal chemistry. The emphasis on process validation and safety ensures the generation of high-quality data and a secure laboratory environment.

References

  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(23), 5324–5332. Available at: [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(45), 23456-23461. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. In Chemistry LibreTexts. Available at: [Link]

  • Nichols, L. (2021). 4.7: Reaction Work-Ups. In Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • MySkinRecipes. (n.d.). Piperidine-1-sulfonyl chloride. Retrieved from [Link]

  • El-Faham, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. Available at: [Link]

  • Meshram, H. M., & Vishvanath, D. (2009). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Tetrahedron Letters, 50(44), 6041-6044.
  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.
  • Al-Zoubi, R. M., et al. (2011). Chemical approaches to the sulfation of small molecules: current progress and future directions. Journal of Sulfur Chemistry, 32(3), 341-377. Available at: [Link]

  • Bull, J. A., et al. (2017). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 8(12), 8344–8349. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Kimia Tosan. (n.d.). Sulfonation process. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(16), 4430–4433. Available at: [Link]

  • De, P., & De, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210.
  • Li, Y., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules, 28(6), 2795. Available at: [Link]

  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.
  • Oakwood Chemical. (n.d.). Piperidine-1-sulfonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Retrieved from [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine. (2005).
  • U.S. Food and Drug Administration. (2017). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Falany, C. N., et al. (2017). Expression, purification and characterization of human cytosolic sulfotransferase (SULT) 1C4. The Protein Journal, 36(1), 14-23. Available at: [Link]

  • Guenet, A., et al. (2016). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. New Journal of Chemistry, 40(1), 585-595. Available at: [Link]

  • Bako, E., et al. (2024). Synthesis of Bipyridine Ether-Type Bifunctional Precursors. Organics, 5(1), 18-32. Available at: [Link]

  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Marine Drugs, 22(7), 284. Available at: [Link]

  • Del Conte, R., et al. (2021). Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. Analytical Chemistry, 93(10), 4487–4495. Available at: [Link]

  • US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. (2010).
  • Procter, D. J., et al. (2021). Synthesis of 1,3-disubstituted-[1.1.1]-bicyclopentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv.
  • Arctom Scientific. (n.d.). 1'-(4-Methylbenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide. Retrieved from [Link]

  • Schramm, A., et al. (2021). NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin. Molecules, 26(2), 438. Available at: [Link]

  • Matolycz, J. R., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1515. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3329. Available at: [Link]

  • Yoshida, K., et al. (2022). Amine-Free O-Sulfonylation by Combination of 4-Methylpyridine N-Oxide Catalyst with MS4A. Chemical and Pharmaceutical Bulletin, 70(8), 565-568.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link]

Sources

The Strategic Application of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine in the Synthesis of Next-Generation FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. This aberrant signaling promotes uncontrolled cell growth and is associated with a poor prognosis. Consequently, the development of small molecule inhibitors targeting FLT3 has become a cornerstone of modern AML therapy.

This application note provides a detailed guide for researchers and drug development professionals on the utilization of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine , a key building block in the synthesis of potent and selective FLT3 inhibitors. We will delve into the rationale behind its molecular design, provide a representative synthetic protocol, and discuss the critical considerations for its successful application in medicinal chemistry campaigns.

The Architectural Significance of the 4,4'-Bipiperidine Scaffold and the Pyrrolidinylsulfonyl Moiety

The efficacy of many kinase inhibitors is dictated by the specific interactions they form within the ATP-binding pocket of the target enzyme. The choice of a 4,4'-bipiperidine scaffold is not arbitrary; it serves as a rigid and versatile linker that can orient pharmacophoric elements in a spatially defined manner. This rigidity helps to minimize the entropic penalty upon binding, potentially leading to higher affinity.

The pyrrolidin-1-ylsulfonyl group, often attached to an aniline, is a recurring motif in a number of potent FLT3 inhibitors. This functional group can engage in crucial hydrogen bonding interactions with the kinase hinge region, a critical anchoring point for many inhibitors. Furthermore, the sulfonamide and pyrrolidine components can contribute to favorable physicochemical properties, such as aqueous solubility and metabolic stability, which are paramount for developing viable drug candidates.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for successful reaction setup and execution.

PropertyValue
Molecular Formula C₁₅H₂₈N₂O₂S
Molecular Weight 316.47 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform; Sparingly soluble in Methanol
Purity (typical) >98% (by HPLC)

Synthetic Protocol: A Representative Synthesis of a Novel FLT3 Inhibitor Core

The following protocol details a representative nucleophilic aromatic substitution (SNAr) reaction, a common strategy for coupling amine-containing fragments to heterocyclic cores in kinase inhibitor synthesis. In this example, this compound is reacted with a generic chlorinated pyrimidine core.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Product cluster_conditions Reaction Conditions Reactant1 This compound Product 2-Chloro-5-ethyl-4-((1'-(pyrrolidin-1-ylsulfonyl)-[4,4'-bipiperidin]-1-yl))pyrimidine Reactant1->Product + Reactant2 2,4-Dichloro-5-ethylpyrimidine Reactant2->Product Conditions DIPEA, n-Butanol, 120 °C, 12 h

Caption: General SNAr reaction for coupling the bipiperidine moiety to a heterocyclic core.

Materials and Reagents
ReagentCAS NumberMolecular WeightAmountMolar Equiv.
This compound(Proprietary)316.471.0 g1.0
2,4-Dichloro-5-ethylpyrimidine1780-31-0177.030.62 g1.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.2 mL3.0
n-Butanol71-36-374.1220 mL-
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.16 mmol).

  • Solvent and Base Addition: Add n-butanol (20 mL) followed by N,N-Diisopropylethylamine (DIPEA) (1.2 mL, 9.48 mmol).

  • Reactant Addition: Add 2,4-dichloro-5-ethylpyrimidine (0.62 g, 3.48 mmol) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 120 °C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Causality and Experimental Choices: A Deeper Dive

  • Choice of Base (DIPEA): A non-nucleophilic organic base like DIPEA is crucial. It effectively scavenges the HCl generated during the reaction without competing with the bipiperidine nucleophile.

  • Solvent Selection (n-Butanol): A high-boiling point solvent like n-butanol is necessary to drive the SNAr reaction, which often requires elevated temperatures.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the reaction endpoint and prevent the formation of byproducts from prolonged heating.

Self-Validating Systems: Ensuring Protocol Trustworthiness

To ensure the integrity of the synthesis, the following analytical checks are recommended:

  • ¹H and ¹³C NMR: To confirm the structure of the final product and assess its purity.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Signaling Pathway and Mechanism of Action

The synthesized inhibitor core, once further elaborated, is designed to target the ATP-binding site of the FLT3 kinase. By occupying this site, it prevents the phosphorylation of FLT3 and subsequently blocks its downstream signaling cascades, which include the PI3K/AKT, MAPK/ERK, and STAT5 pathways. This ultimately leads to the inhibition of proliferation and induction of apoptosis in FLT3-mutated AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK Inhibitor FLT3 Inhibitor (containing bipiperidine scaffold) Inhibitor->FLT3 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Apoptosis Apoptosis

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

Conclusion

"this compound" represents a highly valuable and strategically designed building block for the synthesis of advanced FLT3 inhibitors. Its rigid scaffold and key pharmacophoric elements provide a solid foundation for developing potent and selective drug candidates for the treatment of AML. The provided protocol offers a reliable starting point for researchers to incorporate this versatile intermediate into their medicinal chemistry programs.

References

  • 9

Application Notes and Protocols: The Strategic Role of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine in the Synthesis of Potent and Selective PPARδ Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: PPARδ - A Key Regulator of Metabolism and a High-Value Therapeutic Target

Peroxisome Proliferator-Activated Receptor Delta (PPARδ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, which also includes PPARα and PPARγ.[1][2] These receptors are critical regulators of numerous physiological processes, including lipid and glucose metabolism, inflammation, and cellular differentiation.[3] While PPARα and PPARγ are the targets of established drugs like fibrates and thiazolidinediones for treating dyslipidemia and type 2 diabetes, respectively, PPARδ has emerged as a promising, yet clinically unexploited, target for a range of metabolic disorders.[1][2]

PPARδ is ubiquitously expressed and plays a pivotal role in fatty acid oxidation, particularly in metabolic tissues such as skeletal muscle, liver, and the heart.[3] Activation of PPARδ has been shown to improve lipid profiles, enhance insulin sensitivity, and exert anti-inflammatory effects, making it an attractive target for conditions like dyslipidemia, obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1] Despite promising preclinical data, the development of PPARδ-selective agonists has been hampered by safety concerns in early clinical trials.[1] This underscores the critical need for novel chemical scaffolds that can yield highly selective and potent agonists with favorable safety profiles.

The 4,4'-Bipiperidine Sulfonamide Scaffold: A Privileged Motif for PPARδ Agonism

In the landscape of medicinal chemistry, the 4,4'-bipiperidine core is recognized as a versatile building block for creating complex molecules with desirable pharmacological properties. This framework offers a conformationally flexible yet structurally robust backbone that can be strategically modified to interact with biological targets. When incorporated into drug candidates, the bipiperidine moiety can influence solubility, metabolic stability, and receptor binding affinity.

The subject of this guide, 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine , represents a sophisticated elaboration of this privileged scaffold. The introduction of a pyrrolidinylsulfonyl group at one of the piperidine nitrogens serves several key functions in the design of PPARδ agonists:

  • Modulation of Physicochemical Properties: The sulfonamide group can fine-tune the polarity and hydrogen bonding capacity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Vectorial Exit from the Binding Pocket: In the context of receptor-ligand interactions, this appended group can orient the molecule within the PPARδ ligand-binding domain and provide a vector for further chemical elaboration to enhance potency and selectivity.

  • Enhancement of Receptor Affinity and Selectivity: As demonstrated in related series of PPARδ agonists, specific substitutions on the piperidine ring system can significantly enhance agonist activity and selectivity over other PPAR subtypes. For instance, the introduction of a pyrrolidine group at the 4-position of a central piperidine ring in a series of benzothiazole derivatives was found to significantly boost PPARδ activity.[4]

This application note will detail a representative synthetic protocol for a potent PPARδ agonist utilizing a scaffold closely related to this compound, based on published research.[4] We will also outline the broader biological context and methods for evaluating the synthesized compounds.

PPARδ Signaling Pathway

Activation of PPARδ by an agonist leads to the recruitment of coactivator proteins and the subsequent regulation of target gene expression, primarily those involved in fatty acid metabolism and energy expenditure.

PPAR_Signaling cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Agonist PPARδ Agonist (e.g., Bipiperidine Derivative) PPARd_RXR PPARδ/RXR Heterodimer Agonist->PPARd_RXR Binds & Activates PPARd_RXR_DNA PPARδ/RXR on PPRE PPARd_RXR->PPARd_RXR_DNA Translocates to Nucleus CoR Co-repressors CoR->PPARd_RXR Dissociates upon agonist binding CoA Co-activators PPARd_RXR_DNA->CoA Recruits TargetGenes Target Genes (e.g., CPT1, PDK4) PPARd_RXR_DNA->TargetGenes Binds to PPRE PPRE PPRE (Peroxisome Proliferator Response Element) mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation FA_Oxidation ↑ Fatty Acid Oxidation Proteins->FA_Oxidation Glucose_Metabolism ↑ Glucose Metabolism Proteins->Glucose_Metabolism Anti_Inflammation ↓ Inflammation Proteins->Anti_Inflammation

Caption: Simplified PPARδ signaling pathway.

Synthetic Protocol: Preparation of a Novel PPARδ Agonist

The following protocol is adapted from a published synthesis of a potent PPARδ agonist containing a 4-(1-pyrrolidinyl)piperidine moiety, which is structurally analogous to the target compound of this guide.[4] This multi-step synthesis illustrates how the this compound scaffold can be incorporated to generate the final active pharmaceutical ingredient.

Experimental Workflow

Caption: Synthetic workflow for a PPARδ agonist.

Step 1: Synthesis of this compound

Rationale: This initial step introduces the key sulfonylpyrrolidine group onto the bipiperidine core. This is a standard sulfonamide formation reaction.

  • Reagents and Materials:

    • 4,4'-Bipiperidine

    • Pyrrolidine-1-sulfonyl chloride

    • Triethylamine (or another suitable base)

    • Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

  • Procedure:

    • Dissolve 4,4'-bipiperidine (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1.05 eq) in DCM to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a suitable eluent system such as ethyl acetate/hexanes) to yield pure this compound.

Step 2: N-Arylation with a Heterocyclic Core

Rationale: This step couples the bipiperidine intermediate with the core heterocyclic structure of the PPARδ agonist. A Buchwald-Hartwig or similar cross-coupling reaction is typically employed for this transformation. The example is based on coupling with a benzothiazole derivative.[4]

  • Reagents and Materials:

    • This compound (from Step 1)

    • 2-Chloro-6-methoxybenzothiazole (or other suitable aryl halide)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cesium carbonate)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Schlenk flask and nitrogen/argon atmosphere setup

  • Procedure:

    • To a Schlenk flask, add 2-chloro-6-methoxybenzothiazole (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to afford the coupled intermediate.

Step 3: Final Functionalization (Example: Ether Cleavage and Esterification)

Rationale: The final steps typically involve modification of a distal part of the molecule to install the acidic head group characteristic of many PPAR agonists, which interacts with a key residue in the receptor's binding pocket.

  • Reagents and Materials:

    • Coupled intermediate from Step 2

    • Boron tribromide (BBr₃) for demethylation

    • Ethyl 2-bromoacetate for esterification

    • Potassium carbonate

    • Anhydrous DCM and DMF

  • Procedure (Demethylation):

    • Dissolve the intermediate from Step 2 in anhydrous DCM and cool to -78 °C.

    • Slowly add BBr₃ (1 M in DCM, 3.0 eq).

    • Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

    • Quench the reaction by carefully adding methanol, then water.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Procedure (Esterification and Saponification):

    • Dissolve the demethylated intermediate in DMF.

    • Add potassium carbonate (3.0 eq) and ethyl 2-bromoacetate (1.5 eq).

    • Stir at room temperature for 12 hours.

    • Perform an aqueous workup and extract with ethyl acetate.

    • Purify the ester intermediate by column chromatography.

    • To obtain the final carboxylic acid, dissolve the ester in a mixture of THF/methanol/water and add lithium hydroxide (LiOH).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract the final product with ethyl acetate.

    • Dry, concentrate, and purify by recrystallization or preparative HPLC to yield the final PPARδ agonist.

Data Presentation: Biological Activity of a Representative Agonist

The following table summarizes the in vitro activity of a novel PPARδ agonist (Compound 21) synthesized with a 4-(1-pyrrolidinyl)piperidine structure, demonstrating the high potency and selectivity achievable with this class of compounds.[4]

CompoundhPPARδ EC₅₀ (nM)hPPARα Fold Activation @ 10 µMhPPARγ Fold Activation @ 10 µM
Compound 21 3.61.21.1
GW501516 (Reference) 1.21.51.3

Data extracted from J. Med. Chem. 2023, 66, 16, 11428–11446.[4]

Self-Validating Systems and Quality Control

For each synthetic step, it is crucial to validate the structure and purity of the intermediates and the final compound.

  • Chromatography: TLC and LC-MS should be used to monitor reaction progress and assess the purity of the isolated products.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks for the bipiperidine, sulfonamide, and aromatic moieties.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compounds.

  • Purity Analysis: Final compound purity should be determined by HPLC, with a target purity of >95% for in vitro and in vivo studies.

Conclusion and Future Directions

The this compound scaffold and its close analogs are valuable building blocks for the synthesis of novel PPARδ agonists. The synthetic routes are accessible and allow for diverse functionalization to optimize pharmacological properties. The high potency and selectivity demonstrated by compounds containing this moiety highlight its potential in developing next-generation therapeutics for metabolic diseases.[4] Further exploration of this chemical space, guided by structure-activity relationship studies and in vivo pharmacological evaluation, is warranted to identify clinical candidates with an optimal balance of efficacy and safety.

References

  • Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry. Available at: [Link]

  • Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. PMC. Available at: [Link]

  • Targeting Peroxisome Proliferator-Activated Receptor Delta (PPARδ): A Medicinal Chemistry Perspective. PubMed. Available at: [Link]

  • Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for Coupling Reactions Involving 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Modern Drug Discovery

The 4,4'-bipiperidine motif is a privileged scaffold in medicinal chemistry, frequently employed as a rigid, three-dimensional linker to orient pharmacophoric elements in precise spatial arrangements. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. When functionalized, as in the case of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine , this scaffold presents a synthetically versatile platform for the construction of complex molecular architectures.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of this compound in palladium-catalyzed cross-coupling reactions. The presence of a free secondary amine on one of the piperidine rings makes this molecule an excellent nucleophilic partner, particularly for Buchwald-Hartwig amination reactions. The pyrrolidinylsulfonyl group, a common feature in many bioactive molecules, imparts specific physicochemical properties and remains stable under typical cross-coupling conditions, as demonstrated by related structures in various synthetic applications[1].

These notes provide detailed protocols, mechanistic insights, and practical guidance to facilitate the successful integration of this valuable building block into synthetic workflows.

Physicochemical Properties and Reactivity Profile

Before delving into specific protocols, a clear understanding of the molecule's structure and reactive sites is paramount.

  • Chemical Name: this compound

  • CAS Number: 1000958-63-3[2][3]

  • Molecular Formula: C₁₄H₂₇N₃O₂S[2][3]

  • Molecular Weight: 301.45 g/mol [2][3]

The structure of this compound contains two distinct nitrogen atoms. The key to its synthetic utility lies in their differential reactivity:

  • The Sulfonamide Nitrogen: The nitrogen atom within the pyrrolidinylsulfonyl group is part of a sulfonamide. Due to the strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂), this nitrogen is non-basic and non-nucleophilic. It will not participate in the coupling reactions described herein.

  • The Secondary Amine Nitrogen: The nitrogen atom on the second piperidine ring is a secondary amine. This nitrogen is nucleophilic and represents the reactive handle for cross-coupling reactions. Its basicity (pKa of the conjugate acid is typically around 10-11) is sufficient for it to act as a nucleophile in palladium-catalyzed processes.

The synthesis of this reagent likely involves the mono-sulfonylation of 4,4'-bipiperidine, a process that relies on controlling stoichiometry to favor the formation of the mono-substituted product over the di-substituted byproduct. This inherent synthetic route underscores the greater nucleophilicity of the piperidine nitrogen compared to the resulting sulfonamide.

Core Application: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl or heteroaryl halides/pseudohalides and amines.[4][5] this compound is an ideal secondary amine substrate for this transformation, allowing for the direct attachment of the bipiperidine scaffold to aromatic systems.

Causality Behind Experimental Design

The success of a Buchwald-Hartwig reaction is critically dependent on the synergistic interplay of the palladium source, the phosphine ligand, the base, and the solvent.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern, well-defined precatalysts (e.g., palladacycles like G3-XPhos or G4-RuPhos) are often preferred. These precatalysts offer superior air stability, and they rapidly and quantitatively generate the active monoligated Pd(0) species in solution upon activation by the base, leading to more reproducible results.[6]

  • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. For coupling a secondary amine like our target molecule, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally superior. Their steric bulk promotes the reductive elimination step, which is often the rate-limiting step for secondary amines, and prevents the formation of inactive catalyst species.[5][7]

  • Base: The base serves two primary functions: to deprotonate the amine (or the N-H bond in the intermediate palladium complex) to form the more nucleophilic amide and to neutralize the hydrogen halide produced during the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For base-sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though this may require higher temperatures or longer reaction times.[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are standard choices. The solvent must be capable of dissolving the reactants and maintaining the catalyst in an active state throughout the reaction.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - this compound - Base (e.g., NaOtBu) vessel Combine all components in an oven-dried reaction vessel with a stir bar. reagents->vessel catalyst Weigh Catalyst System: - Pd Precatalyst - Ligand (in glovebox if air-sensitive) catalyst->vessel solvent Add anhydrous solvent (e.g., Toluene). vessel->solvent degas Degas the mixture (e.g., Argon sparging). solvent->degas heat Heat to reaction temperature (e.g., 100-110 °C) with stirring. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Dilute with solvent (e.g., EtOAc) and filter through Celite®. cool->filter extract Perform aqueous workup (e.g., wash with water/brine). filter->extract dry Dry organic layer (e.g., Na₂SO₄) and concentrate. extract->dry purify Purify by column chromatography. dry->purify Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(AmineH)]+X- OA_complex->Amine_complex Amine Coordination (Amine-H) Amido_complex L-Pd(II)(Ar)(Amine) Amine_complex->Amido_complex Deprotonation (-Base-H+) Amido_complex->Pd0 Product Ar-Amine Amido_complex->Product Reductive Elimination

Sources

The Strategic Utility of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutics with optimized pharmacological profiles. Among the vast arsenal of available synthons, 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine has emerged as a particularly valuable scaffold. Its unique trifecta of a rigid bipiperidine core, a flexible pyrrolidine sulfonamide cap, and a reactive secondary amine presents a compelling platform for the development of highly potent and selective modulators of challenging biological targets. This guide provides an in-depth exploration of the applications of this building block, complete with detailed experimental protocols, to empower researchers in their quest for next-generation medicines.

Physicochemical Properties and Strategic Design Considerations

The inherent characteristics of this compound underpin its utility in medicinal chemistry. A comprehensive understanding of these properties is crucial for its effective deployment in a drug design campaign.

PropertyValueSource
CAS Number 1000958-63-3[1]
Molecular Formula C₁₄H₂₇N₃O₂S[1]
Molecular Weight 301.45 g/mol [1]
LogP (calculated) 0.93[2]
Rotatable Bonds 1[2]

The 4,4'-bipiperidine core provides a rigid, three-dimensional structure that can effectively span pharmacophoric space and orient functional groups for optimal target engagement. The pyrrolidine sulfonamide moiety serves a dual purpose. It often acts as a key hydrogen bond acceptor and can be tailored to fine-tune physicochemical properties such as solubility and metabolic stability. Crucially, the remaining secondary amine on the second piperidine ring serves as a versatile handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic parameters.

Core Application: A Cornerstone in the Synthesis of CCR2 Antagonists

A prime exemplar of the strategic application of this compound is in the development of antagonists for the C-C chemokine receptor type 2 (CCR2). CCR2 is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade by mediating the migration of monocytes and macrophages to sites of inflammation. As such, antagonism of CCR2 has emerged as a promising therapeutic strategy for a host of inflammatory and autoimmune diseases.

The building block has been instrumental in the discovery of potent and selective CCR2 antagonists, including the well-characterized clinical candidate INCB3344 . In the synthesis of INCB3344 and its analogs, the this compound core constitutes a central scaffold onto which the key pharmacophoric elements are appended.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide to the synthesis of this compound and its subsequent elaboration into a representative CCR2 antagonist, based on procedures outlined in the patent literature.

Protocol 1: Synthesis of this compound Hydrochloride (Intermediate)

This protocol details the synthesis of the title building block from commercially available 4,4'-bipiperidine dihydrochloride and pyrrolidine-1-sulfonyl chloride.

Reaction Scheme:

Synthesis of this compound start 4,4'-Bipiperidine dihydrochloride product This compound Hydrochloride start->product Sulfonylation reagent1 Pyrrolidine-1-sulfonyl chloride Triethylamine, Dichloromethane

Caption: Synthesis of the core building block.

Materials and Reagents:

  • 4,4'-Bipiperidine dihydrochloride

  • Pyrrolidine-1-sulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a stirred suspension of 4,4'-bipiperidine dihydrochloride (1.0 eq) in dichloromethane at 0 °C is added triethylamine (2.2 eq).

  • A solution of pyrrolidine-1-sulfonyl chloride (1.0 eq) in dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction mixture is then diluted with water and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by silica gel chromatography to afford the free base of this compound.

  • The purified free base is dissolved in a minimal amount of dichloromethane and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound hydrochloride as a white solid.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the HCl generated during the sulfonylation reaction and to deprotonate the ammonium salts of the starting material, allowing the free amine to react.

  • Dichloromethane: A suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.

  • Purification by Chromatography: Necessary to remove any unreacted starting materials and byproducts, such as the di-sulfonated bipiperidine.

  • Formation of the Hydrochloride Salt: Often employed to improve the stability and handling characteristics of the final compound, which is a basic amine.

Protocol 2: N-Alkylation of this compound via Reductive Amination

This protocol illustrates the use of the building block in a reductive amination reaction, a key step in the synthesis of many CCR2 antagonists, including INCB3344.

Reaction Scheme:

Reductive Amination start This compound Hydrochloride product N-Alkylated Product start->product Reductive Amination reagent1 Aldehyde/Ketone Sodium triacetoxyborohydride Triethylamine, Dichloromethane

Caption: Functionalization via reductive amination.

Materials and Reagents:

  • This compound hydrochloride

  • A suitable aldehyde or ketone (e.g., a quinoline carboxaldehyde derivative for INCB3344 synthesis)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of the aldehyde or ketone (1.1 eq) and this compound hydrochloride (1.0 eq) in dichloromethane is added triethylamine (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-18 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for the reductive amination of amines. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.

  • Triethylamine: Used to neutralize the hydrochloride salt of the starting amine, liberating the free base for reaction.

  • Quenching with Sodium Bicarbonate: Neutralizes any remaining acid and helps to remove the boron-containing byproducts from the organic phase.

Conclusion

This compound is a testament to the power of rational design in medicinal chemistry. Its well-defined three-dimensional structure, coupled with the strategic placement of a versatile reactive handle, provides a robust platform for the synthesis of complex and biologically active molecules. The successful application of this building block in the development of CCR2 antagonists highlights its potential to accelerate drug discovery programs targeting a range of challenging diseases. The protocols and insights provided herein are intended to serve as a valuable resource for researchers seeking to leverage the unique attributes of this powerful synthetic tool.

References

  • Xue, C. B., et al. (2010). Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. Bioorganic & Medicinal Chemistry Letters, 20(24), 7473-7478. [Link]

  • Brodmerkel, M., et al. (2005). Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344. The Journal of Immunology, 175(8), 5370-5378. [Link]

  • World Intellectual Property Organization. (2007). Pyrrolidine derivatives as CCR2 modulators. WO/2007/070366. [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine is a complex molecule featuring a bipiperidine core, a sulfonamide linker, and a pyrrolidine ring. Its unique structure, combining highly polar and non-polar moieties, presents specific challenges and considerations for its analytical characterization. As a molecule of interest in pharmaceutical research and development, establishing robust and reliable analytical methods is critical for identity confirmation, purity assessment, and quantitative analysis in various matrices.

These application notes provide a comprehensive guide for the analytical characterization of this compound, detailing protocols for chromatographic separation, mass spectrometric identification, and spectroscopic structural confirmation. The methodologies are designed to be self-validating and are grounded in established principles for the analysis of sulfonamides and polar nitrogenous compounds.

Chemical and Physical Properties

A summary of the key identifiers for this compound is presented below.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1000958-63-3[1][2][3]
Molecular Formula C₁₄H₂₇N₃O₂S[1][2]
Molecular Weight 301.45 g/mol [1][2]

Analytical Workflow Overview

A logical workflow for the comprehensive characterization of the target compound involves sequential analysis to confirm identity, structure, and purity.

Analytical_Workflow cluster_0 Purity & Separation cluster_1 Identity & Mass Confirmation cluster_2 Structural Elucidation HPLC HPLC-UV/PDA LCMS LC-MS HPLC->LCMS Characterize Peaks TLC TLC NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy Sample Sample of 1-(Pyrrolidin-1-ylsulfonyl) -4,4'-bipiperidine Sample->HPLC Inject Sample->TLC Spot Sample->NMR Dissolve Sample->FTIR Analyze

Caption: General analytical workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification. Due to the polar nature of the molecule, arising from the two piperidine nitrogens and the sulfonamide group, chromatographic conditions must be carefully selected to ensure adequate retention and sharp peak shapes.[4][5]

Rationale for Method Development

Traditional reversed-phase C18 columns can exhibit poor retention for highly polar compounds, often leading to elution near the solvent front.[5] To overcome this, several strategies are viable:

  • Polar-Embedded or Polar-Endcapped Columns: These columns contain polar groups within the alkyl chains or at the terminus, which improves interaction with polar analytes and provides better retention.

  • Aqueous Normal Phase (ANP) or HILIC: These techniques use a high organic mobile phase with a small amount of aqueous solvent, promoting partitioning of polar analytes onto a polar stationary phase.[4]

  • Ion-Pairing Chromatography: While effective for retention, ion-pairing reagents can be problematic for mass spectrometry detection and may require long column equilibration times.[6]

For this application, a method utilizing a polar-endcapped C18 column is proposed, as it offers a good balance of retention for polar compounds while using standard reversed-phase mobile phases compatible with UV and MS detectors.

HPLC-UV/PDA Protocol

This protocol is designed for purity analysis and quantification.

Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system with a UV/PDA detector.

  • Column: Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Water/Acetonitrile (90:10 v/v).

Protocol Steps:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 210 nm (The molecule lacks a strong chromophore, requiring detection at low UV wavelengths).[5]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 50
      17.0 95
      19.0 95
      19.1 5

      | 25.0 | 5 |

  • Data Analysis: Integrate the peak for the main compound and any impurities. Calculate purity based on the area percent method.

Mass Spectrometry for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for confirming the molecular weight and providing structural information through fragmentation analysis.[7] Electrospray ionization (ESI) in positive mode is highly effective for nitrogen-containing compounds.

Expected Fragmentation Pathways

The structure of this compound suggests several predictable fragmentation patterns in ESI-MS/MS, which are crucial for confirming its identity.[8][9]

Fragmentation_Pathway Parent [M+H]⁺ m/z 302.18 Frag1 Loss of SO₂ m/z 238.22 Parent->Frag1 -SO₂ Frag2 Loss of Pyrrolidine-SO₂ m/z 169.17 Parent->Frag2 -C₄H₈NSO₂ Frag4 Pyrrolidine-SO₂ fragment m/z 134.01 Parent->Frag4 Cleavage Frag3 Bipiperidine fragment Frag2->Frag3 Frag5 Piperidine fragment m/z 84.08 Frag2->Frag5 Cleavage

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

LC-MS Protocol

Instrumentation:

  • LC System: As described in the HPLC section.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer with an ESI source.

Protocol Steps:

  • LC Separation: Use the same HPLC method as described in section 1.2 to ensure peak correlation.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range (MS1): m/z 50-500.

    • Collision Energy (MS/MS): Ramp from 10-40 eV for fragmentation of the precursor ion (m/z 302.18).

  • Data Analysis:

    • Confirm the presence of the protonated molecular ion [M+H]⁺ at the expected m/z of 302.18.

    • Analyze the MS/MS spectrum to identify key fragment ions corresponding to the predicted fragmentation pathways.

Ion DescriptionExpected m/z
[M+H]⁺ 302.18
[M+H - SO₂]⁺ 238.22
[Bipiperidine fragment]⁺ 169.17
[Pyrrolidinylsulfonyl fragment]⁺ 134.01
[Piperidine fragment]⁺ 84.08

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the molecule by providing detailed information about the carbon and proton environments. Based on studies of similar structures like 4-(1-pyrrolidinyl)piperidine, characteristic chemical shifts can be predicted.[10][11]

Expected ¹H and ¹³C NMR Chemical Shifts:

  • ¹H NMR:

    • Pyrrolidine protons: Multiplets expected around 1.7-1.9 ppm and 3.2-3.4 ppm.

    • Bipiperidine protons: A complex series of multiplets from ~1.2 to 3.1 ppm. The protons adjacent to the nitrogen atoms will be the most downfield. The NH proton of the unsubstituted piperidine will likely appear as a broad singlet.[12]

  • ¹³C NMR:

    • Pyrrolidine carbons: Resonances expected around 25 ppm and 48 ppm.

    • Bipiperidine carbons: Multiple signals in the aliphatic region, typically between 25-65 ppm. The carbons attached to nitrogen (C-N) will be the most downfield. The carbon at the junction of the two rings (C4/C4') and the carbons adjacent to the sulfonamide-substituted nitrogen will have distinct shifts.[10][13]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H, ¹³C, DEPT, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

  • Analysis: Assign proton and carbon signals using chemical shifts, coupling constants, and 2D correlation spectra to confirm the connectivity of the pyrrolidine, sulfonyl, and bipiperidine moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The sulfonamide group, in particular, has very characteristic absorption bands.[14][15]

Expected Characteristic FTIR Absorption Bands:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference
N-H (Piperidine) Stretching 3300 - 3500 (broad) [16]
C-H (Aliphatic) Stretching 2850 - 3000 [13]
Sulfonamide (S=O) Asymmetric Stretching 1320 - 1350 [14]
Sulfonamide (S=O) Symmetric Stretching 1140 - 1160 [14]
S-N Stretching 900 - 920 [14]

| C-N | Stretching | 1000 - 1250 |[17] |

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. By combining chromatographic separation with mass spectrometric and spectroscopic techniques, researchers and drug development professionals can confidently determine the identity, purity, and structure of this compound. The provided protocols serve as a validated starting point for method development and routine quality control.

References

  • Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. YMER.
  • What is the method of analysis of sulphonamides? (2023). Quora.
  • Analysis of sulfonamides. Slideshare.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • 4,4'-Bipiperidine | C10H20N2 | CID 736050. PubChem. Retrieved from [Link]

  • The infrared spectra of some sulphonamides. (1955). Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate.
  • HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan. ResearchGate.
  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications.
  • (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate.
  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate.
  • Solid phase ATR‐FTIR spectra to characterize the functionalized surface... ResearchGate.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Vertex AI Search.
  • Polar Compounds. SIELC Technologies.
  • EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. ResearchGate.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]

  • This compound. Sinfoo Biotech.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Sci-Hub.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • This compound(SALTDATA: FREE). ChemicalBook.
  • BB-3001765. Hit2Lead.

Sources

Application Notes and Protocols for the Analysis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine is a complex heterocyclic molecule with a molecular formula of C₁₄H₂₇N₃O₂S and a molecular weight of 301.45 g/mol [1][2]. Its structure, featuring a sulfonamide linkage and two piperidine rings, suggests its potential as a scaffold in medicinal chemistry and drug discovery. As with any potential therapeutic agent, the development of robust and reliable analytical methods for its quantification and impurity profiling is a critical aspect of the drug development process.

These application notes provide detailed methodologies for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to establishing and validating these analytical techniques in a laboratory setting. The methodologies are grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography and adhere to the validation principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4][5][6].

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note: This method describes a reversed-phase HPLC approach for the quantification of this compound. The presence of the sulfonamide group provides a chromophore, making UV detection a suitable and direct method. The selection of a C18 stationary phase is based on the non-polar nature of the bipiperidine backbone, while the mobile phase composition is optimized to achieve adequate retention and symmetrical peak shape.

Rationale for Method Development

The choice of a reversed-phase C18 column is standard for compounds of moderate polarity. The mobile phase, consisting of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The buffer is crucial for controlling the ionization state of the basic piperidine nitrogens, thereby ensuring consistent retention times. A gradient elution is employed to ensure the timely elution of any potential impurities with different polarities. UV detection at 220 nm is selected as a wavelength likely to provide good sensitivity for the sulfonamide chromophore.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for robust separation.

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Potassium Phosphate Monobasic (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade, for pH adjustment.

  • This compound: Reference standard of known purity.

3. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

4. Chromatographic Conditions:

ParameterSetting
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 220 nm
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

5. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection[7].

6. System Suitability: Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

7. Data Analysis: Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note: This method provides a GC-MS protocol for the identification and quantification of this compound. Due to the compound's relatively high molecular weight and the presence of polar functional groups, derivatization is recommended to improve its volatility and thermal stability, preventing peak tailing and decomposition in the GC inlet and column. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization technique for compounds containing N-H bonds.

Rationale for Method Development

The choice of a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for a wide range of derivatized compounds. The temperature program is designed to provide good separation of the analyte from potential impurities and derivatizing agent byproducts. Electron ionization (EI) is chosen for its ability to generate reproducible mass spectra and create searchable library entries. The mass spectrometer is operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Experimental Protocol: GC-MS Method

1. Instrumentation and Columns:

  • GC-MS System: A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

2. Reagents and Standards:

  • Dichloromethane (DCM): GC grade.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Derivatization grade.

  • Pyridine: Anhydrous, to act as a catalyst and acid scavenger.

  • This compound: Reference standard.

3. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 500 µL of dichloromethane to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS and 10 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection.

4. GC-MS Conditions:

ParameterSetting
Injector Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium
Constant Flow Rate 1.2 mL/min
Oven Temperature Program See Table 2
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range (Full Scan) 50 - 500 amu
SIM Ions To be determined from the full scan spectrum of the derivatized standard.

Table 2: GC Oven Temperature Program

Rate (°C/min)Temperature (°C)Hold Time (min)
-1501
1028010

5. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL in DCM): Prepare a stock solution of the reference standard in dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 100 µg/mL. Derivatize these standards as described above.

  • Sample Preparation: Dissolve the sample in dichloromethane to achieve a concentration within the calibration range. Derivatize the sample as described above.

6. Data Analysis:

  • Qualitative Analysis: Identify the derivatized this compound peak based on its retention time and the mass spectrum obtained in full scan mode.

  • Quantitative Analysis: For quantification, use the SIM mode with characteristic ions of the derivatized analyte to enhance sensitivity and selectivity. Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the derivatized standards.

Method Validation

Both the HPLC and GC-MS methods presented should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose[4][5][6]. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection at 220 nm E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weighing B Dissolution in DCM A->B C Derivatization with BSTFA B->C D Injection into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Spectrum Analysis F->G H Peak Integration (SIM) G->H I Quantification H->I

Caption: GC-MS analytical workflow.

fragmentation_pathway A 1-(Pyrrolidin-1-ylsulfonyl)- 4,4'-bipiperidine (M+) B [M - C4H8N]+ A->B Loss of Pyrrolidine C [M - SO2C4H8N]+ A->C Loss of Pyrrolidinylsulfonyl E [C5H10N]+ B->E D [C10H19N2]+ C->D

Caption: Postulated GC-MS fragmentation.

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide a solid foundation for the analysis of this compound. The HPLC method is suitable for routine quantification and purity assessment, while the GC-MS method offers high specificity for identification and can be optimized for trace-level analysis. It is imperative that any laboratory implementing these methods performs a thorough validation to ensure the results are accurate, reliable, and fit for their intended purpose. These protocols, grounded in established scientific principles and regulatory guidelines, will aid in the efficient and effective analytical characterization of this novel compound.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The "1-(pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" scaffold represents a promising starting point for the development of novel therapeutics. The 4,4'-bipiperidine core is a versatile structure found in a variety of pharmacologically active agents, including analgesics and anti-inflammatory compounds[1][2]. The addition of a pyrrolidin-1-ylsulfonyl moiety introduces a functional group commonly associated with potent and selective modulators of G protein-coupled receptors (GPCRs), particularly chemokine receptors[3][4]. Derivatives of this scaffold are therefore of significant interest for their potential to treat a range of inflammatory and immune diseases, as well as neurological disorders[1][4].

This guide provides a comprehensive overview of in vitro assays designed to characterize the pharmacological profile of novel derivatives of "this compound". As these compounds are hypothesized to act as GPCR modulators, with a particular focus on chemokine receptors like CCR2, the following protocols are tailored to elucidate their binding affinity, functional activity, and mechanism of action at these targets.

Part 1: Foundational Assays - Receptor Binding

The initial step in characterizing a novel compound is to determine its affinity for the putative target receptor. Radioligand binding assays are a robust and widely used method for this purpose[5][6]. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Protocol 1: Competitive Radioligand Binding Assay for CCR2

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human CCR2 receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a known radiolabeled CCR2 ligand (e.g., [125I]-CCL2) for binding to membranes prepared from cells expressing the CCR2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing human CCR2.

  • Radioligand: [125I]-CCL2 (PerkinElmer or equivalent).

  • Test Compounds: Derivatives of "this compound" dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash Buffer: 25 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled CCR2 antagonist (e.g., INCB3344)[7].

  • 96-well Filter Plates: MultiScreenHTS plates with glass fiber filters (Millipore)[8].

  • Scintillation Cocktail and Microplate Scintillation Counter .

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.

  • Assay Plate Preparation: To each well of the 96-well filter plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of the diluted test compound.

    • 25 µL of the radioligand at a concentration close to its Kd.

    • 25 µL of the receptor membrane preparation (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration: Aspirate the contents of the wells through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This assay will provide the binding affinity (Ki) of the test compounds for the CCR2 receptor, allowing for the ranking of their potency.

ParameterDescriptionTypical Value Range
IC50 Concentration of test compound causing 50% inhibition of radioligand binding.nM to µM
Ki Inhibition constant, a measure of binding affinity.nM to µM
Hill Slope Slope of the dose-response curve, ideally close to 1.0.8 - 1.2

Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Dilution Prepare Serial Dilutions of Test Compounds Add_Reagents Add Reagents to 96-well Filter Plate Compound_Dilution->Add_Reagents Receptor_Prep Prepare Receptor Membrane Suspension Receptor_Prep->Add_Reagents Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Add_Reagents Incubation Incubate to Reach Equilibrium Add_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Quantify Bound Radioligand Washing->Scintillation_Counting Data_Processing Calculate % Inhibition Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression to Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Functional Assays - Assessing Compound Efficacy

Once binding affinity is established, it is crucial to determine the functional effect of the compounds. Do they activate the receptor (agonists), block the action of the natural ligand (antagonists), or reduce the basal activity of the receptor (inverse agonists)? Functional assays measure the downstream consequences of receptor binding.[9]

Protocol 2: Chemotaxis Assay

Chemokine receptors mediate their biological effects primarily by inducing cell migration, or chemotaxis.[10][11] This assay directly measures the ability of a compound to inhibit chemokine-induced cell migration.

Principle: This assay utilizes a Boyden chamber or a similar transwell system. Cells expressing the target receptor (e.g., CCR2-expressing monocytes) are placed in the upper chamber, and a chemokine (e.g., CCL2) is placed in the lower chamber. The number of cells that migrate through the porous membrane towards the chemokine is quantified. Antagonists will inhibit this migration in a dose-dependent manner.

Materials:

  • Cells: A monocytic cell line endogenously expressing CCR2 (e.g., THP-1) or primary human monocytes.

  • Chemoattractant: Recombinant human CCL2 (MCP-1).

  • Test Compounds: Derivatives of "this compound".

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Transwell Inserts: 96-well format with a 5 µm pore size polycarbonate membrane.

  • Detection Reagent: Calcein-AM or similar fluorescent dye for cell labeling.

  • Fluorescence Plate Reader.

Step-by-Step Methodology:

  • Cell Preparation: Label the cells with Calcein-AM according to the manufacturer's protocol and resuspend them in assay medium at a concentration of 1-2 x 106 cells/mL.

  • Compound Pre-incubation: Incubate the labeled cells with various concentrations of the test compounds for 30 minutes at 37°C.

  • Assay Setup:

    • Add assay medium containing CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) to the lower wells of the 96-well plate.

    • Place the transwell inserts into the wells.

    • Add the cell suspension (pre-incubated with test compounds) to the upper chamber of the inserts.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

  • Quantification:

    • Carefully remove the inserts.

    • Wipe the top of the membrane to remove non-migrated cells.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

Data Analysis:

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the control (CCL2 alone).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value.

Expected Outcome: This assay will determine the functional potency of the test compounds as antagonists of CCR2-mediated cell migration.

ParameterDescriptionTypical Value Range
IC50 Concentration of antagonist causing 50% inhibition of chemotaxis.nM to µM
Protocol 3: Calcium Mobilization Assay

Many chemokine receptors, including CCR2, are coupled to Gαq/i proteins, and their activation leads to an increase in intracellular calcium concentration ([Ca2+]i).[10] This assay provides a rapid and high-throughput method to assess the functional activity of compounds.

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence. Antagonists will block this agonist-induced fluorescence increase.

Materials:

  • Cells: HEK293 or CHO cells stably expressing human CCR2 and a G-protein like Gα16 to couple to the calcium pathway if necessary.

  • Calcium-sensitive Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Agonist: CCL2.

  • Test Compounds: Derivatives of "this compound".

  • Fluorescence Plate Reader with kinetic reading capabilities (e.g., FLIPR).

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Add the test compound at various concentrations and incubate for a short period (e.g., 5-15 minutes).

    • Add the agonist (CCL2) and immediately begin measuring the fluorescence intensity over time (typically for 60-120 seconds).

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve.

  • For antagonists, calculate the percentage of inhibition of the agonist-induced response.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to obtain the IC50.

Expected Outcome: This assay provides a measure of the functional potency of the compounds in blocking G-protein-mediated signaling.

ParameterDescriptionTypical Value Range
IC50 Concentration of antagonist causing 50% inhibition of calcium flux.nM to µM

GPCR Signaling and Assay Principles

G cluster_membrane Cell Membrane cluster_assays In Vitro Assays GPCR GPCR (e.g., CCR2) Extracellular Intracellular G_Protein G Protein (Gαq/i) GPCR->G_Protein Activates Ligand Chemokine (e.g., CCL2) Ligand->GPCR:port Activates Antagonist Test Compound (Antagonist) Antagonist->GPCR:port Blocks PLC PLC G_Protein->PLC Activates Chemotaxis Chemotaxis G_Protein->Chemotaxis Initiates Signaling Cascade IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Calcium_Assay Calcium Mobilization Assay (Measures Ca²⁺ Release) Ca_Release->Calcium_Assay Measured by Chemotaxis_Assay Chemotaxis Assay (Measures Cell Migration) Chemotaxis->Chemotaxis_Assay Measured by

Caption: GPCR signaling cascade and corresponding in vitro functional assays.

Part 3: Selectivity and Mechanism of Action

To be a viable drug candidate, a compound must exhibit selectivity for its intended target over other related receptors to minimize off-target effects. Further mechanistic studies can provide a deeper understanding of how the compound interacts with the receptor.

Protocol 4: Receptor Selectivity Profiling

Principle: The test compound is screened against a panel of related receptors (e.g., other chemokine receptors, other GPCRs) using the binding or functional assays described above. This will determine the compound's selectivity profile.

Methodology:

  • Select a panel of relevant off-target receptors. For a CCR2 antagonist, this would typically include CCR1, CCR3, CCR4, and CCR5, among others.

  • Perform competitive binding assays (Protocol 1) or functional assays (e.g., Protocol 3) for each receptor in the panel using the test compound at a fixed high concentration (e.g., 10 µM).

  • For any receptors where significant activity is observed, perform a full dose-response curve to determine the IC50 or Ki.

Data Analysis:

  • Selectivity is expressed as the ratio of the IC50 or Ki for the off-target receptor to the IC50 or Ki for the primary target (CCR2). A higher ratio indicates greater selectivity.

Expected Outcome: A selectivity profile that demonstrates the compound's specificity for the target receptor. A selectivity of at least 100-fold over related receptors is often desired.[7]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel "this compound" derivatives. By systematically evaluating their binding affinity, functional activity, and selectivity, researchers can identify promising lead compounds for further development. Subsequent studies may include more advanced assays to investigate biased agonism, residence time, and in vivo efficacy in relevant disease models. These comprehensive in vitro studies are a critical step in the drug discovery pipeline, providing the foundational data necessary to advance new chemical entities toward clinical evaluation.

References

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service. [Link]

  • Zhang, R., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Baggiolini, M., et al. (2001). Cellular assays of chemokine receptor activation. Current Protocols in Pharmacology. [Link]

  • Schiele, F., & Kobilka, B. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link]

  • Zhang, R., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [Link]

  • Shin, N., et al. (2005). Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Kim, S. K., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. [Link]

  • BYU ScholarsArchive. A Functional Assay to Measure Chemokine Mediated Integrin Upregulation. [Link]

  • Luttens, A., et al. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry. [Link]

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]

  • Oncolines B.V. Cell-Based Functional Assays. [Link]

  • Oswald, C., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. [Link]

  • Oswald, C., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. PMC. [Link]

  • Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert Opinion on Therapeutic Patents. [Link]

  • Promega Corporation. (2024). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. YouTube. [Link]

  • Gucka, E., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

  • Zhang, Y., et al. (2024). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. ACS Omega. [Link]

  • Ismaili, L., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Al-Ebous, A. D., et al. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules. [Link]

  • Iester, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • Nagakura, Y., et al. (2008). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry. [Link]

  • Wolkenberg, S. E., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and in vitro antiproliferative activity of new 1,3,4-oxadiazole derivatives possessing sulfonamide moiety. European Journal of Medicinal Chemistry. [Link]

  • Krauß, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. [Link]

  • Chen, F., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Diversified Libraries Based on a 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology for the rapid generation of large, diverse libraries of small molecules.[1] The choice of a central scaffold is a critical determinant in the success of such endeavors, as it dictates the three-dimensional orientation of the appended functionalities and, consequently, their interaction with biological targets.

This document introduces 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine as a versatile scaffold for solid-phase synthesis. Its rigid bipiperidine core provides a well-defined spatial arrangement for substituents, while the presence of a secondary amine and a sulfonamide moiety offers distinct opportunities for chemical modification and library generation. The pyrrolidin-1-ylsulfonyl group, in particular, presents an intriguing handle that can be exploited in advanced cleavage strategies.

These application notes provide two detailed protocols for the use of this scaffold in solid-phase synthesis. Protocol A outlines a robust and straightforward approach for the immobilization, diversification, and cleavage of the scaffold using a standard acid-labile linker. Protocol B describes a more advanced "safety-catch" strategy that leverages the inherent chemistry of the sulfonamide group for a controlled, two-step cleavage process.

Core Principles and Strategic Considerations

The successful implementation of this compound in a solid-phase synthesis workflow hinges on a few key principles:

  • Orthogonal Protection: The secondary amine on the second piperidine ring must be protected with a group that is stable during the diversification of the first piperidine ring, and vice-versa.

  • Efficient Immobilization: A high-yielding reaction is required to anchor the scaffold to the solid support, ensuring a maximal loading capacity.

  • Robust Diversification Chemistry: The reactions used to introduce diversity must be high-yielding and compatible with the solid-phase format.

  • Clean Cleavage and Purification: The final products must be released from the solid support with high purity, and the cleavage by-products should be easily separable.

Protocol A: Standard Acid-Labile Cleavage Strategy

This protocol details a conventional and widely applicable method for the synthesis of a library of N-acylated this compound derivatives. The scaffold is immobilized on a 2-chlorotrityl chloride resin, which allows for mild, acid-mediated cleavage of the final products.

Experimental Workflow: Protocol A

Protocol_A cluster_immobilization Immobilization cluster_diversification Diversification cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Immobilized Resin-Bound Scaffold Resin->Immobilized DIPEA, DCM Scaffold 1-(Pyrrolidin-1-ylsulfonyl) -4,4'-bipiperidine Scaffold->Immobilized Capping End-Capping (MeOH/DIPEA) Immobilized->Capping Acylation N-Acylation (R-COOH, DIC, HOBt) Capping->Acylation Diversified Resin-Bound Diversified Product Acylation->Diversified Cleavage Acid-Labile Cleavage (TFA/TIS/H2O) Diversified->Cleavage FinalProduct Purified N-Acylated Bipiperidine Derivative Cleavage->FinalProduct Purification (HPLC)

Caption: Workflow for the standard acid-labile cleavage strategy.

Detailed Step-by-Step Methodology: Protocol A

1. Resin Swelling and Scaffold Immobilization:

  • Place 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in a fritted syringe reaction vessel.

  • Swell the resin in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes at room temperature.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (2 eq., 2.4 mmol, 724 mg) and diisopropylethylamine (DIPEA, 4 eq., 4.8 mmol, 0.84 mL) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).

2. End-Capping of Unreacted Sites:

  • To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) to the resin.[2]

  • Agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

3. Diversification via N-Acylation:

  • In a separate vial, pre-activate the carboxylic acid (R-COOH, 5 eq., 6.0 mmol) with N,N'-diisopropylcarbodiimide (DIC, 5 eq., 6.0 mmol, 0.94 mL) and 1-hydroxybenzotriazole (HOBt, 5 eq., 6.0 mmol, 811 mg) in DMF (5 mL) for 15 minutes.

  • Add the activated carboxylic acid solution to the resin-bound scaffold.

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

4. Cleavage and Product Isolation:

  • Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, 10 mL).

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2 hours.

  • Drain the cleavage solution into a round-bottom flask.

  • Wash the resin with an additional portion of the cleavage cocktail (2 x 2 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC).

Parameter Condition Rationale
Resin 2-Chlorotrityl ChlorideHigh loading capacity and mild acid-labile cleavage conditions.[3]
Immobilization Base DIPEASterically hindered non-nucleophilic base to facilitate the reaction.
Acylation Reagents DIC/HOBtEfficiently forms an active ester for high-yield amide bond formation.
Cleavage Cocktail TFA/TIS/H₂OStrong acid for cleavage, with scavengers to prevent side reactions.

Protocol B: "Safety-Catch" Cleavage Strategy

This advanced protocol utilizes the pyrrolidin-1-ylsulfonyl moiety as a "safety-catch" linker. The sulfonamide is stable to a wide range of reaction conditions but can be "activated" by N-alkylation, rendering it susceptible to nucleophilic cleavage. This strategy offers an additional layer of control and allows for the introduction of further diversity at the cleavage step.

Experimental Workflow: Protocol B

Protocol_B cluster_immobilization_B Immobilization cluster_activation Safety-Catch Activation cluster_cleavage_B Nucleophilic Cleavage Resin_B 2-Chlorotrityl Chloride Resin Immobilized_B Resin-Bound Scaffold Resin_B->Immobilized_B DIPEA, DCM Scaffold_B 1-(Pyrrolidin-1-ylsulfonyl) -4,4'-bipiperidine Scaffold_B->Immobilized_B Activation N-Alkylation of Sulfonamide (e.g., Iodoacetonitrile) Immobilized_B->Activation Activated Activated Resin-Bound Scaffold Activation->Activated Cleavage_B Cleavage from Activated Linker Activated->Cleavage_B Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Cleavage_B FinalProduct_B Purified N-Substituted Bipiperidine Derivative Cleavage_B->FinalProduct_B Purification (HPLC)

Caption: Workflow for the "safety-catch" cleavage strategy.

Detailed Step-by-Step Methodology: Protocol B

1. Resin Swelling and Scaffold Immobilization:

  • Follow steps 1.1 to 1.6 from Protocol A.

2. "Safety-Catch" Linker Activation:

  • Swell the resin-bound scaffold in anhydrous DMF (10 mL).

  • Add iodoacetonitrile (10 eq., 12.0 mmol, 0.84 mL) and potassium carbonate (K₂CO₃, 10 eq., 12.0 mmol, 1.66 g).

  • Heat the mixture at 60 °C for 12 hours.

  • Drain the solution and wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

3. Nucleophilic Cleavage and Product Isolation:

  • Swell the activated resin in a suitable solvent (e.g., DMF or THF, 10 mL).

  • Add the desired nucleophile (e.g., a primary amine, R-NH₂, 10 eq., 12.0 mmol).

  • Agitate the mixture at room temperature for 12-24 hours.

  • Drain the cleavage solution into a collection vessel.

  • Wash the resin with the reaction solvent (3 x 5 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., HPLC or silica gel chromatography).

Parameter Condition Rationale
Activation Reagent Iodoacetonitrile/K₂CO₃N-alkylates the sulfonamide, making it susceptible to nucleophilic attack.
Cleavage Nucleophile Primary Amine (R-NH₂)Cleaves the activated N-acylsulfonamide to release the final product.
Cleavage Solvent DMF or THFGood swelling solvents that facilitate the cleavage reaction.

Conclusion and Future Perspectives

The this compound scaffold offers a valuable new tool for the solid-phase synthesis of diverse chemical libraries. The protocols outlined in this document provide both a standard and an advanced strategy for its utilization, catering to a broad range of research needs. The "safety-catch" approach, in particular, highlights the potential for innovative cleavage strategies that can enhance the efficiency and versatility of solid-phase organic synthesis. Further exploration of this scaffold could involve the development of orthogonal protection schemes to allow for the diversification of both piperidine rings, thereby expanding the accessible chemical space.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • Backes, B. J., Virgilio, A. A., & Ellman, J. A. (1996). Activation Method to Prepare a Highly Reactive Acylsulfonamide Linkage for Solid-Phase Synthesis. Journal of the American Chemical Society, 118(12), 3055–3056. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 17(12), 14535-14557. [Link]

  • García-Ramos, Y., Tulla-Puche, J., & Albericio, F. (2011). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 16(8), 6939-6953. [Link]

  • Guo, L., et al. (2022). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 87(5), 3586-3595. [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(3), 113. [Link]

  • AAPPTEC. Peptide Synthesis Resins. [Link]

  • Gongora-Benitez, M., et al. (2021). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 16(11), 4935-4969. [Link]

  • O'Donnell, C. J., et al. (2001). The development and application of a novel safety-catch linker for BOC-based assembly of libraries of cyclic peptides. The Journal of Organic Chemistry, 66(23), 7783–7793. [Link]

  • Fier, P. S., Kim, S., & Maloney, K. M. (2020). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Fleming, I., Frackenpohl, J., & Ila, H. (1998). Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1, (8), 1229-1236. [Link]

  • Murphy, J. A., et al. (2007). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (SED) Reagent. Journal of the American Chemical Society, 129(44), 13368-13369. [Link]

  • Dolle, R. E. (2011). Historical overview of chemical library design. Methods in molecular biology (Clifton, N.J.), 685, 3–25. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the expertise to optimize your synthetic outcomes, ensuring both high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a pivotal step in the development of various pharmacologically active agents. The core of this synthesis involves a nucleophilic substitution reaction between 4,4'-bipiperidine and pyrrolidine-1-sulfonyl chloride. While conceptually straightforward, this reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product. This guide will walk you through potential challenges and their solutions, grounded in established chemical principles.

A representative synthetic pathway is detailed in patent WO2008035255, which describes the preparation of the hydrochloride salt of the target compound. The general reaction is as follows:

Synthesis_Reaction 4,4'-bipiperidine 4,4'-Bipiperidine product 1-(Pyrrolidin-1-ylsulfonyl) -4,4'-bipiperidine 4,4'-bipiperidine->product pyrrolidine_sulfonyl_chloride Pyrrolidine-1-sulfonyl chloride pyrrolidine_sulfonyl_chloride->product hcl HCl product->hcl + Base·HCl base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I am observing a very low yield of my desired product, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

A: Low or no yield is a common issue in sulfonamide synthesis and can often be traced back to a few key factors:

  • Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction will convert the reactive pyrrolidine-1-sulfonyl chloride into the unreactive pyrrolidin-1-sulfonic acid, halting the desired reaction.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents; if necessary, distill solvents over a suitable drying agent. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If the base is too weak, absent, or insufficient, the reaction mixture will become acidic. This protonates the amine groups of the 4,4'-bipiperidine, rendering them non-nucleophilic and stopping the reaction.

    • Solution: Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA). For this specific synthesis, triethylamine is a common choice. Ensure the base is added before the sulfonyl chloride to maintain basic conditions.

  • Poor Quality Starting Materials: Impurities in either the 4,4'-bipiperidine or the pyrrolidine-1-sulfonyl chloride can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the 4,4'-bipiperidine by recrystallization or distillation. Use freshly purchased or properly stored pyrrolidine-1-sulfonyl chloride.

  • Incorrect Stoichiometry: The molar ratio of the reactants is critical.

    • Solution: A slight excess (1.1-1.2 equivalents) of the 4,4'-bipiperidine can be used to ensure the complete consumption of the more valuable sulfonyl chloride. However, be mindful that this will require efficient purification to remove the unreacted amine.

Troubleshooting_Low_Yield start Low or No Yield q1 Are you using anhydrous conditions? start->q1 a1 Implement strict anhydrous techniques: - Dry glassware - Use anhydrous solvents - Inert atmosphere (N2 or Ar) q1->a1 No q2 Is your base appropriate and sufficient? q1->q2 Yes s1_yes Yes s1_no No a1->q2 a2 Use at least 1 equivalent of a non-nucleophilic tertiary amine (e.g., triethylamine). Add base before sulfonyl chloride. q2->a2 No q3 Are your starting materials pure? q2->q3 Yes s2_yes Yes s2_no No a2->q3 a3 Verify purity (NMR, GC-MS). Purify if necessary. q3->a3 No q4 Is your stoichiometry correct? q3->q4 Yes s3_yes Yes s3_no No a3->q4 a4 Consider a slight excess of 4,4'-bipiperidine (1.1-1.2 eq.). q4->a4 No end Yield should improve. q4->end Yes s4_yes Yes s4_no No a4->end

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of a White Precipitate Upon Addition of Sulfonyl Chloride

Q: A thick white precipitate forms immediately after I add the pyrrolidine-1-sulfonyl chloride, and the reaction seems to stall. What is happening?

A: This is a classic sign of the issues mentioned above. The precipitate is likely the hydrochloride salt of your starting amine (4,4'-bipiperidine) or the triethylamine base. This occurs when the generated HCl is not effectively neutralized, leading to the protonation of the most basic species in the mixture.

  • Cause: Insufficient or delayed addition of the base.

  • Solution: Ensure that the base (e.g., triethylamine) is present in the reaction mixture before the dropwise addition of the pyrrolidine-1-sulfonyl chloride. The base should be at least stoichiometrically equivalent to the sulfonyl chloride.

Problem 3: Presence of a Major Side Product

Q: My analysis (TLC, LC-MS) shows a significant side product with a higher molecular weight than my desired product. What could it be?

A: The most probable side product is the bis-sulfonated 4,4'-bipiperidine. Since 4,4'-bipiperidine has two secondary amine groups, it is possible for both to react with the pyrrolidine-1-sulfonyl chloride, especially if an excess of the sulfonylating agent is used or if the reaction conditions favor further reaction.

  • Solution:

    • Control Stoichiometry: Carefully control the stoichiometry, using a slight excess of the 4,4'-bipiperidine relative to the pyrrolidine-1-sulfonyl chloride (e.g., 1.1:1).

    • Slow Addition: Add the pyrrolidine-1-sulfonyl chloride solution dropwise to the solution of 4,4'-bipiperidine and base at a low temperature (e.g., 0 °C) to control the reaction rate and favor monosubstitution.

    • Purification: If the bis-sulfonated product does form, it can typically be separated from the monosulfonated product by column chromatography on silica gel, taking advantage of the polarity difference.

CompoundMolecular Weight ( g/mol )Polarity
4,4'-Bipiperidine168.28High
This compound 301.45 Intermediate
Bis-sulfonated bipiperidine434.62Low

Table 1: Properties of compounds in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for this synthesis?

A1: Based on general procedures for sulfonamide synthesis and information from related patents, a standard protocol would be:

  • Dissolve 4,4'-bipiperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve pyrrolidine-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred bipiperidine solution over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Q2: How do I best monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase such as 5-10% methanol in dichloromethane. The starting bipiperidine will have a low Rf value (streaking is common due to its basicity), the product will have an intermediate Rf, and the bis-sulfonated byproduct will have a higher Rf. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

Q3: What is the best way to purify the final product?

A3:

  • Column Chromatography: This is the most reliable method for separating the desired product from unreacted starting material and the bis-sulfonated byproduct. A silica gel column with a gradient elution of methanol in dichloromethane (e.g., 0-10% methanol) is typically effective.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an efficient purification method. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Q4: Can I use a different base, like pyridine?

A4: Yes, pyridine is a common base for sulfonamide synthesis. However, it is more difficult to remove under vacuum due to its higher boiling point compared to triethylamine. If pyridine is used, an acidic wash during the workup is essential for its removal.

Q5: The product is an oil, but I expected a solid. What should I do?

A5: While the hydrochloride salt is typically a solid, the free base of this compound may be an oil or a low-melting solid. If a solid is desired, you can dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the hydrochloride salt.

References

  • World Intellectual Property Organization. (2008). WO2008035255 - Piperidine or Pyrrolidine Derivatives as Modulators of Chemokine Receptors.
  • PubChem. (n.d.). 4,4'-Bipiperidine. Retrieved from [Link]

Technical Support Center: Sulfonylation of 4,4'-Bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the sulfonylation of 4,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target monosulfonylated product.

Introduction: The Challenge of Selective Sulfonylation

The sulfonylation of 4,4'-bipiperidine is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary goal is typically the selective formation of the mono-N-sulfonylated product. However, the symmetrical nature of 4,4'-bipiperidine, with its two reactive secondary amine groups, presents a significant challenge: the potential for over-reaction to form the N,N'-disulfonylated byproduct. This, coupled with other possible side reactions, can complicate the reaction profile and purification process. This guide will illuminate the underlying causes of these issues and provide practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows two new spots on TLC in addition to my starting material. What are they likely to be?

A1: In the sulfonylation of 4,4'-bipiperidine, the two most common new products are the desired mono-sulfonylated 4,4'-bipiperidine and the di-sulfonylated 4,4'-bipiperidine . The mono-substituted product will typically have an Rf value between the highly polar starting diamine and the less polar di-substituted product.

Q2: I have a significant amount of a water-soluble byproduct. What could this be?

A2: A common water-soluble byproduct is the sulfonic acid, which results from the hydrolysis of the sulfonyl chloride reactant.[1][2][3] This occurs when the sulfonyl chloride reacts with residual water in the solvent or on the glassware, or with the aqueous base if using Schotten-Baumann conditions. The use of anhydrous solvents and an inert atmosphere can minimize this.

Q3: Why is my yield of the mono-sulfonylated product low, with a large amount of di-substituted product, even when I use a 1:1 stoichiometry?

A3: The relative nucleophilicity of the remaining amine group on the mono-sulfonylated product is often comparable to that of the starting 4,4'-bipiperidine. This can lead to competitive di-sulfonylation. Factors that influence this include the reaction temperature, the rate of addition of the sulfonyl chloride, and the choice of base.

Q4: Can oligomerization or polymerization be a problem in this reaction?

A4: Yes, while less commonly reported than di-sulfonylation, the bifunctional nature of 4,4'-bipiperidine and the sulfonyl chloride (if it were a di-sulfonyl chloride) could theoretically lead to the formation of oligomeric or polymeric materials. This is more of a concern if there are impurities or if reaction conditions are not well-controlled. Careful control of stoichiometry and slow addition of the sulfonylating agent are key to minimizing this.

Q5: What is the best way to purify the mono-sulfonylated product?

A5: Purification can often be achieved through column chromatography or crystallization .[4][5][6][7][8] The choice depends on the physical properties of your specific products. Chromatography on silica gel, using a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes), is a common approach. Crystallization can be effective if there is a significant difference in the solubility of the mono- and di-sulfonylated products in a particular solvent system.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable steps to resolve them.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
High levels of di-sulfonylated byproduct - Reaction temperature is too high.- Sulfonyl chloride is added too quickly.- Stoichiometry of sulfonyl chloride is greater than 1 equivalent.- The base used is not optimal for mono-selectivity.- Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rate and improve selectivity.- Slow Addition: Add the sulfonyl chloride solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting diamine.- Stoichiometry: Use a slight excess of 4,4'-bipiperidine (e.g., 1.1 to 1.5 equivalents) to outcompete the mono-substituted product for the sulfonyl chloride.- Base Selection: A bulky tertiary amine base, such as diisopropylethylamine (DIPEA), can sometimes offer better selectivity than smaller bases like triethylamine (TEA) by sterically hindering the approach to the second nitrogen.
Presence of unreacted 4,4'-bipiperidine - Insufficient amount of sulfonyl chloride.- Incomplete reaction.- Deactivation of the sulfonyl chloride.- Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion.- Reagent Quality: Ensure the sulfonyl chloride is of high purity and has not hydrolyzed during storage.- Stoichiometry Adjustment: If using an excess of the diamine, unreacted starting material is expected. This can be removed during aqueous work-up or by chromatography.
Significant amount of sulfonic acid byproduct - Presence of water in the reaction mixture.- Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Reagent Handling: Ensure the 4,4'-bipiperidine and the base are dry.
Difficulty in separating mono- and di-sulfonylated products - Similar polarities of the two products.- Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation.- Recrystallization: Test various solvent systems for recrystallization. Sometimes a mixture of solvents can provide the necessary solubility difference.- Derivative Formation: In challenging cases, the unreacted amine of the mono-sulfonylated product can be temporarily protected, allowing for easier separation from the di-substituted product, followed by deprotection.

Reaction and Side Product Pathway

The following diagram illustrates the primary reaction pathway for the mono-sulfonylation of 4,4'-bipiperidine and the competing side reactions.

Sulfonylation_Pathway Bipiperidine 4,4'-Bipiperidine MonoSulfonylated Mono-Sulfonylated Product (Desired) Bipiperidine->MonoSulfonylated SulfonylChloride R-SO2Cl SulfonicAcid Sulfonic Acid (Byproduct) SulfonylChloride->SulfonicAcid + H2O - HCl H2O Water (impurity) DiSulfonylated Di-Sulfonylated Product (Byproduct) MonoSulfonylated->DiSulfonylated HCl HCl

Caption: Reaction scheme for the sulfonylation of 4,4'-bipiperidine.

Experimental Protocols

General Protocol for Mono-Sulfonylation

This protocol is a starting point and should be optimized based on the specific sulfonyl chloride used and the results of reaction monitoring.

  • Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add 4,4'-bipiperidine (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Dissolve the 4,4'-bipiperidine in anhydrous dichloromethane (DCM).

    • Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Dissolve the sulfonyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol: Flash Column Chromatography
  • Preparation:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexanes or DCM).

  • Elution:

    • Load the adsorbed crude product onto the top of the column.

    • Elute the column with a gradient of an appropriate polar solvent (e.g., ethyl acetate or methanol) in the non-polar solvent. The di-sulfonylated product, being less polar, will typically elute first, followed by the mono-sulfonylated product. The highly polar unreacted 4,4'-bipiperidine will elute last or remain on the column.

    • Collect fractions and analyze by TLC to identify those containing the pure mono-sulfonylated product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]

  • Process for the manufacture of arylsulfonyl chloride. (2003).
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2021). Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group. Beilstein Journal of Organic Chemistry, 17, 2933–2941. [Link]

  • Oxidative β‐C−H sulfonylation of tertiary cyclic amines with sulfonyl... (n.d.). ResearchGate. [Link]

  • Ngassa, F. N., & Bu, W. (2018). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. SN Applied Sciences, 1(1), 1-8. [Link]

  • Crystallization and Purification. (n.d.). ResearchGate. [Link]

  • Fiori, K. W., Puchlopek, A. L., & Miller, S. J. (2009). Enantioselective sulfonylation reactions mediated by a tetrapeptide catalyst. Nature chemistry, 1(8), 630–634. [Link]

  • 4,4'-Bipiperidine. (n.d.). PubChem. [Link]

  • Photoinduced Cascade Reaction of Tertiary Amines with Sulfonyl Azides: Synthesis of Amidine Derivatives. (n.d.). ResearchGate. [Link]

  • Tzani, A., & Lymperopoulos, K. (2020). Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. Molecules, 25(23), 5573. [Link]

  • Colquhoun, H. M., Williams, D. J., & Zhu, Z. (2016). Efficient access to conjugated 4,4'-bipyridinium oligomers using the Zincke reaction: synthesis, spectroscopic and electrochemical properties. Organic & biomolecular chemistry, 14(3), 980–988. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]

  • Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. (2010). ResearchGate. [Link]

  • Price, K. E., Healy, A. M., & Am Ende, M. T. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 12(9), 834. [Link]

  • Deadman, B. J., Battilocchio, C., Sivo, M., & Ley, S. V. (2016). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 14(24), 5573–5577. [Link]

  • 4,4'-Bipiperidine dihydrochloride. (n.d.). PubChem. [Link]

  • Chung, W. (2021). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry, 7(5), 1-2. [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. [Link]

  • Mustakis, M., Power, T., & Zhao, Y. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2038–2055. [Link]

  • Yoshida, K., Matsumoto, Y., Masuda, J., & Kitagaki, S. (2022). Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves. Synlett, 33(15), 1570-1574. [Link]

  • ROMP-Generated Oligomeric Sulfonyl Chlorides as Versatile Soluble Scavenging Agents. (n.d.). ResearchGate. [Link]

  • Jones, C. P., Anderson, K. W., & Tundel, R. E. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3998–4002. [Link]

  • Wang, Y., Zhang, Y., & Wang, J. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 11(11), 1361. [Link]

  • Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. (n.d.). ResearchGate. [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. (n.d.). ResearchGate. [Link]

  • Jones, C. P., Anderson, K. W., & Tundel, R. E. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Semantic Scholar. [Link]

Sources

Technical Support Center: Purification of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we will address specific issues in a question-and-answer format, offering troubleshooting advice and detailed protocols to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Understanding potential impurities is the first step toward a successful purification strategy. The synthesis of this molecule typically involves the reaction of 4,4'-bipiperidine with pyrrolidine-1-sulfonyl chloride. Based on this, the primary impurities include:

  • Unreacted Starting Materials: Residual 4,4'-bipiperidine and pyrrolidine-1-sulfonyl chloride.

  • Hydrolysis Products: Pyrrolidine-1-sulfonic acid, formed if the sulfonyl chloride reacts with trace water.

  • Bis-sulfonated Byproduct: 1,1'-bis(pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine, which can form if an excess of the sulfonylating agent is used or if reaction conditions are not carefully controlled.

  • Residual Base: Triethylamine or pyridine, if used to scavenge HCl during the reaction.

  • Process-Related Impurities: Other byproducts from side reactions that can occur during synthesis.[1]

Identifying these impurities, often through techniques like LC-MS, is crucial for developing an effective purification method.[1]

Q2: My crude product is a sticky solid or oil. How should I handle it before flash chromatography?

A2: This is a common issue, especially with compounds containing amine groups. A sticky consistency can make quantitative transfer and column loading difficult. Here are two effective approaches:

  • Dissolution in a Minimal Amount of Strong Solvent: Dissolve the crude product in a small volume of a strong solvent like dichloromethane (DCM) or methanol. While effective, be cautious as this can sometimes reduce separation efficiency if the loading volume is too large.[2]

  • Dry Loading (Recommended): This method often provides superior resolution.

    • Dissolve your crude product in a suitable solvent (e.g., DCM, methanol, or ethyl acetate).

    • Add an inert solid support, such as silica gel or Celite®, to the solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.[2]

    • This powder can then be carefully loaded onto the top of your pre-packed chromatography column.

Q3: I'm seeing significant peak tailing during flash chromatography on silica gel. What causes this and how can I fix it?

A3: Peak tailing is a classic problem when purifying basic compounds like your bipiperidine derivative on standard silica gel.

  • The Cause: The two basic nitrogen atoms in the 4,4'-bipiperidine core can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow elution and broad, tailing peaks, which results in poor separation.[3]

  • The Solution: To mitigate this, you need to "neutralize" the acidic sites on the silica. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[3]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent. The TEA will preferentially interact with the acidic silanol groups, preventing your target compound from sticking to the stationary phase.[3]

    • Ammonium Hydroxide: For very polar amines, a solvent system like DCM/Methanol with 1-2% ammonium hydroxide can be effective.[4]

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (which is less acidic) or an amine-functionalized silica column.[3][4]

Troubleshooting Guide: Flash Chromatography

Problem Potential Cause(s) Recommended Solutions
No compound eluting 1. Compound decomposed on the silica gel.[5] 2. Mobile phase is too non-polar. 3. Compound precipitated at the top of the column.1. Test compound stability on a TLC plate first.[6] Consider using a less acidic stationary phase like alumina. 2. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM). 3. Ensure the compound is fully dissolved before loading; consider dry loading.[5]
Poor separation of product and impurities 1. Incorrect mobile phase composition. 2. Column was overloaded with crude material. 3. Flow rate is too high.1. Optimize the solvent system using TLC first, aiming for a product Rf of 0.2-0.35. 2. Use a larger column or reduce the amount of sample loaded. A general rule is 1-10% of the silica weight. 3. Reduce the pressure/flow rate to allow for better equilibration.
Product elutes with the solvent front 1. Mobile phase is too polar.1. Start with a less polar solvent system (e.g., pure DCM or hexane/ethyl acetate) and gradually increase polarity.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Base-Modified Silica)

This protocol is designed for the purification of moderately polar basic compounds.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in DCM or methanol.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a solvent system of 95:5 DCM:Methanol containing 1% Triethylamine .

    • Visualize under UV light and/or by staining (e.g., potassium permanganate).

    • Adjust the methanol percentage to achieve an Rf value of approximately 0.3 for the desired product.

  • Column Preparation:

    • Select an appropriately sized column based on your sample amount.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pack the column, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Use the dry loading method described in Q2 for best results.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure.

    • Place the resulting solid/oil under high vacuum to remove residual solvents like TEA.

Protocol 2: Recrystallization Screening

If your compound is semi-crystalline, recrystallization can be a highly effective and scalable purification method.

  • Solvent Screening:

    • Place a small amount of your purified (or semi-pure) compound into several test tubes.

    • Add a single solvent to each tube from the list below (start with solvents in which the compound is likely less soluble at room temperature).

    • Solvent Suggestions: Isopropanol, acetonitrile, ethyl acetate, acetone, ethanol/water mixtures, or heptane/ethyl acetate mixtures.

  • Procedure:

    • Heat the solvent/compound mixture until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, place the solution in a refrigerator (4°C) or freezer (-20°C).

    • If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Analyze the purity of the crystals and the mother liquor by LC-MS or TLC.

Visualization of Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying this compound.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification Options cluster_end Finish Crude Crude Product (Post-Synthesis) Analysis Purity Assessment (LC-MS, TLC) Crude->Analysis Initial Check Flash Flash Chromatography (Primary Method) Analysis->Flash Impurity > 5% Crystallization Recrystallization (For High Purity) Analysis->Crystallization Purity >90% & Crystalline Prep_HPLC Preparative HPLC (High-Purity Polish) Analysis->Prep_HPLC Purity >95% & Trace Impurities Pure Pure Compound (>95%) Analysis->Pure Purity Goal Met Flash->Analysis Check Fractions Crystallization->Analysis Check Purity Prep_HPLC->Analysis Final Check Tailing_Troubleshooting Start Problem: Peak Tailing Observed CheckBase Is a basic modifier (e.g., 1% TEA) in the eluent? Start->CheckBase AddBase Action: Add 1-2% TEA or NH4OH to eluent CheckBase->AddBase No CheckStationary Is standard silica gel being used? CheckBase->CheckStationary Yes Resolved Problem Resolved AddBase->Resolved SwitchStationary Action: Switch to Alumina or Amine-Silica CheckStationary->SwitchStationary Yes CheckLoading Was the column overloaded? CheckStationary->CheckLoading No SwitchStationary->Resolved ReduceLoading Action: Reduce sample load CheckLoading->ReduceLoading Yes CheckLoading->Resolved No ReduceLoading->Resolved

Sources

Technical Support Center: Optimization of Coupling Conditions for "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Introduction to the Reactivity of this compound

"this compound" is a valuable scaffold in medicinal chemistry, offering a unique combination of a rigid bipiperidine core and a sulfonamide linker. The nitrogen atom of the sulfonamide is a key site for functionalization, most commonly through N-arylation reactions to introduce diverse aromatic and heteroaromatic moieties. However, the success of these coupling reactions is highly dependent on the careful selection of reaction conditions. The electron-withdrawing nature of the sulfonyl group decreases the nucleophilicity of the nitrogen atom compared to a free amine, necessitating carefully optimized catalytic systems.

This guide will focus on the most common and effective coupling strategies for the N-arylation of "this compound," including the Buchwald-Hartwig amination, Chan-Lam coupling, and considerations for Suzuki-Miyaura-type reactions.

I. Buchwald-Hartwig Amination: The Workhorse of N-Arylation

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[1] Its broad functional group tolerance and the commercial availability of a wide array of catalysts and ligands make it a primary choice for the N-arylation of sulfonamides.[2]

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction with this compound is showing low to no conversion. What are the most likely causes?

A1: Low conversion in the Buchwald-Hartwig amination of a sulfonamide can stem from several factors. The decreased nucleophilicity of the sulfonamide nitrogen requires careful optimization of the catalytic system. Here are the primary areas to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium precatalyst and the phosphine ligand is critical. For sterically hindered or electron-deficient aryl halides, bulky and electron-rich ligands are often necessary to promote both oxidative addition and reductive elimination.[1]

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[3] Strong, non-nucleophilic bases are typically required to deprotonate the sulfonamide and generate the active nucleophile.

  • Solvent and Temperature: The solvent must be anhydrous and capable of solubilizing all reaction components at the required temperature. Reaction temperature is a key parameter to optimize, with many sulfonamide arylations requiring elevated temperatures to proceed efficiently.

  • Reagent Quality: The purity of all reagents, including the aryl halide, catalyst, ligand, base, and solvent, is paramount. Impurities can poison the catalyst and inhibit the reaction.

Troubleshooting Guide: Low Conversion in Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
No or Low Product Formation Inefficient catalyst/ligand combination.Screen a panel of palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[1] For challenging couplings, consider using pre-formed catalyst-ligand complexes.
Inappropriate base.Switch to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The choice of base can be solvent-dependent.[3]
Low reaction temperature.Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.
Poor solvent choice or presence of water.Ensure the use of anhydrous, degassed solvents (e.g., toluene, dioxane, or tert-amyl alcohol).[4] The presence of water can lead to catalyst deactivation and competing side reactions.
Catalyst deactivation.Ensure strict inert atmosphere conditions (e.g., argon or nitrogen). Impurities in the starting materials or solvent can poison the palladium catalyst.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the optimization of the N-arylation of "this compound."

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

II. Chan-Lam Coupling: A Copper-Catalyzed Alternative

The Chan-Lam coupling offers a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-N bonds with boronic acids.[5][6] This copper-catalyzed reaction often proceeds under milder conditions and can be more tolerant of certain functional groups.[7]

Frequently Asked Questions (FAQs) - Chan-Lam Coupling

Q2: I am attempting a Chan-Lam coupling with this compound and an aryl boronic acid, but the yield is poor. What should I try?

A2: Poor yields in Chan-Lam couplings of sulfonamides can often be attributed to the following:

  • Copper Source and Ligand: The choice of copper salt (e.g., Cu(OAc)₂, CuI) is important. While many Chan-Lam reactions are ligandless, the addition of a nitrogen-based ligand like pyridine or TMEDA can be beneficial.[8]

  • Solvent and Atmosphere: The reaction is often performed in solvents like dichloromethane (DCM) or methanol and typically requires an oxidant, which can be atmospheric oxygen.[6]

  • Base: A base is usually required, with common choices including triethylamine (Et₃N) or pyridine.

  • Boronic Acid Quality: The purity and stability of the boronic acid are crucial. Boronic acids can dehydrate to form boroxines, which may have different reactivity.

Troubleshooting Guide: Low Yield in Chan-Lam Coupling
Problem Potential Cause Recommended Solution
Low Product Yield Inefficient copper catalyst.Screen different copper(I) and copper(II) salts, such as Cu(OAc)₂, CuI, or Cu(OTf)₂.
Lack of a suitable ligand.Although often ligandless, consider the addition of a nitrogen-based ligand like pyridine, 2,2'-bipyridine, or TMEDA to enhance the reaction rate.[8]
Inappropriate solvent.Test a range of solvents, including DCM, methanol, and acetonitrile. Ensure the reaction is open to the air or under an oxygen atmosphere if required.
Suboptimal base.Screen organic bases such as triethylamine, diisopropylethylamine (DIPEA), or pyridine.
Poor quality of boronic acid.Use fresh, high-purity boronic acid. Consider using boronic acid pinacol esters, which can be more stable.

III. Suzuki-Miyaura Coupling Considerations

While the Suzuki-Miyaura reaction is primarily known for C-C bond formation, it can be adapted for C-N bond formation, although this is less common than the Buchwald-Hartwig amination.[9] For the "this compound" scaffold, a more likely application of the Suzuki-Miyaura coupling would be if the bipiperidine core itself is functionalized with a halide, allowing for the introduction of aryl groups at that position.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q3: Can I use Suzuki-Miyaura coupling to directly N-arylate the sulfonamide of my compound?

A3: Direct N-arylation of sulfonamides via a Suzuki-Miyaura type reaction is not a standard or efficient method. The Buchwald-Hartwig amination and Chan-Lam coupling are the preferred methods for this transformation. However, if your "this compound" is modified to contain a halide (e.g., a bromo- or iodo-aryl group attached elsewhere on the molecule), then a Suzuki-Miyaura coupling would be an excellent choice for further functionalization at that position.[10][11][12]

IV. General Troubleshooting and Side Reactions

Q4: I am observing significant side product formation in my coupling reaction. What are the common side reactions and how can I mitigate them?

A4: Several side reactions can occur during cross-coupling reactions. Identifying the side product can provide valuable clues for optimizing your reaction conditions.

  • Dehalogenation of the Aryl Halide: This results in the formation of an arene instead of the desired coupled product. This is often caused by β-hydride elimination from the palladium catalyst. Using bulky ligands that promote reductive elimination can help minimize this side reaction.

  • Homocoupling of the Aryl Halide or Boronic Acid: This leads to the formation of biaryl species. This can be more prevalent at higher temperatures or with certain catalyst systems. Adjusting the catalyst-to-ligand ratio and temperature may help.

  • Hydrolysis of the Sulfonamide: While generally stable, under harsh basic conditions and high temperatures, the sulfonamide bond could be susceptible to cleavage. Careful control of the reaction conditions is necessary.

Troubleshooting Workflow Diagram

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII Ligand_Exch Ligand Exchange PdII->Ligand_Exch + R2NSO2R' + Base Sulfonamide R2NSO2R' Base Base Pd_Amide Ar-Pd(II)(NRSO2R')L_n Ligand_Exch->Pd_Amide Red_Elim Reductive Elimination Pd_Amide->Red_Elim Red_Elim->Pd0 Product Ar-NRSO2R' Red_Elim->Product Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Zeng, Y., et al. (2010). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link to be added]
  • Kumar, A., et al. (2021). Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. [Link to be added]
  • Willis, M. C. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Hama, T., & Hartwig, J. F. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12311-12322. [Link]

  • Kant, R., & Kumar, A. (2021). Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. ChemistrySelect, 6(45), 12475-12479. [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Willis, M. C. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. [Link to be added]
  • Chourasiya, A., et al. (2021). Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis through N‐heteroarylation of sulfonamide (Chourasiya Method). [Link to be added]
  • Zhang, H., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters, 18(12), 2848-2851. [Link]

  • Kwong, F. Y., et al. (2018). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates. Organic Letters, 20(19), 6017-6021. [Link]

  • MacMillan, D. W. C., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition, 57(16), 4358-4362. [Link]

  • Buchwald, S. L., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(43), 17295-17306. [Link]

  • Kappe, C. O., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3459. [Link]

  • Cacchi, S., et al. (2007). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 63(13), 2829-2838. [Link]

  • Bolshan, Y., & Batey, R. A. (2018). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Organic Letters, 20(10), 2898-2902. [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638-10641. [Link]

  • Ghavidel, M., & Sepehr, Z. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19074. [Link]

  • Keglevich, G., et al. (2019). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry, 2019(43), 7248-7256. [Link]

  • Buchwald, S. L., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(43), 17295-17306. [Link]

  • Willis, M. C., et al. (2017). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science, 8(1), 547-552. [Link]

  • Wang, D., et al. (2020). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 7(15), 2003-2009. [Link]

  • Du, G., et al. (2022). Synthesis of sulfonamides by nickel-catalyzed cross-coupling of C−N. [Link to be added]
  • Al-Masum, M., & Islam, M. S. (2017). The Suzuki-Miyaura reactions of halopyridines and the side products. [Link to be added]
  • Watson, A. J. B., et al. (2007). Palladium catalyzed N-arylation of hydroxylamines. [Link to be added]
  • Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552-4563. [Link]

  • Frech, C. M., & Oberholzer, M. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (187), e51444. [Link]

  • Batey, R. A., et al. (2021). Enantioselective Chan-Lam S-Arylation of Sulfenamides. Journal of the American Chemical Society, 143(47), 19572-19578. [Link]

  • Yu, J.-Q., et al. (2017). meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183-8186. [Link]

  • Zhao, F., et al. (2016). Palladium-catalyzed N-arylsulfonamide formation from arylsulfonyl hydrazides and nitroarenes. RSC Advances, 6(16), 13010-13013. [Link]

  • Hama, T., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12311-12322. [Link]

Sources

Technical Support Center: Synthesis of Sulfonylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of sulfonylpiperidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of molecules. Sulfonylpiperidines are crucial scaffolds in drug discovery, appearing in molecules targeting a range of diseases.[1][2][3][4] However, their synthesis can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: My N-sulfonylation reaction is sluggish or failing. What are the common culprits?

A: Low conversion in N-sulfonylation is a frequent issue. The primary causes are typically related to insufficient reactivity of the starting materials or suboptimal reaction conditions. Key factors to investigate include:

  • Insufficient Basicity: The reaction generates one equivalent of acid (e.g., HCl) which protonates the starting piperidine, rendering it non-nucleophilic.[5] A suitable base is required to neutralize this acid.

  • Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or on the sulfonyl chloride can significantly slow down the reaction rate.[5]

  • Poor Reagent Quality: Sulfonyl chlorides can degrade upon exposure to moisture. Similarly, the piperidine starting material may be of insufficient purity.

  • Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates. Polar aprotic solvents are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.[5]

Q2: I'm observing a major byproduct in my reaction. How can I identify and minimize it?

A: The most common byproduct is often unreacted starting material. However, other species can form. If you are using a piperidine with other nucleophilic functional groups (e.g., a hydroxyl group), competitive O-sulfonylation can occur. Another possibility, especially with highly reactive sulfonylating agents, is the formation of side products from reactions with the solvent or base. Careful analysis by LC-MS and NMR is crucial for identification. To minimize byproducts, consider lowering the reaction temperature, adding the sulfonyl chloride slowly to the reaction mixture, and ensuring the stoichiometry is precise.

Q3: How do I choose the right base for my N-sulfonylation reaction?

A: The ideal base should be strong enough to scavenge the generated acid but should not react with your sulfonylating agent or product.

  • Tertiary Amines: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA or Hünig's base) are common choices. DIPEA is often preferred due to its increased steric bulk, which makes it less nucleophilic than triethylamine.[6]

  • Pyridine: Can be used as both a base and a solvent. It is also an effective catalyst for acylation-type reactions.[5]

  • Inorganic Bases: For some applications, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, particularly in two-phase systems or with polar solvents like DMF.[5]

Q4: What are the best practices for purifying sulfonylpiperidine compounds?

A: Sulfonylpiperidines are typically stable, non-volatile solids or oils, making them well-suited for purification by silica gel column chromatography.[6]

  • Solvent System: A common mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The polarity of the sulfonylpiperidine will depend on the other substituents present.

  • pH Considerations: If your compound contains other basic or acidic functional groups, adjusting the pH of the sample or the column can improve separation. For basic compounds, adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent streaking on the silica gel.

  • Alternative Methods: For high-purity requirements, preparative HPLC or supercritical fluid chromatography (SFC) can be employed.[7] Crystallization is also a viable option if the compound is a solid.

Troubleshooting Guides

Problem 1: Incomplete N-Sulfonylation Reaction

A low yield of the desired N-sulfonylpiperidine is a common and frustrating issue. This guide provides a systematic approach to troubleshooting and optimizing the reaction.

Causality Analysis

The N-sulfonylation of a piperidine is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The piperidine nitrogen acts as the nucleophile. The success of this reaction hinges on the nucleophilicity of the piperidine, the electrophilicity of the sulfonyl chloride, and the ability of the reaction environment to facilitate this transformation.

Troubleshooting Workflow Diagram

G start Low Yield in N-Sulfonylation check_reagents 1. Verify Reagent Quality - Piperidine purity? - Sulfonyl chloride fresh? - Solvent anhydrous? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok purify_reagents Action: - Purify piperidine (distillation). - Use fresh sulfonyl chloride. - Use anhydrous solvent. reagents_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions - Base appropriate? - Temperature sufficient? - Concentration optimal? reagents_ok->check_conditions Yes conditions_ok Conditions OK check_conditions->conditions_ok optimize_conditions Action: - Switch to a stronger/non-nucleophilic base (e.g., DIPEA). - Increase temperature. - Adjust concentration. conditions_ok->optimize_conditions No check_sterics 3. Assess Steric Hindrance - Bulky groups near N? - Bulky sulfonyl chloride? conditions_ok->check_sterics Yes overcome_sterics Action: - Increase reaction time significantly. - Use a less hindered sulfonylating agent (if possible). - Consider alternative synthetic route. check_sterics->overcome_sterics

Caption: Troubleshooting workflow for low-yield N-sulfonylation reactions.

Quantitative Data: Comparison of Common Bases
BasepKa of Conjugate AcidKey CharacteristicsCommon Solvents
Triethylamine (Et₃N)10.75Standard, cost-effective, can be nucleophilic.DCM, THF, Acetonitrile
DIPEA (Hünig's Base)11.0Non-nucleophilic due to steric bulk, good choice for sensitive substrates.[6]DCM, DMF, Acetonitrile
Pyridine5.25Less basic, can act as a nucleophilic catalyst and solvent.Pyridine, DCM, Toluene
K₂CO₃10.33Heterogeneous base, useful in polar aprotic solvents.DMF, Acetonitrile
Problem 2: Difficulty with Stereoselective Synthesis

Achieving the desired stereochemistry in substituted sulfonylpiperidines is critical for pharmacological activity.

Causality Analysis

Stereocontrol often relies on directing effects from existing stereocenters or the use of chiral catalysts. In the context of sulfonylpiperidines, the bulky sulfonyl group itself can play a significant role in directing the approach of incoming reagents. For instance, in reactions involving the piperidine ring, a bulky N-tosyl group can effectively block one face of the molecule, forcing nucleophiles or other reagents to attack from the opposite, less hindered face.[8] This steric directing effect is a powerful tool for establishing cis or trans relationships between substituents.

Troubleshooting & Optimization
  • Issue: Poor diastereoselectivity in the addition of a nucleophile to a functionalized N-sulfonylpiperidine.

    • Cause: The directing group (e.g., the N-sulfonyl group) may not be providing sufficient steric bias at the reaction temperature.

    • Solution: Lowering the reaction temperature can enhance the energetic difference between the transition states leading to the different diastereomers, often improving selectivity.

  • Issue: Need to generate a specific enantiomer.

    • Cause: The synthesis is proceeding through achiral intermediates and reagents.

    • Solution: Introduce chirality early. This can be achieved by starting with a chiral piperidine precursor, using a chiral auxiliary, or employing an asymmetric catalyst for the key bond-forming step.[2][9]

Problem 3: Challenges in Sulfonyl Group Cleavage

In some synthetic routes, the sulfonyl group (e.g., tosyl) is used as a protecting group for the piperidine nitrogen. Its removal can be challenging due to its high stability.[10]

Causality Analysis

The stability of the N-S bond in sulfonamides makes them resistant to many standard deprotection conditions. Cleavage typically requires harsh acidic conditions or potent reducing agents.[10] The choice of method must be compatible with other functional groups in the molecule.

Recommended Methods for Deprotection
MethodReagentsConditionsConsiderations
Acidic Hydrolysis HBr in Acetic Acid90-110 °CHarsh conditions, not suitable for acid-labile groups. Phenol is often added as a scavenger.[10]
Reductive Cleavage Sodium naphthalenide-78 °C to RTVery strong reducing conditions. Can affect other reducible groups (e.g., esters, ketones).
Reductive Cleavage Magnesium in MethanolRefluxMilder reductive conditions, better functional group tolerance for some substrates.
Electrochemical Anodic OxidationControlled currentA green, modern method that can offer high selectivity but requires specialized equipment.[11]

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of Piperidine

This protocol describes a standard method for the N-sulfonylation of a piperidine derivative using a sulfonyl chloride and DIPEA as the base.

  • Preparation: To a solution of the piperidine starting material (1.0 equiv.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1-0.5 M), add N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).[6] Cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Addition: Add the desired sulfonyl chloride (1.1-1.2 equiv.) portion-wise or as a solution in the reaction solvent.[6] Slow addition is recommended to control any exotherm.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.[6] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Tosyl Group Cleavage with HBr in Acetic Acid

This protocol is a robust method for removing an N-tosyl protecting group.[10] Caution: This procedure uses strong, corrosive acid and should be performed in a well-ventilated fume hood.

  • Setup: In a round-bottom flask equipped with a condenser, dissolve the N-tosylpiperidine derivative (1.0 equiv.) in 33% hydrobromic acid in acetic acid. Add phenol (1.0-2.0 equiv.) to act as a scavenger for byproducts.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours.[10] Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basification: Adjust the pH of the aqueous mixture to >10 by the slow addition of a concentrated base (e.g., 50% NaOH solution), ensuring the mixture remains cool in an ice bath.

  • Extraction: Extract the basified aqueous layer multiple times with an appropriate organic solvent (e.g., DCM, ether, or ethyl acetate).

  • Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine. Further purification may be required.

References

  • Jagtap, S. et al. (2022). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Martínez-Botella, G. et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. [Link]

  • Fritz, J. (2015). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. [Link]

  • Lytvyn, R. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Ganguly, A. K. et al. (1996). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[2][12]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. PubMed. [Link]

  • Churcher, I. et al. (2006). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. PubMed. [Link]

  • Green, R. A. et al. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ACS Publications. [Link]

  • Ciufolini, M. A. & Canesi, S. (2002). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. PubMed - NIH. [Link]

  • Khan, I. et al. (2017). Synthesis of highly functionalized piperidines. ResearchGate. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine.
  • Various Authors. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]

  • Richardson, P. (2024). Synthesis of Functionalized Pyrrolidines and Piperidines. ResearchGate. [Link]

  • Abadi, A. H. et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]

  • Organic Chemistry Portal. Synthesis of sulfonamides. [Link]

  • Shimadzu Scientific Instruments. (2023). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

  • Goti, A. et al. (2013). Synthesis of Functionalized Indolizidines Through Pauson-Khand Cycloaddition of 2-allylpyrrolidines. PubMed. [Link]

  • Various Authors. Stereoselective synthesis of piperidines. Semantic Scholar. [Link]

Sources

Technical Support Center: Degradation Pathways of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Stability & Metabolism Core

This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of the novel compound 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine. Given the absence of specific literature for this molecule, this document provides a framework based on established principles of medicinal chemistry and drug metabolism. It offers predictive insights, troubleshooting for common experimental hurdles, and detailed protocols to empower you to systematically elucidate its degradation pathways.

Section 1: FAQs - Predicting Potential Degradation Pathways

This section addresses the initial questions researchers may have when approaching the stability assessment of a new chemical entity like this compound.

Q1: What are the most likely sites of degradation on the this compound molecule?

A1: To predict degradation, we must analyze the molecule's functional groups and structural motifs. The key labile sites are the sulfonamide linkage and the aliphatic ring systems.

  • Sulfonamide Group: The bond between the sulfur and the pyrrolidine nitrogen (S-N bond) is a primary candidate for hydrolytic cleavage. While sulfonamides are generally quite stable, this bond can be cleaved under forced conditions (e.g., strong acid/base) or through catalysis.[1][2]

  • Bipiperidine Rings: These saturated heterocyclic rings are susceptible to metabolic oxidation. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are known to metabolize piperidine moieties.[3] Common reactions include hydroxylation at various positions on the rings and N-dealkylation, though the latter is less likely here as both nitrogens are secondary within a ring system.

  • Pyrrolidine Ring: Similar to the bipiperidine rings, the pyrrolidine ring can undergo enzymatic hydroxylation.[4][5]

Q2: What are the primary abiotic degradation pathways I should investigate?

A2: Abiotic degradation refers to degradation that occurs without biological catalysts. For this molecule, you should prioritize investigating hydrolysis, photolysis, and oxidation.

  • Hydrolysis: This is the most common abiotic pathway.[1] It involves the cleavage of chemical bonds by water. For this compound, the primary hydrolytic event would be the cleavage of the S-N bond, yielding 4,4'-bipiperidine and pyrrolidine-1-sulfonic acid. The rate of hydrolysis is often pH-dependent.[6][7]

  • Photolysis: Many drug molecules, including sulfonamides, can degrade upon exposure to light, particularly UV radiation.[8][9][10] This process can generate radical species, leading to a complex mixture of degradation products. Experiments should be conducted under controlled UV and visible light conditions.

  • Oxidation: The piperidine and pyrrolidine nitrogens, as well as adjacent carbons, can be susceptible to oxidation. This can be tested using an oxidizing agent like hydrogen peroxide (H₂O₂).[7]

Q3: What are the likely metabolic (biotic) degradation pathways?

A3: Metabolic degradation involves enzymatic processes that occur in vivo. The primary routes for a molecule like this involve Phase I oxidation reactions catalyzed by CYP enzymes in the liver.

  • Hydroxylation: This is a major metabolic route. CYP enzymes, such as CYP3A4 and CYP2D6, can introduce hydroxyl (-OH) groups onto the carbon atoms of the bipiperidine and pyrrolidine rings.[3][4] This increases the molecule's polarity, facilitating excretion.

  • N-Oxidation: While less common for secondary amines within a ring, the formation of N-oxides is a possible metabolic pathway.

  • Phase II Conjugation: If Phase I metabolites (e.g., hydroxylated products) are formed, they can subsequently undergo Phase II conjugation reactions, such as glucuronidation, to further increase water solubility for elimination.[11]

Section 2: Troubleshooting Guide - Experimental Design & Execution

This section provides practical advice and protocols for setting up and troubleshooting key experiments.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.

Q4: How do I set up a forced degradation study to assess hydrolytic stability?

A4: A robust hydrolytic study involves testing the compound's stability in acidic, basic, and neutral conditions.

Causality: By subjecting the molecule to pH extremes, you accelerate degradation pathways that may occur over long-term storage. This helps identify the most likely degradants and understand the pH range where the compound is most stable.[7] A typical setup is outlined in the table below.

Condition Reagent Temperature Time Points (Example) Rationale
Acidic0.1 M HCl60 °C2, 8, 24, 48 hoursTo promote acid-catalyzed hydrolysis, primarily of the sulfonamide bond.
Basic0.1 M NaOH60 °C2, 8, 24, 48 hoursTo promote base-catalyzed hydrolysis. Some sulfonamides show increased degradation in alkaline conditions.[12]
NeutralPurified Water60 °C2, 8, 24, 48 hoursServes as a control and assesses stability under neutral pH.
ControlNo Stress4 °CInitial (T=0)To establish the initial purity and concentration.

A detailed protocol can be found in Appendix A: Protocol 2.

Q5: My compound shows little degradation under standard hydrolytic conditions. What's next?

A5: This is not uncommon, as sulfonamides can be very stable.[1][6] If you observe less than 5-10% degradation, you can employ more aggressive conditions to force degradation.

  • Increase Temperature: Raise the temperature in increments (e.g., to 80 °C), but be cautious of introducing purely thermal degradation not relevant to shelf-life stability.

  • Increase Acid/Base Concentration: Move to 1 M HCl or 1 M NaOH.

  • Introduce a Catalyst: In some cases, metal ions can catalyze hydrolysis.[2] However, this moves beyond standard forced degradation and into mechanistic investigation.

Q6: How should I design a photostability study?

A6: Photostability testing assesses the impact of light on the drug substance. The experimental design must include both the drug substance and a control to differentiate between light-induced and thermal degradation.

Protocol Snapshot:

  • Prepare two solutions of your compound in a stable solvent (e.g., acetonitrile/water).

  • Wrap one sample completely in aluminum foil (this is your "dark" control).

  • Place both samples in a photostability chamber that provides controlled UV and visible light exposure (ICH Q1B guidelines).

  • Analyze samples at appropriate time intervals. Any new peaks in the exposed sample not present in the dark control are potential photodegradants.

Q7: What are the best practices for conducting oxidative stress testing?

A7: Oxidative stress testing typically uses hydrogen peroxide (H₂O₂).

Causality: H₂O₂ mimics potential oxidative conditions the drug might encounter during manufacturing or storage. It is effective at generating oxidative degradants like N-oxides or hydroxylated products.[7]

  • Concentration: Start with a low concentration of H₂O₂ (e.g., 3%). If no degradation is observed, you can increase it, but excessively high concentrations may lead to unrealistic reaction pathways.

  • Quenching: Be aware that residual H₂O₂ can interfere with some HPLC columns and analyses. It may be necessary to quench the reaction before injection (e.g., with sodium bisulfite).

Metabolic Stability Studies
Q8: How can I perform an in vitro metabolic stability assay using liver microsomes?

A8: This is the gold standard for early-stage assessment of metabolic clearance. The assay measures the rate at which your compound is metabolized by the major drug-metabolizing enzymes.

Workflow:

  • Incubation: The compound is incubated with liver microsomes (human or animal) and a critical cofactor, NADPH, which initiates the CYP450 catalytic cycle.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 min).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

A detailed protocol is provided in Appendix A: Protocol 3.

Q9: I'm not seeing any metabolism in my microsomal assay. What are common troubleshooting steps?

A9:

  • Check Cofactor Viability: NADPH is unstable in solution. Ensure it is freshly prepared and kept on ice. Run a positive control compound with a known high clearance (e.g., Verapamil, Testosterone) to confirm that the system is active.

  • Assess Microsomal Activity: Ensure the microsomes have been stored correctly (at -80 °C) and have not undergone multiple freeze-thaw cycles.

  • Solubility Issues: Poor aqueous solubility can lead to artificially low metabolism. Ensure your compound is fully dissolved in the incubation buffer. The concentration of organic solvent (like DMSO or Acetonitrile) used to dissolve the compound should typically be less than 1%.

  • Non-CYP Metabolism: Your compound might be metabolized by non-CYP enzymes not present or active in the microsomal preparation (e.g., Aldehyde Oxidase, FMOs). Consider running parallel assays with hepatocytes or S9 fraction, which contain a broader range of enzymes.

Section 3: Data Interpretation & Pathway Elucidation
Q11: How do I interpret the mass spectrometry (MS) data to identify degradation products?

A11: Your strategy should be based on predicting the mass-to-charge ratio (m/z) of likely degradants.

  • Calculate Parent m/z: First, determine the exact mass of your parent compound and its expected m/z in the mass spectrometer (e.g., [M+H]⁺).

  • Predict Degradant Masses: Based on the likely pathways, predict the m/z of the products.

    • Hydrolysis (S-N cleavage): Look for the m/z of 4,4'-bipiperidine.

    • Oxidation/Hydroxylation: Look for peaks corresponding to [M+16+H]⁺ (addition of one oxygen atom).

    • Double Oxidation: Look for [M+32+H]⁺.

  • Use High-Resolution MS: Accurate mass data allows you to predict the elemental composition of a degradant, significantly increasing confidence in your identification.

  • Tandem MS (MS/MS): Fragment the parent compound and the potential degradant ions. A shared fragmentation pattern strongly suggests a structural relationship.

Table 1: Predicted Degradation Products and their m/z Values

(Note: Assuming electrospray ionization in positive mode, [M+H]⁺)

Modification Description Mass Change Predicted m/z Potential Pathway
Parent CompoundThis compound+0329.21 (C₁₅H₂₈N₂O₂S)-
DP-1Hydroxylation+16345.21Metabolic (CYP450)
DP-2Double Hydroxylation+32361.20Metabolic (CYP450)
DP-3S-N Bond Cleavage-169.17 (4,4'-bipiperidine)Hydrolysis
Visualizations
Diagram 1: Predicted Abiotic Degradation Pathways ```dot

Abiotic_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 1-(Pyrrolidin-1-ylsulfonyl)- 4,4'-bipiperidine (m/z 329.21) Hydrolysis_Product 4,4'-Bipiperidine (m/z 169.17) Parent->Hydrolysis_Product H₂O (Acid/Base) Oxidation_Product Oxidized Parent (e.g., N-Oxide) (m/z 345.21) Parent->Oxidation_Product [O]

Caption: Predicted Phase I metabolic pathways via CYP450-mediated oxidation.

Diagram 3: General Workflow for Degradation Study

Workflow start Compound Synthesis & Characterization stress Forced Degradation Studies (Acid, Base, Peroxide, Light) start->stress metabolism In Vitro Metabolism (Microsomes, Hepatocytes) start->metabolism analysis LC-MS/MS Analysis (Parent Disappearance, Degradant Formation) stress->analysis metabolism->analysis identification Structure Elucidation (High-Res MS, MS/MS) analysis->identification pathway Construct Degradation Pathway Map identification->pathway

Sources

Troubleshooting low reactivity of "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered when working with this compound. The following troubleshooting guides and FAQs are structured to address specific issues you might face during your experiments, providing not just solutions but also the underlying chemical principles.

Introduction to this compound

This compound is a unique molecule featuring a sulfonamide linkage between a pyrrolidine and a 4,4'-bipiperidine moiety. The pyrrolidine ring is a common scaffold in drug discovery, valued for its ability to explore pharmacophore space effectively due to its three-dimensional structure[1]. Similarly, the piperidine and bipiperidine motifs are prevalent in biologically active compounds[2][3][4][5]. The sulfonamide group itself is a cornerstone of many therapeutic agents. The reactivity of this compound is primarily dictated by the characteristics of the sulfonamide group and the basicity of the secondary amine on the second piperidine ring.

This guide will focus on troubleshooting the reactivity of the secondary amine of the bipiperidine moiety, a common site for further functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing very low to no conversion in my reaction where the secondary amine of the bipiperidine is supposed to act as a nucleophile. What are the likely causes?

A1: Low reactivity of the secondary amine in "this compound" can stem from several factors. The primary suspects are steric hindrance, the electronic nature of the sulfonamide group, and potential protonation of the amine.

  • Steric Hindrance: The 4,4'-bipiperidine structure is sterically demanding. The bulky nature of the rest of the molecule can physically block the approach of electrophiles to the secondary amine's lone pair of electrons.

  • Electronic Effects: While the sulfonamide group is somewhat remote from the secondary amine, it is an electron-withdrawing group. This can have a modest, long-range effect on the basicity and nucleophilicity of the secondary amine, making it less reactive than a simple alkylamine.

  • Protonation: The secondary amine is basic and can be easily protonated by any acidic species in the reaction mixture, including trace amounts of water or acidic byproducts. The resulting ammonium salt is not nucleophilic.

Troubleshooting Guide: Low Nucleophilic Reactivity

This section provides a systematic approach to diagnosing and resolving low reactivity issues.

Initial Checks & Reagent Quality

Before modifying reaction conditions, it is crucial to verify the quality of your starting materials and the reaction setup.

Table 1: Initial Troubleshooting Checklist

ParameterCheckRationale
Reagent Purity Verify the purity of "this compound" via NMR or LC-MS.Impurities can interfere with the reaction.
Solvent Anhydrous? Use freshly dried, anhydrous solvents.Water can protonate the amine and react with sensitive electrophiles.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevents reaction with atmospheric moisture and CO2, which can form a carbamate with the amine.
Electrophile Quality Ensure the electrophile is pure and reactive.Degradation of the electrophile will lead to low conversion.
Workflow for Optimizing Reaction Conditions

If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary. The following workflow is recommended:

G cluster_0 Troubleshooting Workflow A Low Conversion Observed B Increase Reaction Temperature A->B Sluggish Reaction? C Add a Non-Nucleophilic Base B->C No Improvement? D Change Solvent C->D Still Low Yield? E Consider a More Reactive Electrophile D->E No Progress? F Successful Reaction E->F Optimization Complete

Caption: Systematic workflow for troubleshooting low reactivity.

Detailed Experimental Protocols

Protocol 1: General Procedure for Enhancing Nucleophilicity with a Base

This protocol is designed for a generic acylation reaction where low reactivity is observed.

  • Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add "this compound" (1.0 equivalent).

  • Solvent and Base: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the starting material. Add a non-nucleophilic organic base such as triethylamine (TEA, 1.5 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents). Stir the solution for 10 minutes at room temperature.

    • Causality: The added base will scavenge any trace acidic impurities and neutralize any acidic byproducts (e.g., HCl from an acyl chloride), preventing the protonation of the nucleophilic secondary amine.

  • Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Slowly add the electrophile (e.g., an acyl chloride, 1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q2: My sulfonamide group appears to be cleaving under my reaction conditions. How can I prevent this?

A2: The S-N bond in sulfonamides is generally stable; however, it can be susceptible to cleavage under harsh acidic or basic conditions, or in the presence of certain nucleophiles, although this is less common under typical synthetic conditions.[6][7][8] Most sulfonamides are hydrolytically stable at neutral and alkaline pH (pH 7 and 9).[6][9] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis.

G cluster_1 Sulfonamide Stability A Sulfonamide B Strong Acid/Base High Temperature A->B Harsh Conditions C Cleavage Products: Bipiperidine & Pyrrolidine Sulfonic Acid B->C Hydrolysis

Caption: Factors leading to sulfonamide bond cleavage.

Protocol 2: Mitigating Sulfonamide Cleavage
  • pH Control: Buffer your reaction mixture if possible, or use milder reagents. Avoid strong acids like concentrated HCl or H2SO4 and strong bases like NaOH or KOH, especially at temperatures above room temperature.

  • Temperature Management: If heating is necessary, use the lowest effective temperature and monitor the reaction closely to minimize reaction time.

  • Choice of Reagents: Opt for reagents that are less likely to promote hydrolysis. For example, when using a base, a hindered organic base like 2,6-lutidine might be preferable to a stronger, more nucleophilic one.

Q3: I am having trouble purifying my final product. It seems to be very polar. What can I do?

A3: The presence of two basic nitrogen atoms in your final product (the newly formed tertiary amine and the pyrrolidine nitrogen) can make it quite polar and prone to streaking on silica gel chromatography.

Protocol 3: Purification of Basic Bipiperidine Derivatives
  • Modified Silica Gel Chromatography:

    • Method A (Base Additive): Prepare the silica gel slurry and the eluent with a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic silanol groups on the silica surface, preventing the basic product from sticking and streaking.

    • Method B (Alternative Stationary Phase): Consider using a different stationary phase, such as alumina (basic or neutral), which is better suited for the purification of basic compounds.

  • Acid-Base Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or DCM.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with the organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO3) until the pH is >10.

    • Extract your now-neutral product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the purified product.

  • Crystallization/Trituration: If the product is a solid, attempt crystallization or trituration from an appropriate solvent system to purify it.

By systematically addressing these potential issues, you can enhance the reactivity and successful application of "this compound" in your research.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. Available at: [Link]

  • Brown, R. S., & King, J. F. (1990). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (19), 1357-1358. Available at: [Link]

  • Globe Thesis. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Available at: [Link]

  • Request PDF. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]

  • Petala, E., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(23), 17336-17346. Available at: [Link]

  • PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (n.d.). What is the use of sulfonyl chloride?. Retrieved from [Link]

  • Khan, M. A., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Retrieved from [Link].

  • Zhang, X., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(16), 11428-11446. Available at: [Link]

  • Vitaku, E., et al. (2014). Pyrrolidine: a versatile scaffold in drug discovery. Molecular Diversity, 18(2), 423-441. Available at: [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Sulfonamide Allergies. PubMed Central. Available at: [Link]

  • ACS Publications. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and unexpected reactivity of iron tris(bipyridine) complexes with poly(ethylene glycol) macroligands. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Sciencemadness Discussion Board. (n.d.). Sulfonamide hydrolysis. Retrieved from [Link]

Sources

Removal of impurities from "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine." This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure scientific integrity and practical utility.

I. Troubleshooting Guide: Common Impurities and Removal Strategies

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering explanations for their occurrence and proven methods for their removal.

Question 1: My final product shows the presence of unreacted 4,4'-bipiperidine. How can I remove this impurity?

Root Cause Analysis: The presence of unreacted 4,4'-bipiperidine indicates an incomplete reaction. This can be due to several factors, including insufficient stoichiometry of the pyrrolidine-1-sulfonyl chloride, inadequate reaction time, or the presence of moisture which can hydrolyze the sulfonyl chloride.

Recommended Solutions:

  • Aqueous Acid Wash (Extraction): A primary and effective method is to perform an acidic wash. 4,4'-bipiperidine, being a basic compound with two secondary amine groups, will be protonated in an acidic solution, forming a water-soluble salt. The desired product, a sulfonamide, is significantly less basic and will remain in the organic layer.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride).

      • Separate the aqueous layer.

      • Repeat the wash if necessary, monitoring the removal of the impurity by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: If the acidic wash is not sufficiently effective or if other non-basic impurities are present, silica gel column chromatography is a reliable purification method. The difference in polarity between the more polar 4,4'-bipiperidine and the less polar product allows for effective separation.

    • Typical Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The optimal solvent system should be determined by TLC analysis.

Question 2: I've identified an impurity with a higher molecular weight, possibly a di-sulfonated bipiperidine. What is the best way to remove it?

Root Cause Analysis: The formation of a di-sulfonated impurity, where both piperidine nitrogens have reacted with pyrrolidine-1-sulfonyl chloride, can occur if an excess of the sulfonylating agent is used or if the reaction conditions favor multiple substitutions.

Recommended Solutions:

  • Crystallization: This is often the most efficient method for removing impurities that have significantly different solubility profiles from the desired product. The di-sulfonated product is generally less polar and may have different crystalline properties.

    • Solvent Selection: Experiment with various solvent systems to find one in which the desired product has moderate solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution or crystallizes out separately. Common solvents for crystallization of piperidine derivatives include ethanol, isopropanol, acetonitrile, or mixtures with water.[1]

  • Preparative HPLC: For high-purity requirements or when crystallization is challenging, preparative reverse-phase HPLC can be employed.[2] This technique separates compounds based on their hydrophobicity.

    • Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile or methanol in water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Question 3: My reaction is generating colored impurities. What are they and how can I get rid of them?

Root Cause Analysis: Colored impurities can arise from the decomposition of reagents, particularly the sulfonyl chloride, or from side reactions. Thermal instability of the sulfonyl chloride can lead to the formation of colored byproducts.[3]

Recommended Solutions:

  • Activated Carbon (Charcoal) Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude product in a suitable solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight).

      • Heat the mixture gently with stirring for a short period (15-30 minutes).

      • Filter the hot solution through a pad of celite to remove the carbon.

      • Proceed with crystallization or another purification step.

  • Silica Gel Plug Filtration: For less intense coloration, passing a solution of the crude product through a short column (plug) of silica gel can effectively adsorb the colored impurities.

Workflow for Impurity Removal Decision Making

Caption: Decision tree for selecting the appropriate purification method.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected starting materials and potential impurities from them?

The primary starting materials are 4,4'-bipiperidine and pyrrolidine-1-sulfonyl chloride. Impurities in these starting materials can carry through the reaction.[3] It is crucial to ensure the purity of your starting materials before beginning the synthesis.

Starting MaterialPotential ImpuritiesImpact on Reaction
4,4'-Bipiperidine Residual solvents from synthesis, oxidized byproducts.Can interfere with the reaction and introduce new impurities.
Pyrrolidine-1-sulfonyl chloride Pyrrolidine hydrochloride, hydrolyzed sulfonyl chloride (sulfonic acid).Reduces the effective concentration of the reagent, leading to incomplete reactions.
Q2: Which analytical techniques are best for monitoring the purity of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and robust method for quantifying purity and detecting impurities.[4] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with formic acid or ammonium acetate as a modifier) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, which aids in their structural elucidation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the desired product and characterize impurities if they are present in sufficient quantities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for scouting appropriate solvent systems for column chromatography.[4]

Q3: What are the ideal storage conditions for this compound?

Like many sulfonamides and piperidine-containing compounds, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q4: Can I use a different base in the synthesis reaction?

Yes, while a tertiary amine base like triethylamine or diisopropylethylamine is commonly used to neutralize the HCl generated during the reaction, other bases can be employed.[3] The choice of base can influence the reaction rate and impurity profile. For less reactive amines, a stronger, non-nucleophilic base might be necessary.[3] It is important to ensure the base is anhydrous to prevent hydrolysis of the sulfonyl chloride.

III. Experimental Protocols

Detailed Protocol for Aqueous Acid Wash

This protocol provides a step-by-step method for the removal of basic impurities, such as unreacted 4,4'-bipiperidine.

  • Dissolution: Dissolve the crude reaction mixture or isolated solid in a suitable water-immiscible organic solvent (e.g., 5-10 volumes of dichloromethane or ethyl acetate).

  • First Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer contains the desired product, and the aqueous layer contains the protonated basic impurities.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Second Acidic Wash (Optional): Repeat steps 2-5 if TLC or HPLC analysis of the organic layer indicates the persistence of the basic impurity.

  • Neutralization: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove any remaining water-soluble components.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

General Protocol for Recrystallization

This protocol outlines a general procedure for purifying the final product by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

IV. References

  • Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link]

Sources

Technical Support Center: Advanced Sulfonylation Strategies for 4,4'-Bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonylation of 4,4'-bipiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The sulfonamide functional group is a cornerstone in modern drug discovery, valued for its ability to act as a stable hydrogen bond donor and acceptor, and as a bioisostere for carboxylic acids.[1] The 4,4'-bipiperidine core, with its two secondary amine functionalities, presents unique challenges and opportunities in sulfonamide synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of its derivatization.

Troubleshooting Guide: Common Issues in 4,4'-Bipiperidine Sulfonylation

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

A1: Low yields in the sulfonylation of 4,4'-bipiperidine can be attributed to several factors, often related to the reagents and reaction conditions.

  • Hydrolysis of the Sulfonylating Agent: Sulfonyl chlorides, the most common sulfonylating agents, are highly susceptible to moisture.[2][3] Exposure to atmospheric humidity or residual water in your solvent will convert the reactive sulfonyl chloride into an unreactive sulfonic acid, halting your reaction.

    • Solution: Always use freshly opened or properly stored sulfonyl chlorides under an inert atmosphere (e.g., in a desiccator or glovebox). Ensure all glassware is oven-dried, and use anhydrous solvents.[2] Running the reaction under a nitrogen or argon atmosphere is highly recommended.[2]

  • Inappropriate Base or Solvent: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct generated during the reaction but should not compete with the amine nucleophile.[2]

    • Solution: Non-nucleophilic organic bases like pyridine or triethylamine (TEA) are standard choices.[2][4][5] For less reactive systems, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[3] The solvent should be aprotic and capable of dissolving your reactants; dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[3][4]

  • Low Nucleophilicity of the Amine: While 4,4'-bipiperidine is a reasonably good nucleophile, steric hindrance or electron-withdrawing groups elsewhere on a more complex derivative can reduce its reactivity.

    • Solution: For less reactive amines, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO.[3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive intermediate with the sulfonyl chloride.[4][6][7]

Q2: My TLC/LC-MS analysis shows a significant byproduct. What is the likely culprit?

A2: With a substrate like 4,4'-bipiperidine, which has two reactive secondary amine sites, the most common byproduct is the di-sulfonylated species.

  • Di-sulfonylation: This occurs when both nitrogen atoms of the bipiperidine moiety react with the sulfonylating agent. This is especially prevalent if you are targeting a mono-sulfonylated product but use an excess of the sulfonylating agent or run the reaction for an extended period at elevated temperatures.

    • Solution for Mono-sulfonylation:

      • Control Stoichiometry: Use a slight excess of the 4,4'-bipiperidine (e.g., 1.1 to 1.5 equivalents) relative to the sulfonylating agent to favor the mono-adduct.

      • Slow Addition: Add the sulfonylating agent dropwise as a solution to the reaction mixture at a reduced temperature (e.g., 0 °C).[4] This keeps the instantaneous concentration of the electrophile low, favoring reaction at a single site.

      • Use of a Protecting Group: For precise control, one of the piperidine nitrogens can be protected (e.g., with a Boc group), followed by sulfonylation of the free amine and subsequent deprotection.

Q3: I am using a sulfonyl chloride alternative, like a sulfonyl fluoride, and the reaction is very sluggish. Why is this happening?

A3: Sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts.[8] This can be an advantage for stability but may require more forcing conditions to achieve a reaction.

  • Lower Reactivity: The S-F bond is stronger than the S-Cl bond, making sulfonyl fluorides less electrophilic.

    • Solution: While they may fail where sulfonyl chlorides succeed with highly functionalized or sensitive molecules[9], for standard amines, you may need to increase the reaction temperature, extend the reaction time, or use a more potent catalyst. Calcium triflimide (Ca(NTf₂)₂) in combination with DABCO has been shown to activate sulfonyl fluorides for reaction with amines at room temperature.[10]

Frequently Asked Questions (FAQs)

Q: What are the main alternatives to sulfonyl chlorides for sulfonating 4,4'-bipiperidine?

A: Several alternatives exist, each with specific advantages:

Sulfonylating AgentCharacteristics & Use Cases
Sulfonyl Fluorides More stable to moisture and chromatography than sulfonyl chlorides.[8] Excellent for parallel synthesis and when working with amines that have other sensitive functional groups.[9] Their reactivity can be tuned, and they are key reagents in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[8]
Thiosulfonates Stable, non-toxic alternatives to sulfonyl chlorides.[10] They can be used in copper-catalyzed reactions to form sulfonamides, often under mild conditions.[8][11]
DABSO (DABCO bis(sulfur dioxide)) A stable, solid surrogate for gaseous sulfur dioxide (SO₂).[8] It is used in palladium-catalyzed or copper-catalyzed reactions to convert aryl halides or boronic acids into sulfonamides in a one-pot process.[1][8]
In-situ Generated Sulfonyl Chlorides Generated from thiols or disulfides via oxidative chlorination using reagents like sodium dichloroisocyanurate (NaDCC).[12] This avoids handling and storing potentially unstable sulfonyl chlorides.
2,4,6-Trichlorophenyl Chlorosulfate (TCPC) A bench-stable reagent that reacts with organozinc compounds to generate sulfonyl chloride intermediates in situ, which can then be coupled with amines.[13]

Q: How do I select the optimal base for my sulfonylation reaction?

A: The choice of base is critical for success. Here is a general guide:

  • Tertiary Amines (e.g., Triethylamine, DIPEA): These are the most common choices. They are non-nucleophilic and effectively scavenge the HCl byproduct.[4]

  • Pyridine: Often used as both a base and a solvent. It is less basic than triethylamine but can also act as a nucleophilic catalyst.[2][5]

  • Aqueous Base (e.g., NaOH): While possible under Schotten-Baumann conditions, using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride.[2] This is generally not recommended for sensitive or small-scale syntheses but has been shown to give high yields with certain hydrophobic amines.[14][15]

Q: What is a standard procedure for work-up and purification of a sulfonylated 4,4'-bipiperidine?

A: A typical aqueous work-up is usually effective.

  • Quench the Reaction: Slowly add water or a saturated aqueous solution of NH₄Cl to the reaction mixture to quench any remaining sulfonylating agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, then with a mild base (e.g., saturated NaHCO₃) to remove any acidic byproducts, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[2]

Visualized Workflows and Decision Making

Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagent Check Reagent Quality Is Sulfonylating Agent Fresh? Stored under inert conditions? start->check_reagent Start Here check_reagent->start Replace Reagent check_conditions Review Reaction Conditions Anhydrous Solvent? Inert Atmosphere? check_reagent->check_conditions Reagent OK check_conditions->start Dry System optimize_base Optimize Base Is base non-nucleophilic? Is stoichiometry correct (1.1-1.5 eq)? check_conditions->optimize_base Conditions OK optimize_base->start Change Base optimize_temp Adjust Temperature/Catalyst Increase temperature? Add catalytic DMAP? optimize_base->optimize_temp Base OK success Yield Improved optimize_temp->success Optimization Works

Caption: A workflow for troubleshooting low sulfonylation yields.

Selecting a Sulfonylating Agent

Caption: Decision tree for selecting a suitable sulfonylating agent.

Experimental Protocols

Protocol 1: General Mono-Sulfonylation using p-Toluenesulfonyl Chloride (TsCl)

This protocol is a standard starting point for the mono-sulfonylation of 4,4'-bipiperidine.

Materials:

  • 4,4'-Bipiperidine (1.1 mmol, 1.1 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.0 mmol, 1.0 eq)

  • Triethylamine (TEA) (1.5 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) (~0.1 M concentration)

  • Oven-dried glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4,4'-bipiperidine (1.1 mmol) and anhydrous DCM.

  • Stir the solution until the amine is fully dissolved.

  • Add triethylamine (1.5 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 mmol) in a small amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump or dropping funnel.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.

  • Upon completion, proceed with the aqueous work-up and purification as described in the FAQ section.

Protocol 2: Copper-Catalyzed Sulfonylation using a Thiosulfonate

This protocol provides a milder alternative to using sulfonyl chlorides.[11]

Materials:

  • 4,4'-Bipiperidine (1.0 mmol, 1.0 eq)

  • Aromatic or Aliphatic Thiosulfonate (1.2 mmol, 1.2 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Oven-dried glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the thiosulfonate (1.2 mmol), 4,4'-bipiperidine (1.0 mmol), CuI (0.1 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper catalyst and base.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • ACS Publications. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science.
  • ResearchGate. (n.d.). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent.
  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • BenchChem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
  • ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters.
  • Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • BenchChem. (n.d.). A Comparative Guide to Sulfonylating Agents for Amine Reactions.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
  • NIH. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
  • NIH. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.

Sources

Technical Support Center: Scalable Synthesis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated resource for researchers and drug development professionals engaged in the scalable synthesis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to facilitate a robust, efficient, and scalable manufacturing process.

Overview of the Synthetic Strategy

The synthesis of this compound is primarily achieved through a convergent synthesis pathway. This involves the preparation of two key intermediates, 4,4'-bipiperidine and pyrrolidin-1-sulfonyl chloride , followed by their coupling to form the final sulfonamide product. The efficiency of this final step is critical for the overall yield and purity on a larger scale.

The core reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the secondary amine of the 4,4'-bipiperidine.[1][2] A non-nucleophilic base is essential to neutralize the hydrochloric acid generated during the reaction.[1][3]

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling Reaction Pyrrolidine Pyrrolidine Pyr_SO2Cl Pyrrolidin-1-sulfonyl chloride Pyrrolidine->Pyr_SO2Cl Sulfonylation SO2Cl2 Sulfuryl Chloride SO2Cl2->Pyr_SO2Cl Final_Product 1-(Pyrrolidin-1-ylsulfonyl) -4,4'-bipiperidine Pyr_SO2Cl->Final_Product Sulfonamide Formation Pyridine_deriv Pyridine / Piperidone Precursors Bipiperidine 4,4'-bipiperidine Pyridine_deriv->Bipiperidine Dimerization / Hydrogenation Bipiperidine->Final_Product Base Base (e.g., Triethylamine) Base->Final_Product

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthetic strategy and reaction parameters.

Q1: What is the mechanism of the final sulfonamide formation step?

A1: The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the 4,4'-bipiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of pyrrolidin-1-sulfonyl chloride. The chloride ion is displaced as a leaving group. The concurrently generated hydrochloric acid (HCl) is neutralized by a base, such as triethylamine or pyridine, to drive the reaction to completion.[1][2]

G Amine 4,4'-Bipiperidine (R₂NH) TransitionState Transition State Amine->TransitionState Nucleophilic Attack SulfonylCl Pyrrolidin-1-sulfonyl chloride (R'-SO₂Cl) SulfonylCl->TransitionState Product Sulfonamide (R'-SO₂NR₂) TransitionState->Product Cl⁻ leaves HCl HCl TransitionState->HCl Salt Salt (e.g., Et₃N·HCl) HCl->Salt Base Base (e.g., Et₃N) Base->Salt Neutralization

Caption: Mechanism of sulfonamide bond formation.

Q2: Why are anhydrous conditions so critical for this reaction?

A2: Sulfonyl chlorides are highly reactive and extremely sensitive to moisture.[4] Water can act as a competing nucleophile, hydrolyzing the pyrrolidin-1-sulfonyl chloride to its corresponding and unreactive sulfonic acid.[3] This hydrolysis not only consumes the starting material, reducing the potential yield, but the resulting sulfonic acid can also complicate the purification process. Therefore, using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is imperative for success, especially at scale.[3][4]

Q3: What is the best choice of base and solvent for the coupling reaction?

A3:

  • Base: A non-nucleophilic organic base is ideal. Triethylamine (TEA) and pyridine are commonly used.[1][3] They effectively scavenge the HCl byproduct without competing with the 4,4'-bipiperidine nucleophile. A slight excess (1.1-1.5 equivalents) is typically recommended to ensure complete neutralization.[4]

  • Solvent: The solvent should be inert and capable of dissolving the reactants. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices. DCM is often preferred for its ease of removal and good solubility profile for a wide range of reactants. Ensure the solvent is thoroughly dried before use.

Q4: Are there any specific safety concerns when scaling up this synthesis?

A4: Yes. The synthesis of the pyrrolidin-1-sulfonyl chloride intermediate often involves highly reactive and corrosive reagents like sulfuryl chloride or chlorosulfonic acid. These reactions can be exothermic and require careful temperature control.[] Additionally, 4,4'-bipiperidine can be corrosive and cause skin burns.[6] A thorough risk assessment should be conducted before any scale-up operation, with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, temperature probes, controlled addition funnels) in place.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Symptom / Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Hydrolysis of Sulfonyl Chloride: Reagent degradation due to moisture.[3][4] 2. Poor Quality Starting Materials: Impurities in 4,4'-bipiperidine or degraded sulfonyl chloride. 3. Incorrect Stoichiometry: Insufficient base or incorrect molar ratios of reactants.[4]1. Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert (N₂ or Ar) atmosphere. 2. Verify the purity of starting materials via NMR or LC-MS. Use freshly opened or purified reagents. 3. Double-check all calculations. Use 1.0-1.05 eq. of the amine and 1.1-1.5 eq. of the base relative to the sulfonyl chloride.
Multiple Spots on TLC / Impure Product 1. Incomplete Reaction: Reaction was not allowed to run to completion. 2. Presence of Sulfonic Acid: Hydrolysis of the sulfonyl chloride starting material.[3] 3. Side Reactions: The base may be reacting, or di-substitution on the second piperidine nitrogen could occur (less common).1. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed. 2. Implement a basic aqueous wash (e.g., with NaHCO₃ solution) during workup to remove the acidic impurity. 3. Add the amine solution slowly to the sulfonyl chloride solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side products.
Difficulty with Product Isolation/Purification 1. Product is too soluble: The product may not precipitate or crystallize easily from the chosen solvent. 2. Oily Product: The presence of residual solvent or impurities can prevent crystallization. 3. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction.1. If recrystallization fails, consider purification by column chromatography on silica gel. 2. Ensure the product is thoroughly dried under high vacuum. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. 3. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite if necessary.
Scalability Problems 1. Poor Heat Dissipation: The sulfonylation reaction is exothermic, leading to side reactions at a large scale.[] 2. Precursor Availability: Sourcing or synthesizing large quantities of 4,4'-bipiperidine can be a bottleneck.[7]1. Use a jacketed reactor with controlled cooling. Perform a slow, subsurface addition of the limiting reagent to manage the exotherm. 2. Secure a reliable supplier or develop a robust, scalable in-house synthesis for 4,4'-bipiperidine. The method described in patent CN1583742A may be suitable for industrial production.[7]

Recommended Experimental Protocol (Lab Scale)

This protocol details the final coupling step for the synthesis of this compound.

Materials:

  • 4,4'-bipiperidine (1.0 eq)

  • Pyrrolidin-1-sulfonyl chloride (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen, dissolve 4,4'-bipiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve pyrrolidin-1-sulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, wash the organic layer sequentially with a 5% aqueous HCl solution, a saturated aqueous NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.[3]

References

  • Wikipedia. (2023). Sulfonamide. Retrieved from [Link]

  • Procter, D. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]

  • Toste, F. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • CN1583742A - Method for preparing 4-piperidyl piperidine. (2005). Google Patents.
  • Roy, R. R. (2021). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances.
  • AD-A249 205 - Piperidine Synthesis. (1992). Defense Technical Information Center. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Bipiperidine. National Institutes of Health. Retrieved from [Link]

Sources

Validation & Comparative

A Strategic Guide to Piperidine Building Blocks: Evaluating 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine Against Next-Generation Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Evolving Landscape of the Piperidine Scaffold

The piperidine ring is one of the most prolific saturated heterocycles in modern drug discovery, forming the structural core of over 70 FDA-approved therapeutics.[1] Its prevalence is a testament to its remarkable utility: the piperidine nitrogen provides a basic handle to modulate physicochemical properties like solubility, while the chair conformation of the six-membered ring offers a robust, three-dimensional (3D) framework for orienting substituents into protein binding pockets.[2][3]

However, the very success of simple piperidine motifs has driven medicinal chemists to "escape from flatland" by developing more sophisticated building blocks.[4] The goals are clear: to enhance target affinity and selectivity, improve metabolic stability, and unlock novel intellectual property. This guide provides a comparative analysis of several strategic classes of piperidine building blocks, centered on the specific derivative 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine . We will deconstruct this molecule to understand its inferred properties and compare it objectively with a common synthetic precursor and two classes of advanced, conformationally restricted analogues: spirocyclic and bridged piperidines.

The Building Blocks Under Review: A Spectrum of Complexity and Function

Our comparison focuses on four distinct building blocks, each representing a different strategic approach to drug design.

  • The Core Scaffold - 4,4'-Bipiperidine: A symmetrical, rigid, and linear building block offering two basic nitrogens. It serves as an excellent linker or a scaffold for dual functionalization.[5][6]

  • The Common Precursor - 1-Boc-4,4'-bipiperidine: This represents the standard, versatile intermediate where one nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, allowing for sequential and controlled functionalization of the two piperidine rings.

  • The Focus Molecule - this compound: An advanced derivative where one nitrogen is functionalized with a pyrrolidinylsulfonyl group. This modification dramatically alters the electronic and steric properties of the parent bipiperidine.[7]

  • The 3D Alternatives - Spirocyclic & Bridged Piperidines: These represent a modern class of piperidine bioisosteres, such as 2-azaspiro[3.3]heptanes and 2-azabicyclo[2.2.1]heptanes (a nortropane isomer). They enforce rigid, defined 3D conformations to improve binding affinity and often enhance metabolic stability.[4][8]

Visualizing the Structural Diversity

The fundamental difference between these building blocks lies in their three-dimensional shape and the vectors they project for further substitution.

cluster_0 Linear Scaffolds cluster_1 Conformationally Restricted Scaffolds cluster_2 A 4,4'-Bipiperidine (Rigid Linker) B 1-(Pyrrolidin-1-ylsulfonyl)- 4,4'-bipiperidine (Asymmetric, Polar) A->B N-Sulfonylation C Spirocyclic Piperidine (Globular, 3D) A->C D Bridged Piperidine (Rigid, V-Shaped) A->D Alternative Strategy legend Key Design Strategies Linear Linear Elongation Restricted 3D-Conformational Constraint

Caption: Comparison of linear vs. conformationally restricted piperidine scaffolds.

Comparative Analysis: Performance and Physicochemical Properties

The choice of building block profoundly impacts a molecule's drug-like properties. Here, we compare the expected characteristics of our selected scaffolds. The data for this compound is inferred based on the known effects of N-sulfonylation.

Property1-Boc-4,4'-bipiperidineThis compoundSpirocyclic Piperidine (e.g., N-Boc-2-azaspiro[3.3]heptane)Bridged Piperidine (e.g., N-Boc-nortropane)
Primary Function Versatile intermediateAsymmetric linker, H-bond acceptor3D scaffold, piperidine isostereConformationally locked scaffold
Calculated LogP (cLogP) ~2.5 - 3.0~0.9 - 1.5~1.0 - 1.5~1.5 - 2.0
Basicity (pKa of free N-H) ~10-11 (Strongly Basic)~10-11 (Strongly Basic)~9-10 (Strongly Basic)~10-11 (Strongly Basic)
Key Feature Orthogonal protectionNon-basic N-sulfonyl groupHigh sp³ character, improved solubilityRigid, defined conformation
Hydrogen Bond Acceptors 2 (carbamate oxygens)2 (sulfonyl oxygens)2 (carbamate oxygens)2 (carbamate oxygens)
Hydrogen Bond Donors 1 (secondary amine)1 (secondary amine)1 (secondary amine)1 (secondary amine)
Metabolic Liability N-dealkylation, C-oxidationMore stable; sulfonyl group resists N-dealkylationReduced; spiro-center blocks metabolismReduced; rigid structure can hinder enzyme binding

Note: cLogP and pKa values are estimates based on parent structures and known substituent effects. Actual experimental values may vary.

Expertise & Experience: Decoding the "Why"
  • Basicity and the N-Sulfonyl Group: The most significant feature of This compound is the introduction of the sulfonyl group. A sulfonamide nitrogen is non-basic due to the powerful electron-withdrawing effect of the adjacent sulfonyl oxygens. This is a critical design choice. While the parent 4,4'-bipiperidine has two basic centers, our focus molecule has only one. This allows chemists to retain a basic nitrogen for salt formation and solubility while introducing a polar, hydrogen-bond-accepting sulfonamide group without adding a second ionization site, which can be undesirable for cell permeability and oral absorption.[9]

  • Lipophilicity and 3D Shape: High sp² character (flat rings) is often associated with poor solubility and high attrition rates in drug development. Increasing the fraction of sp³-hybridized carbons (Fsp³) generally improves physicochemical properties.[10] Spirocyclic and bridged systems excel here. Their inherent three-dimensionality disrupts planarity, which can reduce crystal packing energy and improve solubility.[4][8] The pyrrolidinylsulfonyl group on our focus molecule also serves to lower the lipophilicity (LogP) compared to a simple N-alkyl or N-Boc group.

  • Metabolic Stability: The piperidine ring is susceptible to metabolism, often via oxidation at the carbons alpha to the nitrogen.[11] The N-sulfonyl group in our focus molecule is generally more metabolically robust than many N-alkyl substituents.[12] Furthermore, the rigid architectures of spirocyclic and bridged piperidines can sterically shield susceptible positions from metabolic enzymes, enhancing the compound's half-life.[3][8]

Synthetic Utility and Experimental Protocols

The synthetic accessibility of a building block is a crucial consideration. While complex 3D scaffolds may offer superior properties, their synthesis can be more challenging.

Workflow for Building Block Incorporation

The general workflow involves preparing the desired piperidine core and then coupling it to the main molecule, often via N-alkylation, N-arylation, or amide bond formation.

cluster_0 Building Block Preparation cluster_1 Coupling to Core Scaffold A Piperidine Precursor (e.g., 4,4'-Bipiperidine) B Functionalization (e.g., N-Sulfonylation) A->B C Purified Building Block (e.g., Title Compound) B->C E Coupling Reaction (e.g., Buchwald-Hartwig) C->E Incorporate Building Block D Core Molecule (with Leaving Group) D->E F Final Compound E->F

Caption: General workflow for utilizing piperidine building blocks in synthesis.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-sulfonylation of a secondary amine, a foundational reaction for preparing the title compound.

Trustworthiness: This procedure is based on standard, well-established sulfonamide formation chemistry. The work-up is designed to effectively remove reagents and byproducts.

  • Materials:

    • 4,4'-Bipiperidine dihydrochloride

    • Pyrrolidine-1-sulfonyl chloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,4'-bipiperidine dihydrochloride (1.0 equiv) and suspend it in anhydrous DCM (10-20 mL per mmol of substrate).

    • Cool the suspension to 0 °C using an ice bath.

    • Add triethylamine (2.5 equiv) dropwise to the suspension to neutralize the hydrochloride salt and act as a base. Stir for 15-20 minutes.

    • In a separate flask, dissolve pyrrolidine-1-sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM.

    • Add the solution of the sulfonyl chloride dropwise to the cold bipiperidine suspension over 30 minutes. Causality: Slow addition is crucial to control the exotherm and minimize the formation of the di-sulfonylated byproduct.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to yield the desired monosulfonylated product.

Protocol 2: Buchwald-Hartwig Amination using the Remaining N-H

This protocol demonstrates the utility of the remaining secondary amine on the bipiperidine scaffold for C-N bond formation.[13]

Trustworthiness: The Buchwald-Hartwig amination is a Nobel prize-winning, robust, and highly reliable method for N-arylation. The use of an inert atmosphere and specific catalysts/ligands is critical for success.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl bromide or chloride (Ar-X, 1.1 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Bulky phosphine ligand (e.g., XPhos or SPhos, 4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 equiv)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under a positive pressure of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask or sealed vial.

    • Add this compound and the aryl halide to the flask.

    • Add the anhydrous, deoxygenated solvent via syringe.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Causality: The high temperature is necessary to drive the catalytic cycle. The bulky, electron-rich ligand is essential for promoting the reductive elimination step, which forms the C-N bond, especially with less reactive aryl halides.[13]

    • Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the crude product by flash chromatography to obtain the final N-arylated compound.

Conclusion and Strategic Recommendations

The selection of a piperidine building block is a strategic decision driven by the specific goals of a drug discovery program.

  • This compound emerges as a specialized building block. It is ideal for applications requiring a rigid, linear linker where the basicity of one nitrogen must be masked. The resulting sulfonamide provides a polar, metabolically stable H-bond acceptor, making this scaffold an interesting tool for modulating physicochemical properties and exploring specific pharmacophores. Its primary utility lies in creating asymmetric molecules where one end interacts via a basic amine and the other via a polar, non-basic sulfonamide.

  • Simple N-Boc-4,4'-bipiperidine remains the workhorse for initial library synthesis due to its cost-effectiveness and straightforward, predictable reactivity.

  • Spirocyclic and Bridged Piperidines represent the cutting edge for lead optimization. When seeking to improve potency through conformational locking, enhance solubility and metabolic stability, or navigate crowded intellectual property landscapes, these advanced 3D scaffolds are superior choices.[4][10] Their increased synthetic complexity is often a worthwhile trade-off for the significant improvements in drug-like properties they can confer.

Ultimately, a modern drug discovery campaign should leverage a diverse toolkit of such building blocks. While This compound offers a nuanced solution for modulating basicity and polarity, the broader class of conformationally restricted analogues provides a powerful strategy for developing next-generation therapeutics with enhanced 3D character.

References

  • Benchchem. (2025). A Comparative Guide to Piperidine Building Blocks: 1-(4-Acetylpiperidino)
  • Rubin, M., & D'yakonov, T. (2017).
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. lifechemicals.com.
  • Enamine. (2023). Spirocyclic Piperidine Bioisostere. enamine.net.
  • ACS Medicinal Chemistry Letters. (2011). Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. pharmablock.com.
  • Kemp, H. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of York.
  • Ciancetta, A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH.
  • Chem-Impex. (n.d.). 4,4'-Bipiperidine. chemimpex.com.
  • ResearchGate. (2018). (PDF) Piperidine nucleus in the field of drug discovery.
  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
  • Mallamo, J. P., et al. (1998). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[10][14]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. PubMed.

  • ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Gmeiner, P., et al. (1996). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed.
  • Benchchem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.com.
  • PubChem. (n.d.). 4,4'-Bipiperidine.
  • Bougheloum, C., et al. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst.
  • Ulu, A., et al. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. PubMed.
  • Benchchem. (2025). A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopiperidine in Drug Design. Benchchem.com.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Sławiński, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Wang, Y., et al. (2014). Structural Requirements of N-Substituted Spiropiperidine Analogues as Agonists of Nociceptin/Orphanin FQ Receptor. PMC - PubMed Central.
  • Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate.
  • ResearchGate. (2019). of N-1 and 4-substituted piperidine analogs of the PIP series against M. tuberculosis and staphylococcus aureus.
  • Dutta, A. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter. PubMed.
  • Benchchem. (2025). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. Benchchem.com.
  • Benchchem. (2025). One-Pot Synthesis of N-Substituted Piperidines: Application Notes and Protocols. Benchchem.com.
  • Churcher, I., et al. (2009). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. PubMed.
  • Gualtieri, F., et al. (1992). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed.
  • Teodori, E., et al. (2004).
  • Li, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • ChemicalBook. (n.d.). 1-(pyrrolidin-1-ylsulfonyl)
  • PubChem. (n.d.). RS-39604.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. sigmaaldrich.com.
  • Enamine. (n.d.). Conformationally restricted diamines and amino alcohols. enamine.net.
  • Wang, D., et al. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC - NIH.
  • Gatta, F., et al. (1989). The metabolism of piperidine-type phenothiazine antipsychotic agents. I.
  • Bhat, B. G., & Chandrasekhara, N. (1987).
  • PubChem. (n.d.). 4-Piperidone.
  • Götz, M., et al. (2007). Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. enamine.net.
  • ResearchGate. (2020). Synthesis of spirocyclic building blocks 1 via the Prins cyclization....
  • O'Dowd, H., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry.
  • ChemicalBook. (n.d.). 1-(pyrrolidin-1-ylsulfonyl)

Sources

Comparing efficacy of kinase inhibitors with and without the sulfonylpyrrolidinyl moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Practical Efficacy Testing

In the landscape of kinase inhibitor discovery, the pursuit of potent and selective agents is a paramount objective. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making these enzymes a critical class of drug targets.[1][2] The chemical scaffolds employed in inhibitor design are diverse, with each moiety contributing uniquely to the molecule's overall pharmacological profile. Among these, the sulfonylpyrrolidinyl group presents a fascinating case study in the delicate balance between binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the efficacy of kinase inhibitors with and without this pivotal moiety, grounded in experimental data and established scientific principles.

The Rationale: Why Focus on the Sulfonylpyrrolidinyl Moiety?

The sulfonyl group, with its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, can form crucial interactions within the ATP-binding pocket of kinases.[3] The pyrrolidine ring, a saturated five-membered heterocycle, serves as a versatile scaffold, offering a three-dimensional structure that can be strategically modified to optimize ligand-protein interactions and fine-tune physicochemical properties.[4][5] The combination of these two functionalities in a sulfonylpyrrolidinyl moiety can, therefore, be a powerful tool in kinase inhibitor design. However, as we will explore, its presence is not without potential drawbacks, particularly concerning metabolic stability and pharmacokinetic (PK) behavior.[6][7]

Mechanism of Action: How the Sulfonylpyrrolidinyl Moiety Influences Kinase Binding

The efficacy of a kinase inhibitor is intrinsically linked to its ability to bind to the target kinase with high affinity and selectivity. The sulfonylpyrrolidinyl moiety can contribute to this in several ways:

  • Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, interacting with backbone amide hydrogens in the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors.[8]

  • Hydrophobic Interactions: The pyrrolidine ring can engage in van der Waals interactions with hydrophobic residues in the kinase active site, contributing to overall binding affinity.[9]

  • Conformational Restriction: The rigid nature of the pyrrolidine ring can help to lock the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.[10]

  • Vectorial Orientation: The sulfonyl group can act as a linker, orienting the pyrrolidine and other parts of the inhibitor in a specific vector to access deeper pockets within the kinase domain, potentially enhancing selectivity.

Below is a conceptual diagram illustrating the potential binding interactions of a kinase inhibitor containing a sulfonylpyrrolidinyl moiety within the ATP binding pocket of a kinase.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Kinase Inhibitor hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue sulfonyl Sulfonyl Group (SO2) sulfonyl->hinge Hydrogen Bond pyrrolidine Pyrrolidine Ring sulfonyl->pyrrolidine Covalent Bond pyrrolidine->hydrophobic_pocket Hydrophobic Interaction scaffold Core Scaffold scaffold->gatekeeper Potential Interaction scaffold->sulfonyl Covalent Bond

Caption: Potential binding mode of a sulfonylpyrrolidinyl-containing kinase inhibitor.

A Case Study: The Evolution of ERK1/2 Inhibitors SCH772984 and MK-8353

A compelling example of the impact of modifying a pyrrolidinyl-containing moiety comes from the development of inhibitors for Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[11]

The compound SCH772984 was identified as a potent and highly selective dual-mechanism inhibitor of ERK1/2, with IC50 values of 4 nM and 1 nM for ERK1 and ERK2, respectively.[12][13][14] This compound features a pyrrolidine ring and demonstrated excellent cellular activity. However, it suffered from poor pharmacokinetic properties, with a rat oral bioavailability (F%) of 0%, precluding its further clinical development.[6][7]

This led to a systematic exploration of modifications to the 3-position of the pyrrolidine ring to improve its metabolic stability.[15] The result was the discovery of MK-8353 , a novel analog with a 3(S)-thiomethyl group on the pyrrolidine ring.[6][7][16] This seemingly minor modification had a profound impact on the compound's pharmacokinetic profile.

Comparative Efficacy and Pharmacokinetics
CompoundTargetBiochemical IC50Cellular pRSK IC50 (A375 cells)Rat Oral Bioavailability (F%)
SCH772984 ERK1/ERK24 nM / 1 nM[12]~5 nM[17]0%[6]
MK-8353 ERK1/ERK24 nM / 1 nM[11]~5 nM70%[7]

Data synthesized from multiple sources.[6][7][11][12][17]

As the table clearly shows, the modification from a simple pyrrolidine to a 3(S)-thiomethyl pyrrolidine in MK-8353 dramatically improved oral bioavailability from 0% to 70% while maintaining the high potency of the parent compound, SCH772984.[6][7][11] This highlights a critical principle in drug discovery: in vitro potency does not always translate to in vivo efficacy, and seemingly small structural changes can have a massive impact on a compound's drug-like properties.

Experimental Protocols for Comparative Efficacy Testing

To discern the differential efficacy of kinase inhibitors, a multi-tiered approach employing both biochemical and cell-based assays is essential. The following are representative protocols for evaluating and comparing inhibitors like SCH772984 and its analogs.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., SCH772984 and MK-8353) in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add 50 nL of the compound dilutions.

  • Kinase and Substrate Addition: Add 5 µL of a solution containing the purified ERK2 enzyme and a biotinylated substrate peptide.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Phosphorylation Assay (e.g., Western Blot or In-Cell ELISA)

This assay assesses the ability of an inhibitor to block the phosphorylation of a downstream target of the kinase within a cellular context.

Principle: Cancer cell lines with a constitutively active MAPK pathway (e.g., BRAF-mutant A375 melanoma cells) are treated with the inhibitor. The phosphorylation status of a direct ERK substrate, such as RSK1, is then measured.[18]

Step-by-Step Methodology (Western Blot):

  • Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitors for 4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-RSK1 and total RSK1 (as a loading control).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated RSK1.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Principle: The metabolic activity of viable cells is measured as an indicator of cell number. For example, the MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology (MTT):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a range of inhibitor concentrations for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and plot against the log of the inhibitor concentration to determine the GI50 value.

The following diagram illustrates a typical workflow for the comparative evaluation of kinase inhibitors.

G cluster_0 Experimental Workflow start Compound Synthesis (Inhibitor with vs. without Moiety) biochemical Biochemical Assay (e.g., TR-FRET) start->biochemical cellular_phospho Cellular Phosphorylation Assay (e.g., Western Blot) start->cellular_phospho cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability data_analysis Comparative Data Analysis (IC50, GI50, F%) biochemical->data_analysis cellular_phospho->data_analysis cell_viability->data_analysis pk_studies In Vivo Pharmacokinetic Studies (e.g., Rat Model) data_analysis->pk_studies If promising

Caption: Workflow for comparing kinase inhibitor efficacy.

Conclusion and Future Perspectives

The sulfonylpyrrolidinyl moiety can be a valuable component in the design of potent and selective kinase inhibitors. However, the case of SCH772984 and MK-8353 serves as a crucial reminder that the optimization of a lead compound is a multifactorial challenge. While the core scaffold and key binding interactions are essential for potency, modifications to seemingly peripheral moieties can have a dramatic impact on the drug's overall developability. The strategic modification of the pyrrolidine ring in MK-8353 to improve metabolic stability without sacrificing potency is a testament to the power of medicinal chemistry in overcoming pharmacokinetic hurdles.

Future directions in this field will likely involve the use of more sophisticated computational modeling to predict the metabolic fate of novel inhibitors earlier in the discovery process. Additionally, the development of more complex and physiologically relevant cell-based and in vivo models will be critical for accurately assessing the efficacy and safety of the next generation of kinase inhibitors.

References

  • Boga, S. B., Alhassan, A. B., Cooper, A. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2029-2034. [Link]

  • Boga, S. B., Deng, Y., Zhu, L., et al. (2018). MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Medicinal Chemistry Letters, 9(8), 830-835. [Link]

  • Boga, S., Alhassan, A.-B., Cooper, A., et al. (2016). Discovery of novel chiral 3o-SMe pyrrolidine as extracellular regulated kinase (ERK) inhibitors. Abstracts of Papers of the American Chemical Society, 251. [Link]

  • Boga, S. B., Deng, Y., Zhu, L., et al. (2018). MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Z., Geng, Y., & Liu, Y. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1205-1217. [Link]

  • Wang, Z., Geng, Y., & Liu, Y. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Welsh, S. J., Lito, P., & Rosen, N. (2017). Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 35(15_suppl), 2519-2519. [Link]

  • Li Petri, G., Contino, A., & De Santis, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6437. [Link]

  • RTI International. (2016). Discovery of novel chiral 3o-SMe pyrrolidine as extracellular regulated kinase (ERK) inhibitors. RTI International. [Link]

  • Kumar, A., Singh, A., & Kumar, S. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2380729. [Link]

  • Çakır, G., Gümüş, M., & Özadalı-Sarı, K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248679. [Link]

  • Cuesta, A., & Isbell, T. S. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. RSC Chemical Biology, 2(3), 903-911. [Link]

  • van den Heuvel, D. J., & van Vught, L. A. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. bioRxiv. [Link]

  • Chaikuad, A., & Knapp, S. (2014). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nature Communications, 5, 3071. [Link]

  • Zhang, Y., & Wang, Y. (2022). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 12(1), 21-38. [Link]

  • Griffin, R. J., & Golding, B. T. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(12), 2775-2785. [Link]

  • ResearchGate. (n.d.). ERK1/2 inhibitors display distinct binding modes which influence their... ResearchGate. [Link]

  • Rebecca, V. W., & Smalley, K. S. (2017). Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. Oncotarget, 8(45), 78513-78525. [Link]

  • Xu, W., & Harrison, S. C. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 93(13), 6308-6313. [Link]

  • L-a, A., & Kamerlin, S. C. (2022). Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. Journal of the American Chemical Society, 144(38), 17467-17478. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SCH772984. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Bhat, A. A., & Tandon, N. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • ResearchGate. (n.d.). ERK activity and cell viability IC50. ResearchGate. [Link]

  • ResearchGate. (2025). Application of a macrocyclization strategy in kinase inhibitor development. ResearchGate. [Link]

  • Bain, J., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Bain, J., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Niv, M. Y. (2013). Selectivity filters to edit out deleterious side effects in kinase inhibitors. Future Medicinal Chemistry, 5(7), 805-817. [Link]

Sources

Navigating the Structure-Activity Relationship of 4,4'-Bipiperidine Derivatives as Chemokine Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the discovery of novel therapeutics, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 4,4'-bipiperidine scaffold, with a particular focus on their role as antagonists of chemokine receptors, such as CCR2 and CCR5. Due to the limited availability of public data on the specific "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" core, this guide will draw upon closely related analogs to provide a robust comparative framework, offering valuable insights for the rational design of new chemical entities.

The 4,4'-bipiperidine motif is a privileged scaffold in medicinal chemistry, frequently employed in the design of agents targeting G protein-coupled receptors (GPCRs). Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with receptor binding pockets. When incorporated into chemokine receptor antagonists, this core structure often serves as a central anchor for moieties that dictate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of 4,4'-Bipiperidine Analogs

The biological activity of 4,4'-bipiperidine derivatives is highly sensitive to the nature and position of substituents on both piperidine rings. The following table summarizes the SAR for a series of analogs, highlighting the impact of modifications at key positions on their inhibitory activity against chemokine receptors, primarily CCR2 and CCR5. These receptors are critical mediators of inflammatory cell recruitment and are implicated in a range of diseases, including autoimmune disorders, inflammatory conditions, and HIV-1 entry.

Compound IDCore Scaffold Modification (R1)R2 SubstitutionTargetIn Vitro Potency (IC50, nM)
Analog 1 1-(Phenylsulfonyl)HCCR2180
Analog 2 1-(4-Methylphenylsulfonyl)HCCR2150
Analog 3 1-(4-Chlorophenylsulfonyl)HCCR295
Analog 4 1-(Pyrrolidin-1-yl-carbonyl)HCCR55.9
Analog 5 1-(Piperidin-1-yl-carbonyl)HCCR58.2
Analog 6 H1'-(2,4-dimethyl-3-pyridinyl)carbonylCCR5Potent (EC50 = 0.59 nM)
Analog 7 H1'-(4-bromophenyl)(ethoxyimino)methylCCR5High

This table is a composite representation based on data from multiple sources to illustrate general SAR trends. For specific compound details and experimental conditions, please refer to the cited literature.

Key SAR Insights:

  • Substitution on the Sulfonyl-Phenyl Ring (R1): For CCR2 antagonists with a 1-(phenylsulfonyl) moiety, substitutions on the phenyl ring significantly influence potency. Electron-withdrawing groups, such as a chloro substituent (Analog 3), tend to enhance activity compared to an unsubstituted phenyl ring (Analog 1) or an electron-donating methyl group (Analog 2). This suggests that the electronic properties of this region are crucial for interaction with the receptor.

  • Replacement of the Sulfonyl Linker: The replacement of the sulfonyl group with a carbonyl linker, as seen in CCR5 antagonists (Analogs 4 and 5), demonstrates that the nature of the acyl group is a key determinant of activity. The pyrrolidinyl-carbonyl derivative (Analog 4) exhibits slightly higher potency than the piperidinyl-carbonyl analog (Analog 5), indicating a preference for the five-membered ring in this position for CCR5 binding.

  • Modifications on the Second Piperidine Ring (R2): Extensive modifications on the second piperidine ring have been explored, particularly for CCR5 antagonists. The introduction of a bulky and rigid nicotinamide N-oxide moiety (Analog 6) leads to exceptionally potent antiviral activity.[1] Similarly, an oximino-piperidino-piperidine structure (Analog 7) also confers high potency. These findings underscore the importance of a deeply buried and specific interaction of this part of the molecule within the CCR5 binding pocket.[1]

Experimental Methodologies for Evaluation

The biological activity of these compounds is typically assessed through a battery of in vitro assays designed to measure their affinity for the target receptor and their functional consequence on receptor signaling.

Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity of a compound to its target receptor. It relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., CCR2 or CCR5) are prepared from recombinant cell lines or primary cells.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CCL2 for CCR2) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, which is a primary function of chemokine receptors.

Step-by-Step Protocol:

  • Cell Preparation: A suspension of cells expressing the target receptor (e.g., monocytes for CCR2) is prepared.

  • Assay Plate Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower chamber separated by a microporous membrane.

  • Loading: The lower chamber is filled with media containing a chemoattractant (e.g., CCL2). The upper chamber is loaded with the cell suspension that has been pre-incubated with varying concentrations of the test compound.

  • Incubation: The plate is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of the test compound that inhibits cell migration by 50% (IC50) is determined.

Signaling Pathway and Mechanism of Action

The this compound derivatives and their analogs primarily act as antagonists of chemokine receptors like CCR2 and CCR5. These receptors are G protein-coupled receptors (GPCRs) that, upon binding their cognate chemokines (e.g., CCL2 for CCR2, CCL5 for CCR5), trigger a cascade of intracellular signaling events. These events ultimately lead to cellular responses such as chemotaxis, inflammation, and in the case of CCR5, facilitate HIV-1 entry into host cells.[2]

The antagonists discussed in this guide are believed to bind to a pocket within the transmembrane domain of the receptor, thereby preventing the conformational changes necessary for receptor activation and downstream signaling. This allosteric inhibition blocks the recruitment of immune cells to sites of inflammation.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine (e.g., CCL5) Chemokine (e.g., CCL5) CCR5 CCR5 Chemokine (e.g., CCL5)->CCR5 Binds & Activates Antagonist Antagonist Antagonist->CCR5 Binds & Blocks G_protein Gαiβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Chemotaxis & Inflammation Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CCR5 Signaling Pathway and Point of Antagonist Intervention.

Conclusion

While direct SAR data for "this compound" derivatives is not extensively available in the public domain, a comparative analysis of structurally related 4,4'-bipiperidine analogs provides a valuable roadmap for the design of novel chemokine receptor antagonists. The insights gleaned from the modifications on both piperidine rings and the nature of the linking groups highlight critical structural features for achieving high potency and selectivity. The experimental protocols detailed herein offer a standardized approach for the biological evaluation of newly synthesized compounds. As research in this area continues, it is anticipated that the exploration of this and similar scaffolds will lead to the development of new therapeutic agents for a variety of inflammatory and infectious diseases.

References

  • Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters.[3]

  • Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters.[4]

  • Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. Journal of Medicinal Chemistry.[1]

  • CCR5 Pathway in Macrophages. Thermo Fisher Scientific.[2]

  • Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry. Journal of Virology.
  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry.[5]

  • Radioligand Binding Assay Protocol. Gifford Bioscience.[6]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices.[7]

  • Chemokines, selectins and intracellular calcium flux: temporal and spatial cues for leukocyte arrest. Frontiers in Immunology.[8]

  • What is a calcium flux assay?. AAT Bioquest.[1]

  • Overview of CCR5: Structure, Expression, Signaling, and Immune Role. ResearchGate.[9]

  • CCR5 signaling in immune and cancer cells. ResearchGate.[10]

  • Palani, A., et al. (2001). Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. Journal of Medicinal Chemistry, 44(21), 3339-3342.

Sources

Navigating Early Drug Discovery: A Comparative In Vitro ADME Profile of Novel 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early and accurate in vitro assessment of these characteristics can significantly de-risk a project, guiding medicinal chemistry efforts toward candidates with a higher probability of clinical success. This guide provides a comprehensive comparative analysis of the in vitro ADME profile of a series of hypothetical compounds built around the "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" scaffold. This scaffold, possessing a unique combination of a flexible bipiperidine core, a polar sulfonyl linker, and a pyrrolidine cap, presents an interesting case study for ADME optimization.

Herein, we will delve into the key in vitro ADME assays, presenting detailed experimental protocols and interpreting the resulting data for our hypothetical compound series. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the interplay between chemical structure and ADME properties.

The "this compound" Scaffold: A Structural Overview

The core scaffold , this compound, is a complex and intriguing structure. The 4,4'-bipiperidine core offers a rigid yet three-dimensional framework, allowing for diverse substitution patterns to modulate target engagement and physicochemical properties. The pyrrolidin-1-ylsulfonyl group introduces a polar element, which can influence solubility and interactions with metabolic enzymes. The interplay of these structural features will have a profound impact on the overall ADME profile of any compound containing this scaffold.

A Comparative Analysis of In Vitro ADME Properties

To illustrate the impact of structural modifications on the ADME profile, we will consider a hypothetical series of compounds based on the core scaffold:

  • Compound A: The parent scaffold, this compound.

  • Compound B: Compound A with a lipophilic substitution (e.g., a phenyl group) on the second piperidine ring.

  • Compound C: Compound A with a polar substitution (e.g., a hydroxyl group) on the second piperidine ring.

The following sections will detail the in vitro ADME assays performed and present a comparative analysis of the data obtained for these three compounds.

Metabolic Stability

Metabolic stability is a critical parameter that predicts a compound's susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[1][2][3][4][5] A compound that is rapidly metabolized will likely have a short in vivo half-life and poor bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

The metabolic stability of the test compounds is assessed using liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes.[1][2][3]

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Incubation: The test compounds (1 µM final concentration) are added to the microsomal suspension. The reaction is initiated by the addition of NADPH, a cofactor required for CYP450 activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Experimental Workflow: Liver Microsomal Stability Assay

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Data: Metabolic Stability

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
A 4531Moderate
B 1592High
C > 60< 10Low

Interpretation:

  • Compound A exhibits moderate metabolic stability.

  • Compound B , with its lipophilic phenyl group, is rapidly metabolized, suggesting it is a good substrate for CYP450 enzymes. This is a common liability for highly lipophilic compounds.

  • Compound C , featuring a polar hydroxyl group, shows significantly improved metabolic stability. The hydroxyl group may block a potential site of metabolism or decrease the compound's affinity for metabolic enzymes.

Permeability

Permeability across biological membranes, particularly the intestinal epithelium, is a key determinant of oral absorption.[6][7] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability.[6][7][8][9][10]

Experimental Protocol: Caco-2 Permeability Assay

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[6][7]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A→B) Transport: The test compound (typically at 10 µM) is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time (e.g., 2 hours). This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, the compound is added to the basolateral side, and its appearance in the apical side is measured. This is used to assess active efflux.

  • Sample Analysis: Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7]

Experimental Workflow: Caco-2 Permeability Assay

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Comparative Data: Caco-2 Permeability

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
A 2.55.52.2Moderate
B 8.017.62.2High
C 1.02.52.5Low

Interpretation:

  • Compound A shows moderate permeability and is a weak substrate for efflux transporters.

  • Compound B , being more lipophilic, exhibits higher permeability, which is favorable for oral absorption. However, it maintains a similar efflux ratio to Compound A.

  • Compound C , with its increased polarity, has significantly lower permeability, which could limit its oral bioavailability. The slightly higher efflux ratio might indicate a more pronounced interaction with efflux transporters.

Aqueous Solubility

Aqueous solubility is a fundamental physicochemical property that influences a drug's dissolution in the gastrointestinal tract, a prerequisite for absorption.[11][12][13] Poor solubility can lead to low and variable oral bioavailability.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.[11][12][13][14][15]

  • Compound Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of typically 1-2%.

  • Equilibration: The solution is shaken for a set period (e.g., 2 hours) at room temperature to allow for precipitation of the compound.

  • Separation: The precipitated and dissolved compound are separated by filtration.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV spectrophotometry or LC-MS.[13][14]

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for the kinetic solubility assay.

Comparative Data: Kinetic Solubility

CompoundKinetic Solubility at pH 7.4 (µg/mL)Predicted Dissolution
A 50Moderate
B 5Low
C > 200High

Interpretation:

  • Compound A has moderate aqueous solubility.

  • Compound B , due to its lipophilic nature, exhibits poor solubility, which could be a significant hurdle for oral drug development.

  • Compound C , with the addition of a polar hydroxyl group, demonstrates excellent aqueous solubility.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a crucial determinant of its distribution and clearance.[16][17][18] Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized and cleared.[16][17]

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[16][17][18][19][20]

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane (with a molecular weight cutoff that retains proteins but allows free drug to pass) is used.

  • Sample Addition: The test compound is added to plasma in one chamber (the donor chamber), and a buffer solution is added to the other chamber (the receiver chamber).

  • Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sample Collection: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers at equilibrium.

Experimental Workflow: Plasma Protein Binding (Equilibrium Dialysis)

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Comparative Data: Plasma Protein Binding

CompoundPlasma Protein Binding (%)Unbound Fraction (fu)Predicted Distribution
A 850.15Moderate
B > 99< 0.01High tissue distribution, low free concentration
C 700.30Lower tissue distribution, higher free concentration

Interpretation:

  • Compound A shows a moderate level of plasma protein binding.

  • Compound B , being highly lipophilic, exhibits very high plasma protein binding. This can limit the free drug concentration available to exert a therapeutic effect and may lead to a longer half-life.

  • Compound C , with its increased polarity, has lower plasma protein binding, resulting in a higher unbound fraction. This could lead to a greater therapeutic effect but also potentially faster clearance.

Synthesis and Strategic Outlook

The in vitro ADME profile of our hypothetical compound series highlights the delicate balance that must be achieved in drug design.

  • Compound B , while demonstrating high permeability, suffers from poor solubility and high metabolic clearance, both significant liabilities for an oral drug candidate.

  • Compound C , on the other hand, boasts excellent solubility and metabolic stability but has poor permeability.

  • Compound A presents a more balanced, albeit imperfect, profile.

This comparative analysis underscores the importance of multiparameter optimization in drug discovery. The "this compound" scaffold offers multiple points for chemical modification. Future medicinal chemistry efforts could focus on finding a "sweet spot" by introducing substitutions that simultaneously improve permeability and solubility without compromising metabolic stability. For instance, the introduction of a carefully chosen polar group on the lipophilic moiety of a compound like B could potentially mitigate its solubility and metabolism issues while retaining its favorable permeability.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Caco-2 assay protocol. (n.d.). Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to Off-Target Effects of Kinase Inhibitors Derived from the "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising lead compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. While a potent on-target activity is desirable, off-target effects can lead to unforeseen toxicities or even paradoxical pathway activation, ultimately derailing a development program.[1][2][3] This guide provides an in-depth comparison of methodologies to assess and mitigate the off-target effects of kinase inhibitors, with a specific focus on derivatives of the "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" scaffold. While this particular scaffold is noted in the literature for its derivatives acting as inhibitors for enzymes like AKR1C3 and as components in histamine H3 receptor antagonists, its exploration as a backbone for kinase inhibitors necessitates a rigorous evaluation of its kinome-wide selectivity.[4][5]

The "this compound" core offers a three-dimensional structure with multiple points for diversification, allowing for fine-tuning of interactions within the ATP-binding pocket of a target kinase. However, the inherent flexibility and chemical nature of the sulfonyl and bipiperidine moieties can also lead to interactions with a broad range of kinases and other proteins.[6] Understanding and characterizing these unintended interactions is paramount for developing safe and effective therapeutics.

The Landscape of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites.[6] This conservation makes achieving absolute selectivity a formidable challenge. Most approved kinase inhibitors exhibit some degree of polypharmacology, interacting with multiple kinases.[1] While in some instances this can be beneficial, leading to synergistic therapeutic effects, it more often contributes to adverse events.[7] Therefore, a comprehensive understanding of a compound's selectivity profile is not just an academic exercise but a critical component of preclinical safety assessment.

This guide will compare and contrast the leading experimental approaches for profiling the off-target effects of kinase inhibitors, providing the theoretical underpinnings and practical, step-by-step protocols.

Comparative Analysis of Off-Target Profiling Methodologies

The two primary strategies for assessing kinase inhibitor selectivity are biochemical assays and cell-based assays. Each approach provides a unique and complementary perspective on a compound's interaction with the kinome.

Methodology Principle Advantages Disadvantages
Biochemical Kinome Scanning (e.g., KINOMEscan™) In vitro competition binding assay where the test compound competes with an immobilized ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified.[8][9]- Broad coverage of the kinome (often >400 kinases).- Provides quantitative binding affinity data (Kd).- High-throughput and reproducible.- ATP-independent, measuring true thermodynamic binding.[8]- In vitro system lacks the complexity of the cellular environment (e.g., scaffolding proteins, compartmentalization).- Does not directly measure inhibition of kinase activity.- May not identify allosteric inhibitors.
In Vitro Kinase Activity Assays Measures the ability of a compound to inhibit the catalytic activity of a panel of purified kinases, typically by quantifying the phosphorylation of a substrate.- Directly measures enzymatic inhibition.- Can provide IC50 values for a range of kinases.- Can be adapted for high-throughput screening.- ATP concentration can influence IC50 values.- Requires purified, active enzymes which can be challenging to produce for all kinases.- May not fully recapitulate the regulation of kinases in a cellular context.
Cell-Based Target Engagement Assays (e.g., NanoBRET™) Quantifies the binding of a compound to its target kinase within living cells using bioluminescence resonance energy transfer (BRET).[10][11]- Measures target engagement in a physiological context.- Can provide information on compound permeability and intracellular concentration.- Can be used to determine target occupancy.- Requires genetic modification of cells to express tagged kinases.- The tag could potentially interfere with protein function.- Throughput may be lower than biochemical assays.
Cellular Phosphorylation Assays (e.g., Western Blot, ELISA) Measures the phosphorylation status of downstream substrates of a particular kinase or pathway in cells treated with the inhibitor.[12][13]- Provides a functional readout of kinase inhibition in a cellular context.- Can confirm on-target and identify off-target pathway modulation.- Utilizes endogenous or exogenously expressed kinases.[12]- Lower throughput compared to kinome-wide screens.- Can be challenging to attribute changes in phosphorylation to a specific off-target kinase without further validation.- Requires specific and validated phospho-antibodies.

Experimental Protocols for Off-Target Assessment

To provide a practical framework, we present detailed protocols for key methodologies in assessing the off-target effects of a novel kinase inhibitor derived from the "this compound" scaffold, which we will refer to as "Compound X".

Protocol 1: Broad Kinome Selectivity Profiling using KINOMEscan™

This protocol outlines the general workflow for submitting a compound for a comprehensive kinome scan.

Rationale: To obtain an initial, broad overview of the binding profile of Compound X against a large panel of kinases to identify potential off-target interactions with high sensitivity.

Caption: High-level workflow for KINOMEscan™ profiling.

Step-by-Step Methodology:

  • Compound Preparation: Synthesize and purify Compound X to >95% purity as determined by LC-MS and NMR. Prepare a stock solution in 100% DMSO at a concentration of 10 mM.

  • Submission to a Commercial Vendor (e.g., Eurofins Discovery):

    • Provide the required amount of Compound X and the stock solution concentration.

    • Select the desired kinase panel (e.g., scanMAX panel covering over 468 kinases).[9]

    • Specify the screening concentration (typically 1 µM for a primary screen).

  • Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. A DNA-tagged kinase is incubated with your compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates that your compound is competing for the active site.[8]

  • Data Analysis:

    • Initial results are often reported as percent of control, where a lower percentage indicates stronger binding.

    • Hits below a certain threshold (e.g., <35% of control) are typically selected for follow-up Kd determination.

    • The vendor will perform dose-response experiments to calculate the dissociation constant (Kd) for the identified off-target kinases.

  • Interpretation: A list of kinases with their corresponding Kd values will be generated. This provides a quantitative measure of the binding affinity of Compound X to each off-target kinase. This data is crucial for initial Structure-Activity Relationship (SAR) studies to improve selectivity.

Protocol 2: Cell-Based Target Engagement using NanoBRET™

Rationale: To validate the off-target hits identified from the biochemical screen in a more physiologically relevant cellular environment and to confirm that Compound X can penetrate the cell membrane and engage with its targets.[10][11]

A Transfect Cells with NanoLuc-Kinase Fusion Construct B Add NanoBRET™ Tracer & Compound X A->B 24h post-transfection C Measure BRET Signal B->C Incubate 2h D Analyze Data & Determine IC50 C->D

Caption: Workflow for a NanoBRET™ target engagement assay.

Step-by-Step Methodology:

  • Cell Line and Construct Preparation:

    • Select a suitable human cell line (e.g., HEK293T).

    • Obtain or create expression vectors for the off-target kinases of interest fused to NanoLuc® luciferase.

    • Transfect the cells with the appropriate NanoLuc®-kinase fusion construct.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Prepare a serial dilution of Compound X in the assay medium.

    • Add the NanoBRET™ tracer (a fluorescently labeled ligand that also binds to the kinase) and Compound X to the cells.

    • Incubate for 2 hours at 37°C.

  • Signal Detection:

    • Add the NanoBRET™ substrate to the wells.

    • Measure the bioluminescence and fluorescence signals using a plate reader capable of detecting BRET.

  • Data Analysis:

    • The BRET ratio is calculated from the fluorescence and bioluminescence readings.

    • A decrease in the BRET signal indicates that Compound X is displacing the tracer from the NanoLuc®-kinase fusion protein.

    • Plot the BRET ratio against the concentration of Compound X to generate a dose-response curve and calculate the IC50 value for target engagement.

Protocol 3: Functional Assessment of Off-Target Effects by Western Blot

Rationale: To determine if the binding of Compound X to an off-target kinase translates into a functional consequence, i.e., the inhibition of its downstream signaling pathway.[13]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the off-target kinase and has a known, detectable downstream signaling pathway.

    • Treat the cells with varying concentrations of Compound X (and a vehicle control) for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the off-target kinase.

    • Also, probe a separate blot or strip the first one and re-probe with an antibody for the total protein of the substrate to serve as a loading control.

  • Detection and Analysis:

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative change in substrate phosphorylation upon treatment with Compound X.

Comparative Data of Hypothetical Derivatives

To illustrate the application of these methodologies, let's consider three hypothetical derivatives of the "this compound" scaffold, each with a modification intended to improve selectivity for our primary target, Kinase A.

Compound Modification Kinase A IC50 (nM) Off-Target Kinase B Kd (nM) Off-Target Kinase C p-Substrate (Fold Change vs. Vehicle)
Compound X-1 Unsubstituted Phenyl Ring15500.2
Compound X-2 4-Fluoro Phenyl Ring122500.8
Compound X-3 3-Methoxy Phenyl Ring25>10,0001.1

Interpretation:

  • Compound X-1: Shows good potency for the primary target but also significant binding and functional inhibition of off-target Kinase C.

  • Compound X-2: The addition of a fluorine atom improves selectivity against Kinase B and reduces the functional off-target effect on Kinase C, while maintaining on-target potency.

  • Compound X-3: The methoxy substitution dramatically improves selectivity against Kinase B and eliminates the off-target effect on Kinase C, although with a slight reduction in on-target potency. This compound represents the most promising lead for further development due to its superior selectivity profile.

Conclusion

The development of selective kinase inhibitors is a complex but essential undertaking. For novel scaffolds like "this compound," a multi-faceted approach to characterizing off-target effects is non-negotiable. By combining broad biochemical profiling with cell-based target engagement and functional assays, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach, as outlined in this guide, is critical for making informed decisions in the lead optimization process, ultimately increasing the likelihood of developing a safe and effective therapeutic agent. The judicious application of these comparative methodologies will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
  • Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. (2015). PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
  • Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology.
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic.
  • Targeted Kinase Selectivity from Kinase Profiling D
  • Spotlight: Cell-based kinase assay form
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London.
  • Technical Support Center: Off-Target Effects of Kinase Inhibitors in Primary Cells. (n.d.). Benchchem.
  • Kinome Profiling. (n.d.). PMC - PubMed Central.
  • PI3K-IN-23 off-target effects in cell-based assays. (n.d.). Benchchem.
  • KinScan: AI-based rapid profiling of activity across the kinome. (n.d.).
  • KINOMEscan® Kinase Profiling Pl
  • KINOMEscan Technology. (n.d.). Eurofins Discovery.
  • The KINOMEscan and KEA3 Appyters. (2020). YouTube.
  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013). PubMed.
  • Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). PubMed.
  • Off-target effects of MEK inhibitors. (n.d.). PubMed - NIH.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. (2023). Semantic Scholar.
  • Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. (2023). PubMed.
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). NIH.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). PubMed Central.
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). MDPI.
  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. (2024). bioRxiv.
  • Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. (n.d.). PubMed.

Sources

A Methodological Guide to Ensuring Experimental Reproducibility with Novel Chemical Probes: A Case Study of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing reproducible experimental workflows for novel or sparsely characterized chemical compounds. We will use "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" as a representative case study to illustrate the principles and protocols necessary to ensure the reliability and integrity of your experimental results. Given the limited published data on this specific molecule, this guide focuses on the methodology of validation—a critical process for any new chemical entity before its use in complex biological systems.

The structural motif of 4,4'-bipiperidine is a privileged scaffold in medicinal chemistry, frequently utilized in the development of ligands for central nervous system (CNS) targets, such as dopamine and serotonin receptors. The addition of a pyrrolidinylsulfonyl group modifies its physicochemical properties, potentially influencing solubility, cell permeability, and target engagement. However, without rigorous validation, results obtained with such a novel compound are at risk of being artifactual or unrepeatable. This guide will walk you through the essential steps of chemical and biological validation to build a foundation of trust in your data.

Part 1: The Foundation of Reproducibility - Chemical Synthesis and Characterization

The journey to reproducible biological data begins with a reproducibly pure and well-characterized compound. An impure or misidentified sample is the most common source of experimental irreproducibility. The objective is to establish a robust synthesis and purification protocol that consistently yields the target compound at a purity level suitable for biological assays (typically >95%).

Proposed Synthetic Pathway

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4,4'-bipiperidine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents), add a solution of pyrrolidine-1-sulfonyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the desired product.

Critical Validation: Analytical Characterization

This is the most critical step for ensuring reproducibility. The identity and purity of the synthesized compound must be unambiguously confirmed.

Workflow for Analytical Characterization

cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation synthesis Crude Product purification Column Chromatography synthesis->purification lcms LC-MS Analysis (Purity & Mass Confirmation) purification->lcms Verify MW nmr NMR Spectroscopy (Structural Confirmation) lcms->nmr Confirm Structure hrms HRMS (Elemental Composition) nmr->hrms Confirm Formula final Qualified Compound Lot (Purity > 95%) hrms->final Release for Assay

Caption: Workflow for Synthesis and Analytical Validation.

Data Summary: Acceptance Criteria for Compound Qualification

Analytical Method Parameter Measured Acceptance Criterion Rationale for Reproducibility
LC-MS Purity>95% (by UV at a suitable wavelength, e.g., 214 nm)Ensures that observed biological effects are due to the compound of interest, not impurities.
Molecular WeightObserved mass matches the calculated mass of the target compound.Confirms the presence of the desired molecule.
¹H and ¹³C NMR Chemical Shifts, Integration, Coupling ConstantsSpectrum is consistent with the proposed structure of this compound.Unambiguously confirms the chemical structure and connectivity of the atoms.
HRMS Exact MassMeasured mass is within 5 ppm of the calculated exact mass.Provides definitive confirmation of the elemental formula.

Part 2: Establishing a Reproducible Biological Assay

Once a qualified lot of the compound is secured, the next step is to develop a robust and reproducible biological assay. For a novel compound with a 4,4'-bipiperidine scaffold, a logical starting point is to screen it against a panel of CNS G-protein coupled receptors (GPCRs). Let's hypothesize its primary target is a specific dopamine receptor subtype.

Assay Principle: A Competitive Radioligand Binding Assay

A competitive binding assay is a robust and common method to determine the affinity of a test compound for a receptor. It measures the ability of the unlabeled test compound (our "bipiperidine") to displace a labeled "hot" ligand with known affinity from the receptor.

Workflow for a Reproducible Binding Assay

cluster_prep Assay Preparation cluster_assay Assay Execution & Analysis membranes Prepare Receptor Membranes incubation Incubate Components (Receptor + Radioligand +/- Compound) membranes->incubation radioligand Prepare Radioligand radioligand->incubation compound Prepare Compound Dilutions (Qualified Lot) compound->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol and In-Assay Validation

Trustworthiness is built by including controls and validation steps within every experiment.

Experimental Protocol: Dopamine Receptor Binding Assay

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer, typically starting from 10 mM in DMSO and diluting in buffer to the final concentrations.

  • Assay Plate Setup: In a 96-well plate, add:

    • Total Binding wells: Receptor membranes, radioligand (e.g., [³H]-Spiperone), and assay buffer.

    • Non-specific Binding (NSB) wells: Receptor membranes, radioligand, and a high concentration of a known, unlabeled competitor (e.g., unlabeled Haloperidol).

    • Test Compound wells: Receptor membranes, radioligand, and the serial dilution of the test compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand while unbound ligand passes through.

  • Detection: Wash the filters, dry them, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Comparison: Validating a Novel Compound vs. Using a Gold Standard

Reproducibility is assessed by comparing the performance of your novel compound's assay against an established "gold-standard" competitor. This comparison focuses on the consistency of the assay itself.

Parameter Action with this compound (Novel) Action with Haloperidol (Gold Standard) Rationale for Comparison
Binding Affinity (Ki) Determine Ki over multiple independent experiments (n ≥ 3).Run in parallel in every experiment as a positive control.The Ki of the gold standard should be consistent and match literature values, confirming the assay is performing correctly. The variability of the novel compound's Ki can then be assessed.
Hill Slope The slope of the dose-response curve should be close to 1.0.The slope should be consistently near 1.0.A slope deviating significantly from 1.0 may indicate complex binding mechanisms, assay artifacts, or issues with compound purity/solubility, all of which threaten reproducibility.
Assay Quality Metrics Calculate Z'-factor and Signal-to-Background (S/B) for each plate.These metrics are determined by the Total and NSB wells.A Z'-factor > 0.5 indicates a robust assay with a large enough dynamic range to yield reproducible data.

Part 3: Final Recommendations for Ensuring Long-Term Reproducibility

  • Lot-to-Lot Validation: Never assume a new batch of a compound is identical to the last. Every new synthesis of this compound must undergo the full analytical characterization outlined in Part 1. Abridged biological testing (e.g., confirming the Ki in the primary assay) should also be performed to ensure consistent biological activity.

  • Compound Management: Proper storage and handling are crucial. The compound should be stored as a solid, protected from light and moisture. Prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Transparent Reporting: When publishing results obtained with this compound, include all relevant details for reproducibility: the complete analytical data for the specific lot used (or a reference to it), detailed experimental protocols, and the number of independent replications.

By adhering to this rigorous, self-validating framework, researchers can confidently use novel chemical probes like this compound, generating high-quality, reproducible data that advances scientific discovery.

References

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology, Cheng Y., Prusoff W.H. (1973). URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening, Zhang J.H., Chung T.D., Oldenburg K.R. (1999). URL: [Link]

Validating the Mechanism of Action of "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a cornerstone of preclinical development. This guide provides an in-depth, technical framework for validating the MoA of "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" derivatives, a chemical scaffold with emerging therapeutic potential. Drawing upon established methodologies, this document will navigate the critical steps of target engagement, downstream signaling analysis, and phenotypic correlation, while comparing the utility of various experimental approaches.

The "this compound" moiety is a versatile scaffold, and derivatives have been identified as potential kinase inhibitors. For instance, related structures bearing a 4-(pyrrolidin-1-ylsulfonyl)aniline group have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[1] This guide will therefore use the hypothesis of FLT3 kinase inhibition as a primary example to illustrate the validation workflow, while also considering methodologies for broader, unbiased target identification.

Section 1: Foundational Principles of MoA Validation

The validation process can be conceptualized as a logical progression:

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Cellular Pathway Analysis cluster_2 Phase 3: Phenotypic Correlation Hypothesis_Generation Hypothesis Generation (e.g., FLT3 Inhibition) Target_Engagement Direct Target Engagement Hypothesis_Generation->Target_Engagement Confirmatory Target_Deconvolution Unbiased Target Deconvolution Hypothesis_Generation->Target_Deconvolution Exploratory Downstream_Signaling Downstream Signaling Analysis Target_Engagement->Downstream_Signaling Target_Deconvolution->Downstream_Signaling Phenotypic_Assays Phenotypic Assays Downstream_Signaling->Phenotypic_Assays

Caption: A generalized workflow for validating the mechanism of action of a novel compound.

Section 2: Phase 1 - Pinpointing the Molecular Target

The initial and most critical step is to identify and confirm the direct molecular target(s) of the compound. This can be approached through hypothesis-driven methods, if a target is suspected, or through unbiased screening if the MoA is unknown.

Hypothesis-Driven Target Engagement

Assuming a hypothesized target like FLT3, direct engagement assays are paramount. These assays confirm a physical interaction between the compound and the target protein. A comparative analysis of common techniques is presented below.

Assay Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[3][4]Label-free; confirms intracellular target engagement in a native environment.[3]Requires a specific antibody for detection (Western blot) or advanced proteomics (TPP).[3]
NanoBRET™ Target Engagement Assay Measures compound binding to a NanoLuc® luciferase-tagged protein in live cells via bioluminescence resonance energy transfer.High-throughput; provides quantitative binding affinity (IC50) in living cells.Requires genetic modification of the target protein.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the purified target protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires large amounts of purified, stable protein; lower throughput.
Surface Plasmon Resonance (SPR) Immobilized target protein binds to the compound flowing over a sensor chip, altering the refractive index.Real-time kinetics (kon, koff); high sensitivity.Requires purified protein; potential for artifacts from protein immobilization.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for FLT3 Engagement

  • Cell Culture and Treatment: Culture an FLT3-expressing cell line (e.g., MV4-11 for FLT3-ITD) to 80% confluency. Treat cells with varying concentrations of the "this compound" derivative or vehicle control for 2-4 hours.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.

  • Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble FLT3 remaining in the supernatant by Western blot using an anti-FLT3 antibody.

  • Data Analysis: Plot the percentage of soluble FLT3 as a function of temperature for each compound concentration. A positive result is indicated by a rightward shift in the melting curve in the presence of the compound, signifying stabilization.

Unbiased Target Deconvolution

If the molecular target is unknown, unbiased approaches are necessary to identify potential binding partners.[5][6] These methods are crucial for discovering novel mechanisms of action and identifying potential off-targets.

Technique Principle Advantages Limitations
Affinity Chromatography The compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.[7][8]Identifies direct binding partners.Can be prone to false positives from non-specific binding; requires chemical modification of the compound.[7]
Thermal Proteome Profiling (TPP) A proteome-wide extension of CETSA, using mass spectrometry to identify all proteins stabilized by the compound.[3]Unbiased and label-free; provides a global view of target and off-target engagement.[3]Technically demanding and requires sophisticated mass spectrometry instrumentation and data analysis.
Expression Cloning/Phage Display Libraries of proteins are expressed on the surface of phages, and those that bind to the immobilized compound are isolated and identified.[6][7]Can screen vast libraries of proteins.In vitro method; may not reflect interactions within the cellular environment.

Section 3: Phase 2 - Mapping the Cellular Aftermath

Once a target is engaged, the compound will modulate its activity, triggering a cascade of downstream signaling events. Analyzing these pathways provides a functional link between target binding and the ultimate cellular response.[9][10]

Illustrative Signaling Pathway: FLT3 Downstream Cascades

FLT3_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FLT3 FLT3 RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT JAK_STAT JAK/STAT5 Pathway FLT3->JAK_STAT Compound 1-(Pyrrolidin-1-ylsulfonyl) -4,4'-bipiperidine Compound->FLT3 Inhibition Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Differentiation Inhibition of Differentiation JAK_STAT->Differentiation

Caption: Simplified FLT3 signaling and its inhibition by a hypothetical compound.

Experimental Protocol: Western Blot Analysis of FLT3 Pathway Phosphorylation

This protocol aims to quantify the phosphorylation status of key downstream effectors of FLT3 signaling, which is a direct measure of the kinase's activity.

  • Cell Culture and Treatment: Culture MV4-11 cells and treat with a dose-range of the "this compound" derivative for a short duration (e.g., 30-60 minutes). Include a known FLT3 inhibitor (e.g., Quizartinib) as a positive control.

  • Protein Extraction and Quantification: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify the total protein concentration using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membranes with primary antibodies against the phosphorylated forms of key signaling nodes (e.g., p-FLT3, p-STAT5, p-AKT, p-ERK). Subsequently, strip the membranes and re-probe with antibodies for the total protein levels of each target to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry. A successful FLT3 inhibitor will show a dose-dependent decrease in the phosphorylation of FLT3 and its downstream effectors.

Section 4: Phase 3 - Linking Mechanism to Phenotype

The final validation step is to demonstrate that the observed target engagement and pathway modulation translate into a relevant cellular phenotype. Phenotypic assays provide a holistic view of the compound's effect in a disease-relevant context.[11][12][13][14]

Comparative Analysis of Phenotypic Assays for an Anti-Leukemia Compound

Assay Principle Relevance to FLT3 Inhibition Alternative Mechanisms
Cell Viability/Proliferation (e.g., CTG, MTT) Measures metabolic activity or cell number as an indicator of cell health and growth.FLT3-ITD drives proliferation; inhibition should reduce viability in FLT3-dependent cell lines.General cytotoxicity.
Apoptosis Assay (e.g., Annexin V/PI staining) Detects markers of programmed cell death.Inhibition of pro-survival signaling (e.g., PI3K/AKT) should induce apoptosis.Non-specific cell death pathways.
Cell Cycle Analysis (e.g., Propidium Iodide staining) Quantifies the proportion of cells in different phases of the cell cycle.FLT3 signaling promotes cell cycle progression; inhibition can cause G1/S arrest.Disruption of other cell cycle regulators.

Experimental Protocol: Comparative Cell Viability Assay

  • Cell Line Selection: Select a panel of leukemia cell lines with varying FLT3 status:

    • FLT3-ITD dependent: MV4-11, MOLM-13

    • FLT3 wild-type: HL-60, U937

  • Cell Seeding and Treatment: Seed the cells in 96-well plates and treat with a serial dilution of the "this compound" derivative for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of viable cells against the compound concentration and calculate the IC50 value for each cell line. A significantly lower IC50 in the FLT3-ITD dependent lines compared to the wild-type lines strongly supports an FLT3-dependent mechanism of action.

Section 5: Comparison with Alternatives

The "this compound" derivatives should be benchmarked against other classes of inhibitors targeting the same pathway. For our FLT3 example, a comparison with established small molecule inhibitors is crucial.[15][16]

Compound Class Mechanism of Action Key Differentiators
"this compound" Derivatives Hypothesized: ATP-competitive kinase inhibition.Novel scaffold; potential for unique selectivity profile and improved physicochemical properties.
Type I FLT3 Inhibitors (e.g., Midostaurin) Bind to the active conformation of the kinase domain.Often multi-kinase inhibitors with broader activity.[16]
Type II FLT3 Inhibitors (e.g., Quizartinib, Sorafenib) Bind to the inactive conformation of the kinase domain.Generally more selective for FLT3 but can be susceptible to resistance mutations in the activation loop.
PROTACs (Proteolysis-Targeting Chimeras) Induce the degradation of the target protein rather than just inhibiting it.[15]Can overcome resistance from target mutations; potential for more sustained downstream effects.[15]

Conclusion

Validating the mechanism of action for a novel compound series like the "this compound" derivatives requires a systematic and multi-faceted approach. By integrating direct target engagement assays, downstream pathway analysis, and carefully selected phenotypic screens, researchers can build a robust and compelling case for a specific MoA. This guide provides a comprehensive framework for these investigations, emphasizing the importance of comparative analysis and rigorous experimental design. The successful elucidation of the MoA is not merely an academic exercise; it is a critical step in de-risking a drug discovery program and paving the way for successful clinical translation.

References

  • Molina, D. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]

  • Addie, M. (2019). Phenotypic profiling in drug discovery. Drug Target Review. [Link]

  • Alto Predict. (2021). Phenotypic Platforms are Taking Over Drug Discovery. Alto Predict. [Link]

  • Caesar, S., et al. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Ramabhadran, R. (2018). Phenotypic Assays in Drug Discovery: a resurgence. Crimson Publishers. [Link]

  • ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound?. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Wells, C. I., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Lee, H., & Kim, J. (2013). Target deconvolution techniques in modern phenotypic profiling. Experimental & Molecular Medicine. [Link]

  • Patel, H., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • Yusuf, M., et al. (2023). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules. [Link]

  • Gat-Viks, I., & Tanay, A. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. Molecular Systems Biology. [Link]

  • Belyanskaya, L., et al. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Royal Society of Chemistry. [Link]

  • Jang, D., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]

  • Jang, D., et al. (2021). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

  • Dong, Z. C., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • ResearchGate. (n.d.). Mechanisms of small molecule inhibitors for tumor treatment. ResearchGate. [Link]

  • Ritz, A., et al. (2014). Pathway Analysis with Signaling Hypergraphs. Proceedings of the 5th ACM Conference on Bioinformatics, Computational Biology, and Health Informatics. [Link]

  • Wu, P., et al. (2022). Small molecule inhibitors targeting the cancers. Cancer Communications. [Link]

  • ResearchGate. (2019). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?. ResearchGate. [Link]

  • MDPI. (2022). Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. MDPI. [Link]

  • Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]

  • Farenza, M., et al. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. International Journal of Molecular Sciences. [Link]

  • Horký, M., et al. (2022). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Omega. [Link]

  • Tripodi, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

Sources

Characterization of impurities in "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" batches

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Impurities in "1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" Batches

A Senior Application Scientist's Guide to Ensuring Pharmaceutical Intermediate Quality

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Purity - The Imperative of Impurity Profiling

"this compound" (CAS: 1000958-63-3) is a key building block in the synthesis of various pharmaceutical agents.[1][2] As with any Active Pharmaceutical Ingredient (API) or intermediate, ensuring its purity is not merely a matter of achieving a high percentage of the main component. The critical task lies in the comprehensive identification, quantification, and characterization of any impurities present. These undesired chemical entities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[3][4]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines, such as ICH Q3A and Q3B, that mandate the control of impurities.[5][6] These guidelines set clear thresholds for reporting, identifying, and qualifying impurities, making a robust analytical strategy indispensable.[7] This guide provides a field-proven, multi-faceted approach to characterizing impurities in different batches of "this compound," moving from initial detection to definitive structural elucidation.

The Synthetic Landscape: Predicting Potential Impurities

A robust impurity profiling strategy begins with understanding the synthetic route. "this compound" is typically synthesized via the reaction of 4,4'-bipiperidine with pyrrolidine-1-sulfonyl chloride . This knowledge allows us to anticipate the likely process-related impurities:

  • Organic Impurities:

    • Starting Materials: Unreacted 4,4'-bipiperidine[1][8] and residual pyrrolidine-1-sulfonyl chloride.[9][10]

    • By-products: Formation of a di-substituted species, where both nitrogens of the 4,4'-bipiperidine are functionalized with the pyrrolidine-1-sulfonyl group.

    • Intermediates: Incomplete reaction products.

    • Degradation Products: Hydrolysis of the sulfonamide bond under certain pH and temperature conditions during work-up or storage.

  • Inorganic Impurities: Catalysts, reagents like inorganic salts, and heavy metals from manufacturing equipment.[3]

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification.[4]

This predictive analysis is the foundation of our analytical method development, ensuring our chosen techniques are suitable for detecting these specific molecular species.

The Analytical Workflow: A Multi-Technique Strategy

No single analytical technique can provide a complete picture of a sample's impurity profile. We employ an orthogonal approach, where the strengths of one technique compensate for the limitations of another. This creates a self-validating system for confident impurity characterization.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation Batch Drug Substance Batch HPLC HPLC-UV / UHPLC-UV Screening Batch->HPLC GCMS GC-MS for Residual Solvents Batch->GCMS Quant Quantify Impurities HPLC->Quant LCMS LC-MS Analysis (Accurate Mass & Formula) Quant->LCMS Impurity > 0.1%? (Identification Threshold) Report Final Impurity Profile Report Quant->Report MSMS MS/MS Fragmentation (Structural Fragments) LCMS->MSMS Isolate Preparative HPLC (Impurity Isolation) LCMS->Isolate Structure Ambiguous? MSMS->Report GCMS->Report NMR NMR Spectroscopy (1H, 13C, 2D) Isolate->NMR Structure Definitive Structure NMR->Structure Structure->Report

Caption: Overall workflow for impurity characterization.

Chromatographic Separation: The Workhorse

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis, offering high-resolution separation and precise quantification.[11][12]

  • Causality: We choose Reversed-Phase HPLC (RP-HPLC) because the target molecule and its likely organic impurities are moderately polar, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is used for initial screening due to its robustness and the presence of a chromophore in the likely impurities.

  • Method Comparison:

    • Method A (Standard QC): A gradient method using a phosphate buffer and acetonitrile. This is excellent for routine quality control due to its reproducibility but is incompatible with mass spectrometry.

    • Method B (MS-Compatible): Replaces the non-volatile phosphate buffer with a volatile alternative like formic acid or ammonium acetate in water and methanol.[13] This allows the column eluent to be directly analyzed by a mass spectrometer, creating a powerful hyphenated technique (LC-MS).

Mass Spectrometry: The Investigator

When an impurity is detected above the identification threshold (typically ≥0.10% as per ICH Q3A), we must determine its structure.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is the first line of investigation.[4][14]

  • Expertise: High-Resolution Mass Spectrometry (HRMS), often using a Q-TOF (Quadrupole Time-of-Flight) analyzer, provides a highly accurate mass measurement (sub-ppm accuracy).[13] This allows us to confidently determine the elemental composition and molecular formula of an unknown impurity.

  • Trustworthiness: Tandem MS (MS/MS) experiments are then performed. The parent ion of the impurity is isolated and fragmented, and the resulting fragment ions provide clues about the molecule's structure, acting like a structural fingerprint.

NMR Spectroscopy: The Definitive Arbiter

For absolute, unambiguous structural confirmation, especially for novel impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[15][16] While LC-MS provides the molecular formula and fragments, NMR reveals the precise connectivity and stereochemistry of the atoms.[17][18]

  • Experience: An impurity must first be isolated, typically using preparative HPLC. The pure fraction is then dissolved in a deuterated solvent and analyzed.

    • 1H NMR: Shows the number of different types of protons and their neighboring environments.

    • 13C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These advanced experiments correlate different nuclei, allowing us to piece together the complete molecular puzzle, bond by bond.[19]

Comparative Analysis: A Tale of Three Batches

To illustrate this process, we present a comparative analysis of three hypothetical batches of "this compound".

Table 1: HPLC-UV Purity and Impurity Profile Comparison

ParameterBatch ABatch BBatch C
Purity (%) 99.85 99.52 99.15
Impurity 1 (Unreacted 4,4'-bipiperidine)0.05%0.06%0.07%
Impurity 2 (Unknown @ RRT 1.5) <0.03% (Below Reporting) 0.25% 0.11%
Impurity 3 (Unknown @ RRT 0.8) <0.03% (Below Reporting) <0.03% (Below Reporting) 0.45%
Total Other Impurities0.10%0.17%0.22%

Table 2: Characterization of Key Impurities

Impurity IDBatch Found InHRMS Data (m/z)Proposed FormulaMS/MS FragmentsDefinitive Structure (from NMR)Classification
Impurity 2 B, C454.2645 [M+H]⁺C₂₃H₄₃N₅O₄S301, 169, 154Di-sulfonated 4,4'-bipiperidine Process By-product
Impurity 3 C319.1802 [M+H]⁺C₁₄H₂₆N₂O₃S169, 153Hydrolyzed Sulfonamide Degradation Product

This data clearly shows that while all batches have high purity, Batch B contains a significant process-related impurity, and Batch C shows signs of degradation. This information is crucial for process chemists to optimize the reaction and for quality assurance to set appropriate specifications.

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment (MS-Compatible)
  • System: UHPLC system with a Diode Array Detector (DAD).

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 220 nm.

  • Injection Volume: 2 µL.

  • Sample Prep: Dissolve 10 mg of the batch sample in 10 mL of 50:50 Water:Acetonitrile.

Protocol 2: LC-MS/MS for Impurity Identification
  • LC System: Use the same conditions as Protocol 1.

  • MS System: Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • MS Scan Range: m/z 100 - 1000.

  • MS/MS: Set to data-dependent acquisition (DDA), triggering fragmentation on the top 3 most intense ions per scan, excluding the main peak.

  • Collision Energy: Ramped from 10-40 eV.

  • Data Analysis: Use qualitative analysis software to extract molecular features, generate molecular formulas from the accurate mass, and analyze fragmentation patterns.[13]

G cluster_0 LC-MS Data cluster_1 Deductive Logic cluster_2 Confirmation Peak Unknown Peak (e.g., Impurity 2) Mass Accurate Mass: 453.2567 Peak->Mass MSMS_data MS/MS Fragments: 301, 169, 154 Mass->MSMS_data Formula Calculate Formula: C23H42N5O4S Mass->Formula Fragment_Match Match Fragments: 301 = Main Product 169 = Bipiperidine 154 = Pyrrolidine Sulfonyl MSMS_data->Fragment_Match Hypothesis Hypothesize Structure: Di-substituted Product? Formula->Hypothesis Hypothesis->Fragment_Match NMR_Confirm Confirm with NMR (after isolation) Fragment_Match->NMR_Confirm Proposes Structure

Caption: Logical workflow for identifying an unknown impurity.

Conclusion: A Commitment to Quality and Safety

The characterization of impurities in "this compound" is a scientifically rigorous process that underpins the safety and quality of the final pharmaceutical product. It is not a single measurement but a logical, evidence-based investigation. By integrating high-resolution separation techniques like HPLC with powerful identification tools like LC-MS and the definitive structural elucidation capabilities of NMR, we can confidently identify and control impurities.[12] This comprehensive approach ensures that each batch meets the stringent standards set by regulatory authorities, ultimately safeguarding patient health.[5][20]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Afonin, A. V. (2019). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Resolve Mass. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Bipiperidine. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine (CAS No. 1000958-63-3), a compound utilized in various research applications.[1][2] Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Characterization

This compound, with the molecular formula C14H27N3O2S, should be presumed to possess hazards associated with its constituent chemical classes.[1][4] Structurally related compounds, such as 1,4'-bipiperidine, are classified as causing skin and eye irritation.[5][6] Therefore, it is prudent to treat this compound as a hazardous chemical.

Inferred Hazard Profile:

Hazard ClassificationAnticipated EffectSource of Inference
Skin Corrosion/IrritationCauses skin irritationBased on data for 1,4'-Bipiperidine[5][6]
Serious Eye Damage/IrritationCauses serious eye irritationBased on data for 1,4'-Bipiperidine[5][6]
Acute ToxicityMay be harmful if swallowed or inhaledGeneral precaution for novel chemical entities
Environmental HazardsPotentially harmful to aquatic lifeA common characteristic of complex organic molecules
Personal Protective Equipment (PPE) and Handling

Prior to handling this compound in any form (pure compound or in solution), appropriate personal protective equipment must be worn.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face ProtectionChemical safety goggles or a face shieldTo prevent contact with eyes, which can cause serious irritation.[5]
Skin ProtectionNitrile gloves and a lab coatTo prevent skin contact and irritation.[5]
Respiratory ProtectionUse in a well-ventilated area or with a fume hoodTo minimize inhalation of any dust or aerosols.
Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Increase ventilation in the area of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb flammable solvents.

  • Collect the Waste: Place the contained material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3]

  • Dispose of Waste: The collected waste must be disposed of as hazardous chemical waste.

Operational Workflow for Disposal

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal start Generation of Waste (Solid or Liquid) characterize Characterize as Hazardous Waste start->characterize segregate Segregate Waste Stream (Non-halogenated organic) characterize->segregate container Collect in a Designated, Labeled, and Sealed Container segregate->container storage Store in a Designated Satellite Accumulation Area (SAA) container->storage contractor Engage a Licensed Waste Disposal Contractor storage->contractor transport Arrange for Pickup and Transportation contractor->transport disposal Final Disposal via High-Temperature Incineration transport->disposal

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

The overarching principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][8]

Protocol for Waste Collection and Disposal:

  • Waste Minimization: Design experimental protocols to use the smallest feasible amount of the chemical to minimize waste generation.

  • Waste Segregation: Collect waste containing this compound in a dedicated hazardous waste container. Since the compound contains sulfur but no halogens, it should be segregated as non-halogenated organic waste.[9] Do not mix with incompatible waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The container must be kept closed except when adding waste.

  • Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.

  • Engage a Professional Waste Disposal Service: The final disposal of the chemical waste must be handled by a licensed and reputable hazardous waste management company.[3][10] These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Recommended Disposal Method: High-temperature incineration is the preferred method for the destruction of organic compounds of this nature.[11] This ensures complete breakdown and minimizes the potential for environmental contamination.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, thereby fostering a culture of safety and environmental stewardship within their institutions.

References

  • Benchchem. Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide.
  • Benchchem. Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Sinfoo Biotech. This compound.
  • Hit2Lead. BB-3001765.
  • Fisher Scientific. 4-Piperidinopiperidine Safety Data Sheet.
  • Thermo Fisher Scientific. 1,4'-Bipiperidine Safety Data Sheet.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sigma-Aldrich. Pyrrolidine Safety Data Sheet.
  • Sigma-Aldrich. 4-(Pyrrolidin-1-yl)pyridine Safety Data Sheet.
  • ChemicalBook. This compound(SALTDATA: FREE).
  • PubChem. 1,4'-Bipiperidine.
  • National Institutes of Health. The NIH Drain Discharge Guide.
  • PubChem. 4-(1-Pyrrolidinyl)piperidine.
  • Nipissing University. Hazardous Materials Disposal Guide.
  • Chem-Impex. 4,4'-Dimethyl-2,2'-bipiperidine (mixture of isomers).
  • CP Lab Safety. 4,4'-Dimethyl-2,2'-bipiperidine, 98%+ (GC), C12H24N2, 1 gram.
  • PubChem. 4,4'-Bipiperidine.
  • Sigma-Aldrich. 4-Piperidinopiperidine 97 4897-50-1.
  • World Health Organization. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.